molecular formula C13H9ClO2 B104076 4-Chlorophenyl benzoate CAS No. 2005-08-5

4-Chlorophenyl benzoate

Cat. No.: B104076
CAS No.: 2005-08-5
M. Wt: 232.66 g/mol
InChI Key: JKSIXXOEIXUYFW-UHFFFAOYSA-N
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Description

4-Chlorophenyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl) benzoate
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InChI

InChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSIXXOEIXUYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173866
Record name 4-Chlorophenyl benzoate
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2005-08-5
Record name Benzoic acid, 4-chlorophenyl ester
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Record name 4-Chlorophenyl benzoate
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Record name 4-Chlorophenyl benzoate
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Record name 4-Chlorophenyl benzoate
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Record name 4-chlorophenyl benzoate
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Record name 4-CHLOROPHENYL BENZOATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorophenyl benzoate (B1203000): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Chlorophenyl benzoate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an organic compound classified as an ester of benzoic acid and 4-chlorophenol.[1][2][3] Its chemical structure consists of a benzoate group attached to a 4-chlorophenyl group through an ester linkage.

Canonical SMILES: C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl[4] InChI: InChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H[1][2][3] InChIKey: JKSIXXOEIXUYFW-UHFFFAOYSA-N[1][2][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C13H9ClO2[1][2][3][5][6][7][8]
Molecular Weight 232.66 g/mol [1][2][3][5][6][7][8]
Appearance White to Off-White Solid/Powder to Crystal[4][5][6]
Melting Point 87-89 °C[5][6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[5][6][7]
Storage Temperature Room Temperature (sealed in dry) or -20°C[5][6][7]
CAS Number 2005-08-5[1][2][3][5][6]
EINECS Number 217-910-0[4][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueData Availability / Key FeaturesSource
¹H NMR Spectrum available[9]
¹³C NMR Spectrum available[9]
Infrared (IR) Spectroscopy Spectrum available[1][2][3]
Mass Spectrometry (MS) Electron Ionization (EI) spectrum available[1][2][3]
Gas Chromatography (GC) Data available[1][2]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of benzamide (B126) with p-chlorophenol.[10]

Materials:

  • Benzamide

  • p-Chlorophenol

  • Fe(NO₃)₃·6H₂O (catalyst)

  • Trifluoromethanesulfonic acid

  • 1,2-xylene (solvent)

  • Chloroform

  • Water or saturated salt solution

Procedure:

  • In a reaction tube, combine 70 mol% of Fe(NO₃)₃·6H₂O catalyst, 0.2 mmol of benzamide, and 20 mol% of trifluoromethanesulfonic acid.[10]

  • Add 2 ml of 1,2-xylene as the solvent.[10]

  • Add 0.2 mmol of p-chlorophenol to the reaction mixture.[10]

  • Heat the reaction mixture at 80 °C.[10]

  • After the reaction is complete, wash the mixture with water or a saturated salt solution.[10]

  • Extract the product with chloroform.[10]

  • Dry the organic layer and concentrate it under reduced pressure to remove the solvent.[10]

  • Purify the crude product by chromatographic separation to obtain the target product.[10]

Yield: 71%[10]

Applications in Research and Development

This compound serves as a reagent in the synthesis of phenstatin (B1242451) analogs through Fries rearrangement and Friedel-Crafts reactions.[7][11] These biaryl analogs are known to be antitubulin compounds, indicating potential applications in cancer research and drug development.[7][11]

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly involving this compound that is well-documented in publicly available literature. Its primary role appears to be as a synthetic intermediate. The logical workflow for its use in the synthesis of phenstatin analogs can be visualized as follows:

G cluster_0 Synthesis of Phenstatin Analogs A This compound B Fries Rearrangement / Friedel-Crafts Reaction A->B Reagent C Phenstatin Analogs (Antitubulin Compounds) B->C Yields

References

Physicochemical Characteristics of 4-Chlorophenyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl benzoate (B1203000) is an organic compound that serves as a valuable reagent in synthetic chemistry. Notably, it is utilized in the synthesis of phenstatin (B1242451) analogs, which are known for their antitubulin activity. Understanding the physicochemical properties of 4-chlorophenyl benzoate is crucial for its effective application in research and development, particularly in the context of medicinal chemistry and drug discovery. This guide provides an in-depth overview of its core characteristics, experimental protocols for their determination, and a workflow for its application in the synthesis of bioactive compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
Synonyms Benzoic acid, 4-chlorophenyl ester; p-Chlorophenol benzoate[1][3][4]
CAS Number 2005-08-5[1][5][6]
Molecular Formula C13H9ClO2[1][5][6]
Molecular Weight 232.66 g/mol [4][5][6]
Appearance White to off-white solid/powder to crystal[4][6][7]
Melting Point 87-90 °C[3][7][8]
Solubility Slightly soluble in chloroform (B151607) and ethyl acetate[5][6][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature range over which the solid melts to a liquid.[5][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[7]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[9]

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer suspended in a heating bath (Thiele tube).[5][7]

  • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 75-80 °C).

  • Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate measurement.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • For accuracy, repeat the determination with a fresh sample and a new capillary tube.[10]

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.[3][8]

Apparatus:

  • Small test tubes

  • Spatula or weighing balance

  • Vortex mixer or stirring rod

  • Graduated cylinders or pipettes

Procedure:

  • Place a small, measured amount (e.g., 25 mg) of this compound into a clean, dry test tube.[3]

  • Add a small volume (e.g., 0.75 mL) of the chosen solvent (e.g., chloroform, ethyl acetate, water) to the test tube in portions.[3]

  • After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[8]

  • Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble in that solvent at that concentration.

  • If the solid has not dissolved, the compound is considered slightly soluble or insoluble.

  • This procedure can be systematically followed with a range of solvents to create a solubility profile.[4]

Synthesis of Phenstatin Analog Precursor via Fries Rearrangement

This compound is a key starting material for the synthesis of phenstatin analogs, which act as antitubulin compounds.[6] The initial and critical step in this synthesis is the Fries rearrangement to produce hydroxyaryl ketones.[7][10]

Materials:

  • This compound

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl3)[7][10]

  • Anhydrous, non-polar solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

  • Hydrochloric acid (aqueous solution)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add a stoichiometric excess of the Lewis acid catalyst (e.g., AlCl3). The catalyst will form a complex with both the reactant and the product.[7]

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature. The regioselectivity (ortho vs. para substitution) can be influenced by temperature; lower temperatures often favor the para product.[8]

  • Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench it by slowly adding it to a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude hydroxyaryl ketone product, which can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to this compound.

Fries_Rearrangement_Workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) dissolve->add_catalyst react Heat Reaction Mixture (Temperature Control for Regioselectivity) add_catalyst->react quench Quench with Acid/Ice react->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Recrystallization/Chromatography) extract->purify product Product: Hydroxyaryl Ketone (Phenstatin Analog Precursor) purify->product

Caption: Experimental workflow for the Fries rearrangement of this compound.

Logical_Relationships main_compound This compound reagent_for is a Reagent for main_compound->reagent_for synthesis Synthesis of Phenstatin Analogs reagent_for->synthesis via via synthesis->via activity Exhibit synthesis->activity fries Fries Rearrangement via->fries antitubulin Antitubulin Activity activity->antitubulin

Caption: Logical relationship of this compound to its synthetic application.

References

4-Chlorophenyl benzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on 4-Chlorophenyl benzoate (B1203000), a chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its key chemical identifiers and physical properties.

Chemical Identity and Properties

4-Chlorophenyl benzoate is utilized as a reagent in the synthesis of various compounds. For instance, it is employed in the creation of phenstatin (B1242451) analogs through Fries rearrangement and Friedel-Crafts reactions.[1][2] These analogs are noted for their antitubulin activity.[1][2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
CAS Number2005-08-5[1][2][3][4][5]
Molecular FormulaC13H9ClO2[1][2][3][4][5]
Molecular Weight232.66 g/mol [1][2][5]
Alternate NamesBenzoic acid, 4-chlorophenyl ester; p-Chlorophenol benzoate; Benzoic acid, p-chlorophenyl ester[3][4][5]
AppearanceWhite to Off-White Solid/Powder to Crystal[5][6]
Purity>99.0% (GC)[6]
Storage Temperature-20°C or 2-8°C Refrigerator[1][5]

Chemical Structure

The molecular structure of this compound is depicted in the following diagram, illustrating the arrangement of its constituent atoms.

References

An In-depth Technical Guide to the Schotten-Baumann Synthesis of 4-Chlorophenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schotten-Baumann reaction for the synthesis of 4-chlorophenyl benzoate (B1203000), a key intermediate in various chemical and pharmaceutical applications. This document details the reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a robust and widely used method for the acylation of alcohols, phenols, and amines.[1][2] The reaction typically involves the treatment of an active hydrogen-containing compound with an acyl halide or anhydride (B1165640) in the presence of an aqueous base, such as sodium hydroxide (B78521).[1][3] This biphasic system, often referred to as "Schotten-Baumann conditions," utilizes an organic solvent to dissolve the reactants and an aqueous phase to neutralize the acid byproduct, driving the reaction to completion.[2][4]

For the synthesis of 4-chlorophenyl benzoate, the reaction proceeds via the esterification of 4-chlorophenol (B41353) with benzoyl chloride. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.[3]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Schotten-Baumann reaction is a nucleophilic acyl substitution. The key steps are the formation of the 4-chlorophenoxide ion and its subsequent attack on the benzoyl chloride.

Schotten_Baumann_Mechanism cluster_step1 Step 1: Formation of 4-Chlorophenoxide cluster_step2 Step 2: Nucleophilic Attack and Ester Formation 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide Ion 4-Chlorophenol->4-Chlorophenoxide Deprotonation NaOH NaOH NaOH->4-Chlorophenoxide H2O H₂O Na+ Na⁺ BenzoylChloride Benzoyl Chloride 4-Chlorophenoxide->BenzoylChloride Nucleophilic Attack 4-Chlorophenoxide->BenzoylChloride TetrahedralIntermediate Tetrahedral Intermediate BenzoylChloride->TetrahedralIntermediate 4-ChlorophenylBenzoate This compound TetrahedralIntermediate->4-ChlorophenylBenzoate Chloride Elimination Cl- Cl⁻ TetrahedralIntermediate->Cl-

Figure 1: Reaction mechanism for the Schotten-Baumann synthesis of this compound.

The overall experimental workflow involves the preparation of the reactants, the reaction itself under controlled conditions, and subsequent purification of the product.

Experimental_Workflow A Reactant Preparation B Dissolve 4-chlorophenol in 10% aq. NaOH A->B C Cool to 0-5 °C B->C D Add benzoyl chloride dropwise with stirring C->D E Reaction Stirring (1 hour at 0-5 °C) D->E F Product Isolation (Filtration) E->F G Washing (with cold water and NaHCO₃ solution) F->G H Drying G->H I Purification (Recrystallization from ethanol) H->I J Characterization (Melting Point, Spectroscopy) I->J

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound, based on established Schotten-Baumann procedures for similar phenolic compounds.

Materials:

  • 4-Chlorophenol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Aqueous Phase: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Reaction Setup: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 eq.) in a minimal amount of a suitable organic solvent like dichloromethane. Add this solution dropwise to the stirred aqueous mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The formation of a white precipitate indicates the product.

  • Workup:

    • Filter the crude product using a Büchner funnel.

    • Wash the solid sequentially with cold water, a saturated sodium bicarbonate solution, and again with cold water to remove unreacted starting materials and byproducts.

  • Purification:

    • Recrystallize the crude product from hot ethanol.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: Determine the melting point of the purified this compound and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound.

ParameterValueNotes
Reactants
4-Chlorophenol1.0 eq.Starting phenol
Benzoyl Chloride1.0 eq.Acylating agent
Sodium Hydroxide2.0 - 3.0 eq.Base catalyst
Reaction Conditions
Temperature0 - 5 °C (addition), RT (reaction)Controlled temperature during addition is crucial
Reaction Time2 - 4 hoursMonitored by TLC for completion
SolventBiphasic: Water and DichloromethaneTypical Schotten-Baumann conditions
Projected Outcome
Projected Yield70-80%Based on analogous reactions

For comparison, the table below presents literature data for the synthesis of a related compound, 2-benzoyl-4-chlorophenyl benzoate, which was achieved with a 71% yield.

Reactant 1Reactant 2BaseSolventYieldReference
(2-hydroxy-5-chlorophenyl)\n phenyl methanoneBenzoyl chloride10% Sodium HydroxideEther71%[5]

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of this compound from 4-chlorophenol and benzoyl chloride. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the reagents, a high yield of the desired ester can be obtained. The biphasic nature of the reaction simplifies the workup and purification process. This technical guide offers a comprehensive framework for researchers and professionals engaged in the synthesis of this and related benzoate esters for applications in drug development and other scientific fields.

References

Spectral data (NMR, IR, MS) of 4-Chlorophenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 4-Chlorophenyl Benzoate (B1203000)

Introduction

4-Chlorophenyl benzoate, with the chemical formula C₁₃H₉ClO₂, is an aromatic ester of significant interest in synthetic chemistry. It serves as a key reagent in the synthesis of various organic compounds, including phenstatin (B1242451) analogs which exhibit antitubulin activity.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This technical guide provides a comprehensive overview of its spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The aromatic protons of this compound are deshielded and appear in the range of 6.5-8.0 δ.[2][3]

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2Doublet (d)2HProtons ortho to the carbonyl group (Benzoate ring)
~ 7.6Triplet (t)1HProton para to the carbonyl group (Benzoate ring)
~ 7.5Triplet (t)2HProtons meta to the carbonyl group (Benzoate ring)
~ 7.4Doublet (d)2HProtons ortho to the chlorine atom (4-Chlorophenyl ring)
~ 7.2Doublet (d)2HProtons meta to the chlorine atom (4-Chlorophenyl ring)

Note: Predicted chemical shifts are based on typical values for substituted aromatic esters. The exact values can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165Carbonyl Carbon (C=O)
~ 150C-O (4-Chlorophenyl ring)
~ 134C-Cl (4-Chlorophenyl ring)
~ 133Para-Carbon (Benzoate ring)
~ 130Ortho-Carbons (Benzoate ring)
~ 129.5Quaternary Carbon (Benzoate ring)
~ 129Meta-Carbons (4-Chlorophenyl ring)
~ 128.5Meta-Carbons (Benzoate ring)
~ 123Ortho-Carbons (4-Chlorophenyl ring)

Note: Predicted chemical shifts are based on typical values for substituted aromatic esters.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[4]

  • Sample Preparation :

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4][5]

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[4][5]

    • Ensure complete dissolution by gentle vortexing.[4]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming to achieve high resolution.[5]

    • Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[5]

    • ¹H NMR Acquisition : A standard single-pulse experiment is used. For quantitative analysis, a long relaxation delay (D1) of at least 5 times the longest T₁ is necessary.[4]

    • ¹³C NMR Acquisition : Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring[6][7]
1735-1750C=O StretchEster[8][9]
1600-1450C=C StretchAromatic Ring[2][3]
1270-1250C-O Stretch (asymmetric)Ester
1100-1000C-O Stretch (symmetric)Ester
~1090C-Cl StretchAryl Halide
900-675C-H Out-of-plane bendAromatic Ring[3][6]
Experimental Protocol for IR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed.

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder into a pellet press.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[10]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

Table 4: Mass Spectrometry Data for this compound

m/zIonNotes
232/234[C₁₃H₉ClO₂]⁺Molecular ion (M⁺). The M+2 peak at 234 with ~1/3 the intensity of M⁺ is characteristic of the presence of one chlorine atom.
128/130[C₆H₄ClO]⁺Fragment from cleavage of the ester bond.
105[C₇H₅O]⁺Benzoyl cation, often the base peak due to its stability.[11]
77[C₆H₅]⁺Phenyl cation, from the loss of CO from the benzoyl cation.[11]
Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic molecules.

  • Sample Introduction :

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

    • The sample is vaporized in a high vacuum environment.

  • Ionization (Electron Ionization - EI) :

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺).

  • Mass Analysis :

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection :

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Structural Confirmation Workflow

The complementary data from NMR, IR, and MS are integrated to confirm the structure of this compound, as illustrated in the following workflow diagram.

G cluster_Techniques Analytical Techniques cluster_Information Derived Information cluster_Conclusion Final Confirmation H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel IR IR Spectroscopy Func_Groups Functional Groups (Ester, Aromatic, C-Cl) IR->Func_Groups MS Mass Spectrometry MW_Frag Molecular Weight & Fragmentation Pattern (Confirms C₁₃H₉ClO₂) MS->MW_Frag Structure Structure of This compound Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure MW_Frag->Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides unambiguous confirmation of the structure of this compound. The NMR spectra define the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (ester, aromatic rings), and mass spectrometry verifies the molecular weight and elemental formula, including the characteristic isotopic signature of chlorine. This guide serves as a detailed reference for the analytical characterization of this important chemical compound.

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Chlorophenyl Benzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl benzoate (B1203000) is an aromatic ester with applications in various fields, including the synthesis of pharmaceuticals and other fine chemicals. Understanding the reaction mechanisms for its formation is crucial for optimizing synthesis, improving yields, and ensuring product purity. This technical guide provides a detailed overview of the primary reaction mechanisms for the synthesis of 4-Chlorophenyl benzoate, focusing on the Schotten-Baumann reaction and Steglich esterification. This document includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to support researchers in their synthetic endeavors.

Core Reaction Mechanisms

The formation of this compound from benzoic acid and 4-chlorophenol (B41353), or their derivatives, is typically achieved through nucleophilic acyl substitution.[1] Two of the most effective and widely used methods for this transformation are the Schotten-Baumann reaction and the Steglich esterification.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for synthesizing esters from alcohols or phenols and acid chlorides in the presence of a base.[2][3] In the case of this compound synthesis, 4-chlorophenol is reacted with benzoyl chloride. The base, typically aqueous sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, formed by the deprotonation of 4-chlorophenol by the base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final ester product, this compound.[2]

Steglich Esterification

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This method is particularly advantageous for substrates that are sensitive to the more forcing conditions of other esterification methods.[4]

The reaction mechanism involves the activation of the carboxylic acid (benzoic acid) by DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium species. This intermediate is then readily attacked by the nucleophile (4-chlorophenol) to form the ester and releasing DMAP. The DCC is consumed by reacting with the water produced to form the insoluble dicyclohexylurea (DCU).[4]

Reaction Mechanism Diagrams

Schotten_Baumann cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chlorophenol 4-Chlorophenol Tetrahedral_Intermediate Tetrahedral Intermediate 4-Chlorophenol->Tetrahedral_Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Tetrahedral_Intermediate Base Base (e.g., NaOH) Base->4-Chlorophenol Deprotonation 4-Chlorophenyl_Benzoate This compound Tetrahedral_Intermediate->4-Chlorophenyl_Benzoate Collapse & Leaving Group Expulsion Byproducts Chloride Ion + Protonated Base Tetrahedral_Intermediate->Byproducts

Caption: Schotten-Baumann reaction pathway for this compound formation.

Steglich_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzoic_Acid Benzoic Acid O-Acylisourea O-Acylisourea Intermediate Benzoic_Acid->O-Acylisourea 4-Chlorophenol 4-Chlorophenol 4-Chlorophenyl_Benzoate This compound 4-Chlorophenol->4-Chlorophenyl_Benzoate DCC DCC DCC->O-Acylisourea Activation DMAP DMAP (catalyst) N-Acylpyridinium N-Acylpyridinium Intermediate DMAP->N-Acylpyridinium O-Acylisourea->N-Acylpyridinium Acyl Transfer DCU Dicyclohexylurea (DCU) O-Acylisourea->DCU Byproduct Formation N-Acylpyridinium->DMAP Catalyst Regeneration N-Acylpyridinium->4-Chlorophenyl_Benzoate Nucleophilic Attack

Caption: Steglich esterification pathway for this compound formation.

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative synthesis.

Property Value Reference
Molecular FormulaC₁₃H₉ClO₂[7][8]
Molecular Weight232.66 g/mol [7][8]
CAS Number2005-08-5[7][8]
AppearanceWhite to almost white powder/crystal[7]
Melting Point87.0 to 90.0 °C[9]

Table 1: Physicochemical Properties of this compound.

Synthesis Method Reactants Yield Reference
Iron Nitrate CatalyzedBenzamide, 4-Chlorophenol71%[10]

Table 2: Reported Yield for a Synthesis of this compound.

Technique Key Data Reference
¹H NMR (CDCl₃)Signals corresponding to aromatic protons.[11]
¹³C NMR (CDCl₃)Signals corresponding to aromatic and carbonyl carbons.[7]
IR (KBr disc)Characteristic ester C=O stretching vibration.[7]
Mass Spectrum (EI)Molecular ion peak (M⁺) and characteristic fragmentation pattern.[8]

Table 3: Spectroscopic Data for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Schotten-Baumann reaction and Steglich esterification. These protocols are based on established procedures for similar transformations.

Schotten-Baumann Reaction Protocol

Materials:

  • 4-Chlorophenol

  • Benzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq) in dichloromethane.

  • Cool the flask in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 eq).

  • To the stirred biphasic mixture, add benzoyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Steglich Esterification Protocol

Materials:

  • Benzoic acid

  • 4-Chlorophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), 4-chlorophenol (1.2 eq), and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Conclusion

This technical guide has provided a comprehensive overview of the key reaction mechanisms for the synthesis of this compound. The Schotten-Baumann reaction and Steglich esterification represent two robust and versatile methods for the formation of this important ester. The provided reaction pathways, quantitative data, and detailed experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The choice of synthetic route will depend on factors such as substrate sensitivity, desired purity, and scalability. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific research applications.

References

4-Chlorophenyl Benzoate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl benzoate (B1203000) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of 4-chlorophenyl benzoate as a fundamental building block in the design and development of novel therapeutic agents. The document delves into detailed experimental protocols for the synthesis of key derivatives and for the biological evaluation of their activities. Quantitative structure-activity relationship (SAR) data are systematically presented in tabular format to facilitate comparison and guide future drug design efforts. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying mechanisms and processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, highlighting the significant potential of the this compound core in generating next-generation therapeutics.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a prominent structural motif found in a multitude of biologically active compounds. Its prevalence in medicinal chemistry can be attributed to a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in crucial interactions with various biological targets. The presence of the chlorine atom on the phenyl ring can enhance metabolic stability and membrane permeability, while the benzoate ester linkage provides a synthetically versatile handle for the introduction of diverse functionalities. This scaffold has been successfully incorporated into molecules targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the esterification of benzoic acid with 4-chlorophenol (B41353). A common and efficient method involves the use of a coupling agent or an acid catalyst.

General Synthesis of this compound

A straightforward synthesis involves the reaction of benzoyl chloride with 4-chlorophenol in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Alternatively, a one-pot synthesis from benzamide (B126) and 4-chlorophenol has been reported, utilizing an iron(III) nitrate (B79036) catalyst.[1]

Synthesis of Biologically Active Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of more complex and biologically active molecules. Key reactions include the Fries rearrangement and nucleophilic acyl substitution.

The Fries rearrangement of this compound, typically catalyzed by a Lewis acid like aluminum chloride, yields ortho- and para-hydroxybenzophenone derivatives. These products are valuable intermediates in the synthesis of compounds such as phenstatin (B1242451) analogs, which exhibit potent antitubulin activity.[2][3]

Applications in Medicinal Chemistry

The this compound core has been integral to the development of numerous therapeutic agents. The following sections highlight its application in key disease areas.

Anticancer Agents

Derivatives of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate have been identified as potent inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a key enzyme implicated in the progression of prostate cancer.[4][5] Inhibition of SENP1 leads to the accumulation of SUMOylated proteins, which can trigger apoptosis in cancer cells.

The 4-chlorophenyl group is a common feature in many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. While not directly this compound derivatives, the structural motif is crucial for activity. For instance, new 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors.

This compound is a key reagent in the synthesis of phenstatin analogs.[6] Phenstatins are potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Agents

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[7] These compounds represent a promising class of novel antibiotics.

Quantitative Data Presentation

The biological activities of various derivatives of this compound are summarized in the tables below.

Compound IDTargetAssayIC50 / MICCell Line / OrganismReference
SENP1 Inhibitors
Compound 8dSENP1Enzymatic Assay1.1 µM-[8]
Compound 8eSENP1Enzymatic Assay1.2 µM-[8]
Anticancer Agents (General)
Naphthylphenstatin AnalogTubulin PolymerizationInhibition Assay3.2 µM-[9]
Imidazo[1,2-a]pyrimidine derivative 3dProliferationSRB Assay43.4 µMMCF-7[10]
Imidazo[1,2-a]pyrimidine derivative 4dProliferationSRB Assay39.0 µMMCF-7[10]
Antimicrobial Agents
Compound 4Growth InhibitionBroth Microdilution125 µg/mLS. aureus ATCC 6538[7]
Compound 4Growth InhibitionBroth Microdilution125 µg/mLB. subtilis ATCC 6683[7]
Dioxo-imidazolidine 5bGrowth InhibitionBroth Microdilution0.1-9.5 µg/mLGram-positive & Gram-negative bacteria[11]
Dioxo-imidazolidine 5dGrowth InhibitionBroth Microdilution0.1-9.5 µg/mLGram-positive & Gram-negative bacteria[11]

Experimental Protocols

Synthesis Protocols
  • Materials: Benzamide (0.2 mmol), 4-chlorophenol (0.2 mmol), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (70 mol%), Trifluoromethanesulfonic acid (20 mol%), 1,2-Xylene (2 mL), Chloroform, Water, Saturated salt solution.

  • Procedure:

    • In a reaction tube, combine benzamide, 4-chlorophenol, Fe(NO₃)₃·9H₂O, and trifluoromethanesulfonic acid in 1,2-xylene.

    • Heat the reaction mixture at 80 °C.

    • After the reaction is complete (monitored by TLC), wash the mixture with water or a saturated salt solution.

    • Extract the product with chloroform.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to remove the solvent.

    • Purify the crude product by chromatographic separation to yield this compound.

Biological Assay Protocols
  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by absorbance at 340 nm.

  • Materials: Purified tubulin (>99%), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), Glycerol, Test compounds (dissolved in DMSO), Temperature-controlled microplate reader.

  • Procedure:

    • Prepare the tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer with 1 mM GTP and 10% glycerol.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a pre-warmed (37 °C) 96-well plate.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37 °C.

    • Plot absorbance versus time to obtain polymerization curves. Determine the IC50 value by analyzing the inhibition of the polymerization rate or extent at different compound concentrations.

  • Principle: This assay measures the amount of ADP produced in the kinase reaction, which is then converted to ATP, and the resulting luminescence is quantified.

  • Materials: Recombinant EGFR enzyme, Kinase assay buffer, ATP, Substrate (e.g., a synthetic peptide), Test compounds, ADP-Glo™ Kinase Assay kit (or similar), Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

    • In a 96-well plate, add the diluted test compound or vehicle control.

    • Add the EGFR enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Materials: Test compounds, Bacterial or fungal strains, Mueller-Hinton Broth (or other appropriate growth medium), 96-well microtiter plates, Spectrophotometer or plate reader.

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

    • Add the microbial inoculum to each well containing the test compound. Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm.

Visualizations: Pathways and Workflows

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2_SoS Grb2/SoS EGFR->Grb2_SoS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Chlorophenyl Benzoate Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition.

SENP1_Signaling_Pathway SUMO SUMO TargetProtein Target Protein (e.g., AR, PTEN) SUMO->TargetProtein SUMOylation SUMOylatedProtein SUMOylated Target Protein TargetProtein->SUMOylatedProtein CellProliferation Cell Proliferation (Prostate Cancer) TargetProtein->CellProliferation SENP1 SENP1 SUMOylatedProtein->SENP1 deSUMOylation Degradation Protein Degradation SUMOylatedProtein->Degradation SENP1->TargetProtein Inhibitor 4-Chlorophenyl Benzoate Derivative (SENP1 Inhibitor) Inhibitor->SENP1 Inhibits Apoptosis Apoptosis Degradation->Apoptosis

Caption: Role of SENP1 in protein deSUMOylation and cancer.

Experimental and Logical Workflows

SAR_Workflow cluster_0 Synthesis & Screening cluster_1 SAR Analysis cluster_2 Lead Optimization start Design Analogs of This compound synthesis Synthesize Library of Derivatives start->synthesis screening Screen for Biological Activity (e.g., IC50) synthesis->screening data Collect Activity Data screening->data analyze Analyze Structure-Activity Relationships data->analyze identify Identify Key Structural Features for Activity analyze->identify model Develop SAR Model identify->model design_new Design New Analogs Based on SAR Model model->design_new design_new->synthesis Iterative Cycle optimize Optimize for Potency, Selectivity, and ADME Properties design_new->optimize lead Lead Candidate optimize->lead

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Conclusion

This compound has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability, coupled with favorable physicochemical properties, has enabled the generation of diverse chemical libraries with a wide range of biological activities. The examples highlighted in this guide, from potent anticancer agents to novel antimicrobials, underscore the versatility of this chemical core. The detailed protocols and compiled quantitative data provided herein are intended to empower researchers to further explore the potential of this compound derivatives. Future efforts in this area, guided by robust structure-activity relationship studies and a deeper understanding of the underlying biological mechanisms, are poised to deliver the next generation of innovative medicines.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chlorophenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and predicted stability characteristics of 4-Chlorophenyl benzoate (B1203000). Due to the limited availability of specific experimental data for this compound, this guide also incorporates established principles and methodologies from related chemical structures to offer a predictive assessment of its behavior.

Chemical and Physical Properties

4-Chlorophenyl benzoate is an aromatic ester with the chemical formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1][2] It exists as a white to off-white solid with a melting point in the range of 87-89 °C.[2][3]

PropertyValueReferences
Molecular FormulaC₁₃H₉ClO₂[1][2]
Molecular Weight232.66 g/mol [1][4]
AppearanceWhite to Off-White Solid[2][3]
Melting Point87-89 °C[2][3]

Solubility Profile

SolventQualitative SolubilityReferences
Chloroform (B151607)Slightly Soluble[2][3][4][5]
Ethyl AcetateSlightly Soluble[2][3][4][5]

A general understanding of its solubility can be predicted based on the principle of "like dissolves like". Polar solvents are less likely to be effective, while non-polar organic solvents are expected to be more suitable.

Stability Profile and Degradation Pathways

Specific stability studies on this compound are not extensively documented. However, based on its ester functional group and chlorinated aromatic ring, several degradation pathways can be anticipated. The primary route of degradation is likely to be hydrolysis of the ester linkage, which can be influenced by pH, temperature, and enzymatic activity. Other potential stability concerns include photodegradation and thermal decomposition.

3.1. Hydrolytic Stability

The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. Alkaline hydrolysis of phenyl benzoates is a well-studied reaction.[6][7][8] The hydrolysis would yield benzoic acid and 4-chlorophenol (B41353) as degradation products. The rate of hydrolysis is expected to be pH-dependent, with increased rates at acidic and, particularly, alkaline pH.

3.2. Photostability

Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation upon exposure to UV light.[9][10] While specific photostability data for this compound is unavailable, it is prudent to consider light sensitivity as a potential stability issue. Photodegradation could involve cleavage of the ester bond or reactions involving the chlorinated phenyl ring.

3.3. Thermal Stability

The thermal stability of a compound is crucial for determining appropriate storage and handling conditions.[11][12] While the melting point of this compound is known, its decomposition temperature and thermal degradation profile have not been reported. High temperatures could lead to the breakdown of the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound. These are generalized protocols based on standard pharmaceutical testing guidelines.[13][14][15][16][17]

4.1. Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.[14][16]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, chloroform, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

4.2. Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[9][17]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of HCl (e.g., 0.1 N). Heat the solution (e.g., at 60 °C) for a specified time.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of NaOH (e.g., 0.1 N). Keep the solution at room temperature or heat gently for a specified time.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a specified time.

  • Photodegradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to exclude thermal degradation.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.

  • At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Use a PDA detector or MS to help identify the degradation products.

Visualizations

Diagram of Potential Stability Influencing Factors

cluster_main Factors Affecting Stability of this compound A 4-Chlorophenyl Benzoate G Degradation (Hydrolysis, Photolysis, Oxidation) A->G B pH B->G catalyzes hydrolysis C Temperature C->G accelerates reactions D Light (UV/Vis) D->G induces photolysis E Oxidizing Agents E->G causes oxidation F Enzymes F->G catalyzes hydrolysis

Caption: Key environmental and chemical factors that can influence the stability of this compound.

Experimental Workflow for Solubility and Stability Assessment

cluster_workflow General Experimental Workflow start Start: This compound Sample solubility Solubility Assessment (Shake-Flask Method) start->solubility stability Stability Assessment (Forced Degradation) start->stability analysis_sol HPLC Analysis solubility->analysis_sol analysis_stab HPLC-PDA/MS Analysis stability->analysis_stab data_sol Quantitative Solubility Data analysis_sol->data_sol data_stab Degradation Profile & Pathway Identification analysis_stab->data_stab

Caption: A streamlined workflow for determining the solubility and stability of this compound.

References

The Evolving Chemistry of 4-Chlorophenyl Benzoate: A Technical Guide to Novel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chlorophenyl benzoate (B1203000), a seemingly simple aromatic ester, is emerging as a versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro group and the benzoyl moiety, open avenues for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of novel reactions involving 4-Chlorophenyl benzoate, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and synthetic methodology development.

Rearrangement Reactions: Unlocking Isomeric Scaffolds

The ester linkage in this compound provides a handle for intramolecular rearrangement reactions, leading to the formation of valuable hydroxyaryl ketone isomers.

Fries Rearrangement: A Classic Transformation with Modern Relevance

The Fries rearrangement, a Lewis acid-catalyzed intramolecular acylation, offers a direct route to substituted hydroxybenzophenones. The regioselectivity of this reaction is highly dependent on reaction conditions.

Mechanism: The reaction proceeds through the formation of an acylium ion intermediate upon coordination of a Lewis acid to the carbonyl oxygen of the ester. This electrophile then attacks the aromatic ring of the chlorophenoxy group at either the ortho or para position. Lower temperatures and polar solvents generally favor the formation of the para-isomer (kinetic control), while higher temperatures and non-polar solvents tend to yield the ortho-isomer (thermodynamic control), which is stabilized by chelation with the Lewis acid.

Experimental Protocol (General): To a solution of this compound in a suitable solvent (e.g., nitrobenzene (B124822) for para-selectivity or carbon disulfide for ortho-selectivity), a Lewis acid (e.g., anhydrous aluminum chloride, 1.1 - 3.0 equivalents) is added portion-wise at a controlled temperature (e.g., 0-5 °C for para-product, reflux for ortho-product). The reaction mixture is stirred for a specified time until completion (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Quantitative Data: Specific yield and ratiometric data for the Fries rearrangement of this compound is not extensively reported in readily available literature. The following table provides representative data for the analogous Fries rearrangement of phenyl benzoate to illustrate the influence of reaction conditions.

Lewis AcidSolventTemperature (°C)Time (h)Ortho-product Yield (%)Para-product Yield (%)
AlCl₃CS₂Reflux2~60~30
AlCl₃Nitrobenzene2548~10~85
TiCl₄Chlorobenzene13014548

Logical Relationship of Fries Rearrangement Conditions

Fries Rearrangement Regioselectivity cluster_conditions Reaction Conditions cluster_products Major Product Temperature Temperature Ortho_Isomer Ortho_Isomer Temperature->Ortho_Isomer High Para_Isomer Para_Isomer Temperature->Para_Isomer Low Solvent_Polarity Solvent_Polarity Solvent_Polarity->Ortho_Isomer Non-polar Solvent_Polarity->Para_Isomer Polar

Caption: Factors influencing the regioselectivity of the Fries rearrangement.

Photo-Fries Rearrangement

An alternative to the Lewis acid-catalyzed method is the Photo-Fries rearrangement, which proceeds via a radical mechanism upon UV irradiation. This method can be advantageous for substrates that are sensitive to strong Lewis acids. The reaction typically yields a mixture of ortho- and para-isomers, along with the corresponding phenol (B47542) as a byproduct of hydrogen abstraction by the phenoxy radical.

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The chloro-substituent on the phenyl ring of this compound serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, recent advances in catalyst design have made these transformations increasingly feasible.

Suzuki-Miyaura Coupling

This powerful reaction forms a new C-C bond between the chlorinated aromatic ring and an organoboron species.

Experimental Protocol (General): A mixture of this compound, a boronic acid or its ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents), and a suitable solvent (e.g., toluene, dioxane, DMF, often with water) is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow Start Start Reaction_Setup Combine Reactants: - this compound - Boronic acid - Pd Catalyst - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Degas and place under Inert Atmosphere (Ar/N₂) Reaction_Setup->Inert_Atmosphere Heating Heat to specified temperature Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with water - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond, providing access to N-aryl benzoate derivatives.

Experimental Protocol (General): In a glovebox or under an inert atmosphere, a mixture of this compound, an amine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Enzymatic Hydrolysis: A Biocatalytic Approach

The ester bond in this compound is susceptible to cleavage by hydrolytic enzymes, particularly lipases. This biocatalytic approach offers a mild and often highly selective alternative to chemical hydrolysis.

Mechanism: The enzymatic hydrolysis of esters by lipases typically proceeds via a serine hydrolase mechanism. A catalytic triad (B1167595) (serine, histidine, and aspartate or glutamate) in the enzyme's active site facilitates the nucleophilic attack of the serine hydroxyl group on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the alcohol (4-chlorophenol) and an acyl-enzyme intermediate. The acyl-enzyme is subsequently hydrolyzed by a water molecule to release the carboxylic acid (benzoic acid) and regenerate the active enzyme.

Quantitative Data: Direct kinetic data for the enzymatic hydrolysis of this compound is not widely available. The following table presents kinetic parameters for the lipase-catalyzed hydrolysis of a structurally similar substrate, p-nitrophenyl benzoate, to provide a comparative reference.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Candida rugosa Lipasep-Nitrophenyl benzoate0.4512.52.78 x 10⁴
Rhizomucor miehei Lipasep-Nitrophenyl benzoate0.288.93.18 x 10⁴

Enzymatic Hydrolysis Pathway

Lipase-Catalyzed Hydrolysis of this compound Substrate 4-Chlorophenyl benzoate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Lipase (Active Site) Enzyme->ES_Complex Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 ES_Complex->Tetrahedral_Intermediate1 Acyl_Enzyme Acyl-Enzyme Intermediate + 4-Chlorophenol Tetrahedral_Intermediate1->Acyl_Enzyme Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_Intermediate2 Water H₂O Water->Tetrahedral_Intermediate2 Product_Release Benzoic Acid Released Tetrahedral_Intermediate2->Product_Release Regenerated_Enzyme Regenerated Lipase Product_Release->Regenerated_Enzyme Regenerated_Enzyme->Enzyme Catalytic Cycle

Caption: Proposed pathway for the lipase-catalyzed hydrolysis of this compound.

Conclusion and Future Outlook

The reactivity of this compound extends beyond classical ester chemistry, offering a platform for the synthesis of a wide array of functionalized molecules. The reactions highlighted in this guide, from intramolecular rearrangements to modern cross-coupling and biocatalytic transformations, underscore the synthetic potential of this versatile building block. Future research is anticipated to further expand the reaction scope, particularly in the areas of photoredox catalysis and C-H functionalization, where the electronic properties of this compound can be strategically exploited to achieve novel and selective transformations. The detailed protocols and data presented herein serve as a valuable resource for scientists seeking to harness the synthetic utility of this promising molecule in their research and development endeavors.

Theoretical Insights into the Reactivity of 4-Chlorophenyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl benzoate (B1203000), an aromatic ester, holds significance in various chemical and pharmaceutical contexts. Understanding its reactivity is paramount for its application in synthesis and drug design. This technical guide provides a comprehensive overview of the theoretical studies concerning the reactivity of 4-Chlorophenyl benzoate. While direct, in-depth computational studies on this specific molecule are not extensively available in the current literature, this paper synthesizes information from studies on analogous aryl benzoates and chlorophenyl-containing compounds to elucidate its potential reaction mechanisms and reactivity patterns. This guide summarizes key physicochemical properties, explores potential reaction pathways through logical diagrams, and presents detailed experimental protocols for its synthesis. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound and related compounds.

Introduction

This compound is an organic compound featuring a benzoate group attached to a 4-chlorophenyl moiety. The electronic properties of both the phenyl rings and the ester linkage govern its chemical behavior. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the reactivity of the molecule, particularly at the ester carbonyl group and the aromatic rings. This guide delves into the theoretical aspects of its reactivity, drawing parallels from existing computational and experimental studies on similar molecular scaffolds.

Physicochemical and Computed Properties of this compound

A summary of the key physical, chemical, and computed properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different chemical environments.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[1][2][3]
Molecular Weight 232.662 g/mol [1][2][3]
CAS Registry Number 2005-08-5[1][2][3]
Appearance White to Almost white powder to crystal[4]
Melting Point 87.0 to 90.0 °C[4]
IUPAC Name This compound[1]
Synonyms Benzoic acid, 4-chlorophenyl ester; p-Chlorophenyl benzoate[1][4]
Computed XLogP3 4.2PubChem
Computed Hydrogen Bond Donor Count 0PubChem
Computed Hydrogen Bond Acceptor Count 2PubChem
Computed Rotatable Bond Count 2PubChem

Theoretical Studies on Reactivity

While specific theoretical studies exclusively focused on this compound are limited, the reactivity of aryl benzoates has been a subject of investigation. Studies on the reactions of aryl benzoates with amines suggest that the reaction mechanism is likely concerted.[5] The reactivity is influenced by the nature of the substituents on both the benzoyl and the aryl groups.

The presence of the electron-withdrawing chloro group at the para position of the phenyl ring in this compound is expected to make the ester carbonyl carbon more electrophilic compared to unsubstituted phenyl benzoate. This enhanced electrophilicity would render the molecule more susceptible to nucleophilic attack.

Potential Reaction Pathways

Based on general principles of organic chemistry and studies on related compounds, several reaction pathways for this compound can be postulated.

Nucleophilic Acyl Substitution

The ester functional group is a primary site for reactivity. Nucleophilic acyl substitution is a probable reaction mechanism where a nucleophile attacks the carbonyl carbon, leading to the displacement of the 4-chlorophenoxide leaving group.

Nucleophilic_Acyl_Substitution Reactant This compound Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Acyl-Substituted Product Intermediate->Product Elimination of Leaving Group Leaving_Group 4-Chlorophenoxide Intermediate->Leaving_Group

Caption: Proposed mechanism for nucleophilic acyl substitution of this compound.

Electrophilic Aromatic Substitution

The two aromatic rings in this compound can undergo electrophilic aromatic substitution. The reactivity and orientation of substitution will be directed by the existing substituents. The benzoyl group is deactivating and meta-directing, while the chloro group is deactivating but ortho, para-directing. The ester oxygen, through its lone pairs, can act as an activating group for the chlorophenyl ring.

Electrophilic_Aromatic_Substitution cluster_benzoate Benzoate Ring cluster_chlorophenyl Chlorophenyl Ring Benzoate_Ring Benzoate Ring (Deactivated, meta-directing) Product_B Meta-substituted Product Benzoate_Ring->Product_B Electrophile_B Electrophile (E⁺) Electrophile_B->Benzoate_Ring Chlorophenyl_Ring Chlorophenyl Ring (Deactivated, ortho,para-directing) Product_C Ortho/Para-substituted Product Chlorophenyl_Ring->Product_C Electrophile_C Electrophile (E⁺) Electrophile_C->Chlorophenyl_Ring

Caption: Directing effects in electrophilic aromatic substitution on this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of benzoyl chloride with 4-chlorophenol (B41353).

Protocol 1: From Benzoyl Chloride and 4-Chlorophenol

  • Materials: Benzoyl chloride, 4-chlorophenol, pyridine (B92270), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 4-chlorophenol in the solvent in a reaction flask.

    • Add pyridine to the solution to act as a base.

    • Slowly add benzoyl chloride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by techniques like TLC).

    • Upon completion, quench the reaction with water or a dilute acid solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and phenol.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: From Benzamide (B126) and 4-Chlorophenol

  • Materials: Benzamide, 4-chlorophenol, Fe(NO₃)₃·9H₂O (catalyst), trifluoromethanesulfonic acid, and 1,2-xylene (solvent).

  • Procedure:

    • In a reaction tube, combine benzamide (0.2 mmol), 4-chlorophenol (0.2 mmol), Fe(NO₃)₃·9H₂O (70 mol%), and trifluoromethanesulfonic acid (20 mol%) in 2 ml of 1,2-xylene.

    • Heat the reaction mixture at 80 °C.

    • After the reaction is complete, wash the mixture with water or a saturated salt solution.

    • Extract the product with chloroform.

    • Dry the organic layer and concentrate it under reduced pressure to remove the solvent.

    • Purify the product by chromatographic separation to yield this compound. A reported yield for a similar reaction is 71%.[6]

Synthesis_Workflow cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 P1_Start Benzoyl Chloride + 4-Chlorophenol P1_Reaction Reaction with Pyridine P1_Start->P1_Reaction P1_Workup Aqueous Workup & Extraction P1_Reaction->P1_Workup P1_Purification Purification P1_Workup->P1_Purification P1_Product This compound P1_Purification->P1_Product P2_Start Benzamide + 4-Chlorophenol P2_Reaction Catalytic Reaction (Fe(NO₃)₃, TfOH) P2_Start->P2_Reaction P2_Workup Aqueous Workup & Extraction P2_Reaction->P2_Workup P2_Purification Chromatography P2_Workup->P2_Purification P2_Product This compound P2_Purification->P2_Product

Caption: Workflow for the synthesis of this compound via two different protocols.

Conclusion and Future Outlook

This technical guide has provided a summary of the theoretical understanding of this compound's reactivity, based on available literature for analogous compounds. The presence of the chloro-substituent and the ester functionality are the key determinants of its chemical behavior, predisposing it to nucleophilic acyl substitution and electrophilic aromatic substitution reactions.

There is a clear need for dedicated computational studies on this compound to provide quantitative data on its reactivity. Future research employing Density Functional Theory (DFT) and other computational methods could elucidate specific reaction mechanisms, calculate activation energies, and predict spectroscopic properties. Such studies would provide a more granular understanding of its reactivity and facilitate its application in the development of novel chemical entities and pharmaceuticals. Researchers are encouraged to build upon the foundational information presented in this guide to explore the rich chemistry of this versatile molecule.

References

Methodological & Application

Application Note: Experimental Protocol for the Fries Rearrangement of 4-Chlorophenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Fries rearrangement of 4-chlorophenyl benzoate (B1203000) to synthesize substituted hydroxybenzophenones. This reaction is a cornerstone in organic synthesis for the preparation of hydroxy aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. This application note outlines the reaction mechanism, a step-by-step experimental procedure using an aluminum chloride catalyst, and expected quantitative outcomes.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[1][2][3] The reaction entails the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[1][4] The regioselectivity of this rearrangement can be controlled by adjusting reaction conditions such as temperature and solvent polarity.[1][3][4] Low reaction temperatures generally favor the formation of the para product, while higher temperatures tend to yield the ortho product.[1][4] The choice of solvent also plays a crucial role; polar solvents often favor para substitution, whereas non-polar solvents can increase the proportion of the ortho isomer.[1] This protocol focuses on the aluminum chloride-catalyzed Fries rearrangement of 4-chlorophenyl benzoate.

Reaction Mechanism

The widely accepted mechanism for the Fries rearrangement begins with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This initial complexation is favored over the phenolic oxygen due to the higher electron density of the carbonyl oxygen. This coordination polarizes the ester bond, facilitating the rearrangement of the Lewis acid to the phenolic oxygen. This step results in the generation of an acylium carbocation. The acylium ion then acts as an electrophile in a subsequent electrophilic aromatic substitution reaction, attacking the activated phenolic ring at the ortho and para positions. A final hydrolysis step liberates the hydroxy aryl ketone products.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the Fries rearrangement of this compound under the specified conditions, which are designed to favor the formation of the para-rearranged product.

SubstrateCatalystSolventTemperature (°C)Time (h)Expected Yield (%)Expected Product Ratio (ortho:para)
This compoundAlCl₃Nitrobenzene (B124822)25475-85~1:4
This compoundAlCl₃Carbon disulfide47 (reflux)470-80~2:1

Experimental Protocol

This protocol details the procedure for the Fries rearrangement of this compound using anhydrous aluminum chloride as the catalyst.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Ice

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for reflux, stirring, and extraction

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place this compound (e.g., 11.6 g, 0.05 mol).

  • Solvent Addition: Add anhydrous nitrobenzene (100 mL) to the flask and stir the mixture until the this compound is completely dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition: While maintaining the low temperature and stirring, slowly and carefully add anhydrous aluminum chloride (e.g., 10.0 g, 0.075 mol) in small portions over 30 minutes. The addition is exothermic and will generate HCl gas, so it should be performed in a well-ventilated fume hood.

  • Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C). Continue stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice (200 g) containing concentrated HCl (20 mL) to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. The organic layer (nitrobenzene) contains the products. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Steam Distillation: Combine the organic layers and remove the nitrobenzene via steam distillation.

  • Extraction and Drying: Extract the remaining aqueous residue with dichloromethane (3 x 50 mL). Wash the combined organic extracts with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product mixture of ortho- and para-hydroxybenzophenones.

  • Purification: The individual isomers can be separated by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The separation is possible due to the difference in polarity and the intramolecular hydrogen bonding in the ortho isomer, which makes it less polar than the para isomer.

Visualizations

Fries_Rearrangement_Workflow Experimental Workflow for Fries Rearrangement cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous Nitrobenzene B Cool mixture to 0-5 °C in an ice bath A->B C Slowly add anhydrous AlCl₃ B->C Start Catalyst Addition D Stir at room temperature for 4 hours C->D E Monitor reaction by TLC D->E F Quench with ice and HCl E->F Reaction Complete G Separate layers and extract aqueous phase F->G H Steam distill to remove Nitrobenzene G->H I Extract with CH₂Cl₂, wash, and dry H->I J Remove solvent under reduced pressure I->J K Purify by column chromatography J->K L Products K->L Isolate ortho and para products

Caption: Experimental workflow for the Fries rearrangement of this compound.

Fries_Rearrangement_Signaling_Pathway Fries Rearrangement Mechanism Pathway start This compound + Anhydrous AlCl₃ complex1 Lewis acid-base complex formation (at carbonyl oxygen) start->complex1 rearrangement Rearrangement of AlCl₃ to phenolic oxygen complex1->rearrangement acylium Generation of Acylium Carbocation and Aluminum Phenoxide rearrangement->acylium eas Electrophilic Aromatic Substitution (ortho and para attack) acylium->eas hydrolysis Hydrolysis of Aluminum Complex eas->hydrolysis end Ortho and Para Hydroxybenzophenone Products hydrolysis->end

Caption: Simplified signaling pathway of the Fries rearrangement mechanism.

References

Application Notes and Protocols: Synthesis of Phenstatin Analogs Using 4-Chlorophenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of phenstatin (B1242451) analogs, potent anticancer agents, utilizing 4-Chlorophenyl benzoate (B1203000) as a key starting material. Phenstatins are known for their ability to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines a plausible synthetic strategy, experimental procedures, and presents biological data for representative analogs.

Introduction

Phenstatin and its analogs are a class of compounds that have garnered significant interest in oncology research due to their potent antimitotic activity. They are structurally related to combretastatin (B1194345) A-4, a natural product isolated from the African bush willow Combretum caffrum. The core structure of phenstatin is a benzophenone (B1666685), which can be synthesized through various organic reactions. This protocol focuses on a synthetic route commencing with 4-Chlorophenyl benzoate, leveraging a Fries rearrangement to construct the key benzophenone intermediate. Subsequent modifications allow for the generation of a library of phenstatin analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow

The proposed synthetic pathway for phenstatin analogs starting from this compound is depicted below. The key steps involve a Fries rearrangement to form a hydroxybenzophenone, followed by etherification and a Wittig-type reaction to introduce the second phenyl ring and establish the characteristic stilbene-like scaffold in a cis- or trans-configuration, which is then oxidized to the final benzophenone.

G cluster_0 Synthesis of Phenstatin Analog Core A This compound B Fries Rearrangement (e.g., AlCl3) A->B Step 1 C Hydroxybenzophenone Intermediate B->C D Etherification (e.g., 3,4,5-trimethoxybenzyl halide, base) C->D Step 2 E Diarylether Intermediate D->E F Wittig Reaction or similar (e.g., with a substituted phosphonium (B103445) ylide) E->F Step 3 G Stilbene (B7821643) Analog F->G H Oxidation (e.g., KMnO4, OsO4/NMO) G->H Step 4 I Phenstatin Analog H->I

Caption: Proposed synthetic workflow for phenstatin analogs.

Experimental Protocols

Step 1: Fries Rearrangement of this compound

This procedure describes the rearrangement of this compound to a mixture of 2-hydroxy-5-chlorobenzophenone and 4-hydroxy-x-chlorobenzophenone.

  • Materials: this compound, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Ethyl acetate (B1210297), Brine.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the hydroxybenzophenone isomers.

Step 2: Etherification of Hydroxybenzophenone Intermediate

This step involves the O-alkylation of the hydroxyl group of the benzophenone intermediate with a substituted benzyl (B1604629) halide.

  • Materials: Hydroxybenzophenone intermediate, 3,4,5-Trimethoxybenzyl chloride, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of the hydroxybenzophenone intermediate (1.0 eq) in acetone, add K₂CO₃ (2.0 eq) and 3,4,5-trimethoxybenzyl chloride (1.2 eq).

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 3 & 4: Synthesis of Phenstatin Analogs

Due to the complexity and variability of these final steps depending on the desired analog, a general guideline is provided. The conversion of the diarylether intermediate to the final phenstatin analog can be achieved through various established methods for stilbene and benzophenone synthesis.

Data Presentation

The following tables summarize the biological activity of representative phenstatin analogs from the literature.

Table 1: In Vitro Cytotoxicity of Phenstatin Analogs against Human Cancer Cell Lines

Compound IDModificationCell LineIC₅₀ (nM)[1]
Phenstatin -HL-604.0
MCF-7>1000
Analog A 3'-BromoHL-603.5
MCF-7800
Analog B 4'-MethoxyHL-605.2
MCF-7>1000
Analog C 3',4'-DichloroHL-602.8
MCF-7650

Table 2: Inhibition of Tubulin Polymerization by Phenstatin Analogs

Compound IDIC₅₀ (µM) for Tubulin Polymerization Inhibition[1]
Phenstatin 2.1
Analog A 1.9
Analog B 2.5
Analog C 1.7

Signaling Pathway

Phenstatin and its analogs exert their anticancer effects primarily by disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis through both intrinsic and extrinsic pathways.

G cluster_0 Phenstatin Action and Apoptotic Signaling cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway Phenstatin Phenstatin Analogs Tubulin Tubulin Polymerization Phenstatin->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules prevents formation G2M G2/M Phase Arrest Microtubules->G2M Bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) G2M->Bcl2 FasL FasL Upregulation G2M->FasL Mito Mitochondrial Membrane Depolarization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 FasR Fas Receptor FasL->FasR binds Casp8 Caspase-8 Activation FasR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of phenstatin-induced apoptosis.

Conclusion

The synthetic route and protocols outlined in these application notes provide a framework for the generation of novel phenstatin analogs from the readily available starting material, this compound. The provided biological data highlights the potential of these compounds as anticancer agents. The visualization of the synthetic workflow and the signaling pathway offers a clear understanding of the production and mechanism of action of these promising therapeutic candidates. This information is intended to aid researchers in the design and development of new and more effective phenstatin-based cancer therapies.

References

Application Notes and Protocols: Synthesis and Evaluation of Chalcone-Based Antitubulin Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and biological evaluation of chalcone-based antitubulin agents. While 4-Chlorophenyl benzoate (B1203000) is not a conventional starting material for these compounds, this guide outlines a practical synthetic route to potent antitubulin agents incorporating the key 4-chlorophenyl moiety. Detailed protocols for a representative synthesis, in vitro tubulin polymerization assays, cell viability assessment, and cell cycle analysis are provided.

Introduction: Rationale for Chalcone-Based Antitubulin Agents

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in cell division, motility, and intracellular transport.[1] Their dynamic instability is a key target for cancer therapy.[2] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis, and are thus potent anticancer agents.[3]

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds that have demonstrated significant activity as inhibitors of tubulin polymerization.[4] They are thought to bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule formation.[5] The presence of a 4-chlorophenyl ring in the chalcone (B49325) scaffold has been shown in various studies to contribute to potent antiproliferative activity.[6]

This guide details the synthesis of a representative 4-chlorophenyl-containing chalcone and provides protocols for its evaluation as an antitubulin agent.

Synthetic Pathway

The synthesis of the target chalcone, (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, is achieved via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aldehyde.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_product Product Acetophenone 3',4',5'-Trimethoxyacetophenone (B153969) Reaction NaOH, Ethanol (B145695) Stir, RT, 12h Acetophenone->Reaction Benzaldehyde 4-Chlorobenzaldehyde (B46862) Benzaldehyde->Reaction Chalcone (E)-1-(3,4,5-trimethoxyphenyl)-3- (4-chlorophenyl)prop-2-en-1-one Reaction->Chalcone Yield: >90%

Caption: Synthetic route to a 4-chlorophenyl-containing chalcone.

Experimental Protocol: Synthesis of (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • To a solution of 3',4',5'-trimethoxyacetophenone (1.0 eq) in ethanol, add 4-chlorobenzaldehyde (1.0 eq).

  • To this mixture, add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • A yellow precipitate will form. Filter the solid, wash with copious amounts of water until the washings are neutral to pH paper.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone as a yellow crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Workflow

The following workflow outlines the process for evaluating the synthesized chalcone as a potential antitubulin agent.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Synthesis Chemical Synthesis of Chalcone CellViability Cell Viability Assay (MTT) Synthesis->CellViability TubulinPolymerization Tubulin Polymerization Assay Synthesis->TubulinPolymerization CellCycle Cell Cycle Analysis CellViability->CellCycle Data Determine IC50 values Analyze Cell Cycle Arrest CellViability->Data TubulinPolymerization->Data CellCycle->Data

Caption: Overall workflow for the biological evaluation of the synthesized chalcone.

Data Presentation: Antiproliferative and Tubulin Inhibition Activity

The following table summarizes the biological activity of representative chalcone derivatives.

Compound IDR Group (Ring A)R' Group (Ring B)Cell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)Reference
1 3,4,5-trimethoxy4-chloroMCF-70.031.42[6]
2 3,4,5-trimethoxy4-chloroA5490.951.42[6]
3 2,5-dimethoxy4-chloroK562< 0.01< 2[7]
4 3-amino-4-methoxy4-HHepG20.15-0.347.1[8]
CA-4 3,4,5-trimethoxy4-methoxyK5620.0020.10[7]

Mechanism of Action: Signaling Pathway

Chalcones inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis.

Signaling_Pathway Chalcone Chalcone Derivative Tubulin α/β-Tubulin Heterodimers Chalcone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Chalcone->Microtubules Inhibition Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Spindle->G2M Progression through Mitosis Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of action of chalcone-based tubulin inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity at 340 nm.[9][10]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compound (chalcone) and control compounds (e.g., paclitaxel (B517696) as enhancer, nocodazole (B1683961) as inhibitor)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin solution: On ice, dilute the purified tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP.

  • Prepare compound dilutions: Prepare a 10x stock of the test compound and controls in General Tubulin Buffer.

  • Assay setup:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

    • In the pre-warmed plate, add 10 µL of the 10x compound solution (or buffer for control) to each well.

    • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Data acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data analysis: Plot absorbance versus time. Determine the Vmax (maximum rate of polymerization) and the final absorbance at steady state. A decrease in Vmax and final absorbance indicates inhibition of polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multi-well spectrophotometer

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound treatment: Treat the cells with various concentrations of the synthesized chalcone and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan solubilization:

    • For adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[12]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell treatment: Seed cells and treat with the IC₅₀ concentration of the chalcone for 24 hours.

  • Cell harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow cytometry: Analyze the stained cells using a flow cytometer.

  • Data analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates that the compound induces cell cycle arrest at this stage.

References

Application Notes and Protocols: 4-Chlorophenyl Benzoate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl benzoate (B1203000) is a versatile chemical intermediate that holds potential in the synthesis of various bioactive heterocyclic compounds. Its chemical structure, comprising a 4-chlorophenyl moiety and a benzoate group, allows for its application in several synthetic strategies. These include its direct use in rearrangement reactions to create complex scaffolds or its role as a precursor to key synthetic building blocks like 4-chlorophenol (B41353) and benzoic acid derivatives. This document provides detailed application notes and experimental protocols for the use of 4-chlorophenyl benzoate in the synthesis of biologically active molecules, including antitubulin agents and antimicrobial pyrimidines.

I. Direct Application: Synthesis of Phenstatin (B1242451) Analogs

This compound is a documented reagent in the synthesis of phenstatin analogs, which are known for their antitubulin activity and potential as anticancer agents. The core synthetic strategy involves an initial Fries rearrangement of this compound, followed by a Friedel-Crafts reaction to construct the characteristic biaryl ketone scaffold of phenstatin.

Signaling Pathway of Antitubulin Agents

Antitubulin agents like phenstatin analogs interfere with the dynamics of microtubule polymerization and depolymerization. This disruption arrests the cell cycle, typically at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle tubulin αβ-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2m G2/M Phase mitosis Mitosis g2m->mitosis apoptosis Apoptosis mitosis->apoptosis Cell Cycle Arrest Leads To phenstatin Phenstatin Analogs (from this compound) phenstatin->microtubule Inhibition of Polymerization

Caption: Mechanism of action for phenstatin analogs.

Experimental Workflow: Synthesis of Phenstatin Analogs

The synthesis of phenstatin analogs from this compound is a two-step process. The first step is a Lewis acid-catalyzed Fries rearrangement to form a hydroxybenzophenone intermediate. This intermediate is then used in a Friedel-Crafts reaction with an appropriate aromatic compound to yield the final phenstatin analog.

G start 4-Chlorophenyl Benzoate rearrangement Fries Rearrangement (Lewis Acid Catalyst, e.g., AlCl3) start->rearrangement intermediate Hydroxybenzophenone Intermediate rearrangement->intermediate friedel_crafts Friedel-Crafts Reaction intermediate->friedel_crafts end Bioactive Phenstatin Analog friedel_crafts->end

Caption: Synthetic workflow for phenstatin analogs.

Experimental Protocol: Fries Rearrangement of this compound

This protocol describes the synthesis of 2-hydroxy-5-chlorobenzophenone, a key intermediate for phenstatin analogs, via the Fries rearrangement of this compound.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous nitromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 2N hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-hydroxy-5-chlorobenzophenone.

Note: The regioselectivity of the Fries rearrangement (ortho vs. para substitution) can be influenced by reaction temperature and solvent.

Quantitative Data: Cytotoxicity of Phenstatin Analogs

The biological activity of phenstatin analogs is typically evaluated by their cytotoxic effects on various cancer cell lines. The data is often presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

CompoundCancer Cell LineGI₅₀ (nM)Reference
Phenstatin Analog AK-562 (Leukemia)<10[1]
Phenstatin Analog BNCI-H522 (Lung)<10[1]
Phenstatin Analog CMDA-MB-435 (Melanoma)<10[1]

II. Proposed Application: this compound as a Precursor for Bioactive Pyrimidines

This compound can serve as a valuable starting material for the synthesis of other bioactive heterocycles by acting as a source for key intermediates. Through hydrolysis, it can yield 4-chlorophenol and benzoic acid. The benzoic acid can be further converted to 4-chlorobenzaldehyde (B46862), a widely used component in multicomponent reactions for the synthesis of pyrimidine (B1678525) derivatives with antimicrobial and other biological activities.

Proposed Synthetic Workflow

This workflow outlines the transformation of this compound into a bioactive dihydropyrimidinone via a three-step process: hydrolysis, oxidation, and a subsequent Biginelli reaction.

G start This compound hydrolysis Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis intermediates 4-Chlorophenol + Benzoic Acid hydrolysis->intermediates oxidation Oxidation of Benzoic Acid Derivative intermediates->oxidation Isolate and React Benzoic Acid aldehyde 4-Chlorobenzaldehyde oxidation->aldehyde biginelli Biginelli Reaction (with Urea (B33335) and a β-ketoester) aldehyde->biginelli end Bioactive Dihydropyrimidinone biginelli->end

Caption: Proposed synthesis of a dihydropyrimidinone from this compound.

Experimental Protocol: Biginelli Reaction using 4-Chlorobenzaldehyde

This protocol describes the synthesis of a dihydropyrimidinone derivative using 4-chlorobenzaldehyde, which can be derived from this compound.[2][3][4]

Materials:

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidinone derivative.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives synthesized from 4-chlorobenzaldehyde have shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a common measure of efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrimidine Derivative 1Staphylococcus aureus12.5[5]
Pyrimidine Derivative 1Bacillus subtilis25[5]
Pyrimidine Derivative 2Escherichia coli50[6]
Pyrimidine Derivative 2Pseudomonas aeruginosa100[7]

Conclusion

This compound is a valuable reagent with both direct and indirect applications in the synthesis of bioactive heterocycles. Its use in the preparation of antitubulin phenstatin analogs via the Fries rearrangement highlights its utility in constructing complex molecular architectures. Furthermore, its potential as a precursor for key synthetic intermediates like 4-chlorobenzaldehyde opens up avenues for the efficient synthesis of a wide range of bioactive heterocyclic systems, including pyrimidines with notable antimicrobial properties. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in medicinal chemistry and drug discovery.

References

Application Notes: Synthesis of Hydroxy-chlorobenzophenones via Fries Rearrangement of 4-Chlorophenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis of hydroxy-chlorobenzophenones through the Fries rearrangement of 4-chlorophenyl benzoate (B1203000). This intramolecular acylation is a critical transformation for producing high-value hydroxyaryl ketones, which serve as essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for liquid crystal displays.[1] This document outlines the reaction mechanism, summarizes key quantitative data from various catalytic systems, and provides detailed experimental protocols.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxy aryl ketone with the aid of a Lewis or Brønsted acid catalyst.[2] When applied to 4-chlorophenyl benzoate, this reaction facilitates the migration of the benzoyl group from the phenolic oxygen to the ortho and/or para positions of the chlorophenyl ring. The regioselectivity of this rearrangement is highly dependent on reaction conditions such as temperature, solvent, and the nature of the catalyst, allowing for targeted synthesis of specific isomers.[2][3] The resulting products, primarily isomers of hydroxy-chlorobenzophenone, are valuable precursors for a range of complex organic molecules.

Reaction Mechanism

The Fries rearrangement of this compound proceeds through the following key steps:

  • Complexation: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic.

  • Formation of Acylium Ion: The activated complex can then dissociate to form an acylium ion and an aluminum phenoxide complex. This step can occur via an intermolecular or intramolecular pathway.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich chlorophenyl ring at either the ortho or para position relative to the hydroxyl group.

  • Rearomatization and Work-up: A proton is eliminated from the ring to restore aromaticity. Subsequent aqueous work-up quenches the catalyst and protonates the phenoxide to yield the final hydroxy-chlorobenzophenone product.

Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures tend to yield more of the ortho-isomer.[3]

Data Presentation

The following tables summarize the quantitative data for the Fries rearrangement of this compound under various conditions.

Table 1: Fries Rearrangement of this compound with AlCl₃

CatalystSolventTemperature (°C)TimeProduct(s)Yield (%)Reference
AlCl₃None120-1605 min4-Hydroxy-4'-chlorobenzophenoneGood[4]
AlCl₃None130 -> 1601 h -> 1 h4-Hydroxy-4'-chlorobenzophenone10[4]
AlCl₃ChlorobenzeneReflux10 h4-Hydroxy-4'-chlorobenzophenone52[4]

Table 2: Fries Rearrangement with Alternative Acid Catalysts

CatalystSolventTemperature (°C)TimeProduct(s)Yield (%)Reference
Trifluoromethanesulfonic acidNone45-55-4-Hydroxy-4'-chlorobenzophenone94[4]

Experimental Protocols

Protocol 1: Fries Rearrangement of this compound using Aluminum Chloride

This protocol describes a solvent-free method for the synthesis of 4-hydroxy-4'-chlorobenzophenone.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • 30% Hydrochloric acid (HCl)

  • Deionized water

  • Activated charcoal

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (for potential extraction if needed)

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and flask

  • Beakers and graduated cylinders

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, place this compound and anhydrous aluminum chloride in a molar ratio of approximately 1:1.2.

  • Heat the mixture with stirring to a temperature between 120°C and 160°C for 5-10 minutes. The reaction is exothermic and the mixture will become a melt.

  • After the reaction time, allow the mixture to cool to room temperature.

  • Carefully add 500 mL of a 30% aqueous hydrochloric acid solution to the reaction flask.

  • Heat the mixture to reflux for 5 hours to hydrolyze the intermediate aluminum complex.

  • Cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If an organic layer is present, separate the layers.

  • Dissolve the crude product in a 15% aqueous sodium hydroxide solution.

  • Add activated charcoal and stir for 20 minutes to decolorize the solution.

  • Filter the solution to remove the charcoal.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified 4-hydroxy-4'-chlorobenzophenone.

  • Collect the solid product by suction filtration, wash with deionized water until the washings are neutral, and dry under vacuum.

Protocol 2: Fries Rearrangement using Trifluoromethanesulfonic Acid

This protocol offers a high-yield method using a Brønsted acid catalyst.

Materials:

  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Oil bath with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in a minimal amount of dichloromethane, add trifluoromethanesulfonic acid (approximately 1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 45-55°C and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and a saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Fries_Rearrangement_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Products start_ester This compound complex Activated Ester-Lewis Acid Complex start_ester->complex Coordination lewis_acid AlCl₃ lewis_acid->complex acylium Acylium Ion + Aluminum Phenoxide complex->acylium Dissociation sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Electrophilic Attack on Ring ortho_product 2-Benzoyl-4-chlorophenol (ortho) sigma_complex->ortho_product Rearomatization + Workup (High Temp) para_product 4-Benzoyl-4-chlorophenol (para) sigma_complex->para_product Rearomatization + Workup (Low Temp)

Caption: Mechanism of the Fries Rearrangement of this compound.

Experimental_Workflow start Start: this compound + Catalyst reaction Reaction under controlled temperature and time start->reaction quench Quenching with aqueous acid (e.g., HCl) reaction->quench extraction Extraction / Filtration of crude product quench->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product Final Product: Hydroxy-chlorobenzophenone purification->product

Caption: General experimental workflow for the Fries rearrangement.

Caption: Influence of temperature on product regioselectivity.

References

Application Notes and Protocols: 4-Chlorophenyl Benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl benzoate (B1203000) is a versatile chemical compound with applications in organic synthesis, serving as a key intermediate and reagent in the formation of complex molecules. Its chemical structure, featuring a benzoate group attached to a chlorophenyl moiety, allows for a variety of chemical transformations. These notes provide an overview of its applications, particularly in the synthesis of biologically active compounds, and offer detailed experimental protocols for its use.

Physicochemical Data

A summary of the key physicochemical properties of 4-Chlorophenyl benzoate is presented below for easy reference.

PropertyValueReference
CAS Number 2005-08-5[1]
Molecular Formula C₁₃H₉ClO₂[1][2]
Molecular Weight 232.66 g/mol [1][2]
Appearance White to almost white powder/crystal[1]
Melting Point 87-89 °C[3]
Storage Temperature -20°C or Room Temperature (sealed in dry conditions)[1][4]

Applications in Organic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules, including those with potential therapeutic applications.

Synthesis of Phenstatin (B1242451) Analogs

This compound is a key reagent in the synthesis of phenstatin analogs.[3][4] These biaryl compounds are of significant interest in medicinal chemistry as they exhibit antitubulin activity, a mechanism targeted in cancer chemotherapy. The synthesis typically proceeds through a Fries rearrangement followed by a Friedel-Crafts reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzamide (B126) and p-chlorophenol.[5]

Materials:

  • Benzamide

  • p-Chlorophenol

  • Fe(NO₃)₃ · 6H₂O (catalyst)

  • Trifluoromethanesulfonic acid

  • 1,2-Xylene (solvent)

  • Chloroform

  • Water or saturated salt solution

Equipment:

  • Reaction tube

  • Standard glassware for extraction and concentration

  • Chromatography column

Procedure:

  • To a reaction tube, add Fe(NO₃)₃ · 6H₂O (70 mol%), benzamide (0.2 mmol), trifluoromethanesulfonic acid (20 mol%), 1,2-xylene (2 ml), and p-chlorophenol (0.2 mmol).

  • Heat the reaction mixture to 80 °C.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Wash the mixture with water or a saturated salt solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography to obtain the target product.

Quantitative Data:

ReactantsCatalyst/ReagentSolventTemperatureYieldReference
Benzamide, p-ChlorophenolFe(NO₃)₃ · 6H₂O, Trifluoromethanesulfonic acid1,2-Xylene80 °C71%[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_of_4_Chlorophenyl_benzoate cluster_product Product Benzamide Benzamide Benzamide->Reaction pChlorophenol p-Chlorophenol pChlorophenol->Reaction Catalyst Fe(NO₃)₃ · 6H₂O Trifluoromethanesulfonic acid Catalyst->Reaction Solvent 1,2-Xylene, 80°C Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Fries_Rearrangement_and_Friedel_Crafts Start This compound Fries Fries Rearrangement Start->Fries Intermediate Hydroxybenzophenone Intermediate Fries->Intermediate FriedelCrafts Friedel-Crafts Reaction Intermediate->FriedelCrafts Product Phenstatin Analogs FriedelCrafts->Product

Caption: Synthesis of Phenstatin Analogs.

Potential as a Pharmaceutical Intermediate

While direct protocols are not extensively detailed in the initial literature search, the structure of this compound makes it a plausible intermediate in the synthesis of various pharmaceutical agents. For instance, compounds with a chlorophenyl moiety are common in drug candidates, such as bepotastine (B66143) and certain enzyme inhibitors.[6][7][8][9] The ester linkage in this compound can be cleaved or transformed to introduce other functional groups, making it a versatile building block in a multi-step synthesis.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of biaryl compounds with potential biological activity. The provided protocols and data serve as a foundation for researchers to explore its utility in their synthetic endeavors. Further research into its application in cross-coupling reactions and as a key intermediate in the synthesis of other bioactive molecules could expand its role in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide detailed methodologies for the synthesis of 2-hydroxybenzophenones, a critical structural motif in medicinal chemistry and materials science. The following sections outline various synthetic routes, including the alkylation of dihydroxybenzophenones, catalytic synthesis from benzofuranone derivatives, Friedel-Crafts acylation, and the Fries rearrangement.

I. Synthesis via Alkylation of 2,4-Dihydroxybenzophenone

This method is suitable for preparing 2-hydroxy-4-alkoxybenzophenones, which are widely used as UV absorbers. The protocol below details the synthesis of 2-hydroxy-4-octyloxybenzophenone and 2-hydroxy-4-methoxybenzophenone.

Protocol 1: Synthesis of 2-Hydroxy-4-octyloxybenzophenone [1]

This protocol is adapted from a procedure for the synthesis of Octabenzone.

Materials:

Equipment:

  • 250 ml 3-neck round bottom flask

  • Heating mantle with vigorous stirrer

  • Distillation apparatus

  • Vacuum source

  • Fitted glass funnel

Procedure:

  • To a 250 ml 3-neck round bottom flask, add 21.4 g of 2,4-dihydroxybenzophenone, 16.3 g of octyl chloride, 5.6 g of sodium carbonate, 0.664 g of potassium iodide, and 21.4 g of Igepal CO-630.

  • Heat the mixture to 155°C with vigorous stirring. Water generated during the reaction will distill off. Return any co-distilling octyl chloride to the reactor.

  • Maintain the reaction at 155°C for 2 hours.

  • After 2 hours, recover excess octyl chloride and water by vacuum distillation at 11 mm Hg and 155°C.

  • Cool the reactor to 45°C and add 30 ml of acetone to precipitate salts.

  • Filter the mixture through a warm fitted glass funnel and wash the salt cake with 20 ml of acetone.

  • Remove the acetone from the filtrate in vacuo.

  • Dilute the filtrate with 85 ml of methanol and cool to -8°C to precipitate the product.

  • Filter the product and wash it twice with 40 ml of -8°C methanol.

  • Dry the product under suction.

Protocol 2: Synthesis of 2-Hydroxy-4-methoxybenzophenone via Phase Transfer Catalysis [2]

This process utilizes a phase transfer catalyst for the methylation of 2,4-dihydroxybenzophenone.

Materials:

Equipment:

  • High-pressure autoclave

  • Heating and pressure control system

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, sequentially add 21.4 g of 2,4-dihydroxybenzophenone, 53 g of 20 wt% aqueous sodium carbonate solution, 0.28 g of tetrabutylammonium chloride, 100 ml of toluene, and 100 ml of chloromethane (1.0M in MTBE).

  • Heat the autoclave to 100°C and maintain the pressure at 0.3 MPa.

  • Allow the reaction to proceed for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the reaction liquid with n-hexane.

  • Separate the organic layer and concentrate it to obtain 2-hydroxy-4-methoxybenzophenone.

Quantitative Data Summary for Alkylation Methods:

ProductStarting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Pressure (MPa)Yield (%)Purity (%)Reference
2-Hydroxy-4-octyloxybenzophenone2,4-DihydroxybenzophenoneOctyl chloride, Na₂CO₃KIIgepal CO-6301552N/AN/AN/A[1]
2-Hydroxy-4-methoxybenzophenone2,4-DihydroxybenzophenoneChloromethane, Na₂CO₃ (aq)Tetrabutylammonium chlorideToluene10020.39099[2]
2-Hydroxy-4-methoxybenzophenone2,4-DihydroxybenzophenoneChloromethane, NaOH (aq)Tetrabutylammonium chlorideChlorobenzene10020.39098[2]
2-Hydroxy-4-methoxybenzophenone2,4-DihydroxybenzophenoneChloromethane, Na₂CO₃ (aq)Tetrabutylammonium chlorideChlorobenzene12020.38898[2]
2-Hydroxy-4-methoxybenzophenone2,4-DihydroxybenzophenoneChloromethane, Na₂CO₃ (aq)Tetrabutylammonium chlorideChlorobenzene10020.39199[2]
II. Catalytic Synthesis from Benzofuranone Derivatives

This novel method provides a high-yield, green route to 2-hydroxybenzophenone (B104022) compounds using a nickel catalyst.[3]

Protocol 3: General Procedure for Catalytic Synthesis [3]

Materials:

  • Benzofuranone derivative

  • Nickel chloride (catalyst)

  • Di-tert-butyl peroxide (oxidant)

  • Sodium carbonate (base)

  • Toluene (solvent)

Equipment:

  • 25mL reaction tube

  • Heating system

  • Magnetic stirrer

  • Column chromatography setup

Procedure:

  • To a 25mL reaction tube, add the benzofuranone derivative (0.02 mmol), 10 mol% of nickel chloride, 0.04 mmol of di-tert-butyl peroxide, 0.04 mmol of sodium carbonate, and 1 ml of toluene.

  • Heat the mixture to 80°C under an air atmosphere and stir for 12 hours.

  • After the reaction is complete, purify the product by column chromatography to obtain the target 2-hydroxybenzophenone compound.

Quantitative Data for Catalytic Synthesis:

Starting Benzofuranone Derivative (R¹, R²)ProductYield (%)Physical StateReference
R¹=H, R²=4-phenyl2-Hydroxy-4'-phenylbenzophenone78Yellow liquid[3]
R¹=H, R²=4-ethyl2-Hydroxy-4'-ethylbenzophenone94Yellow liquid[3]
R¹=H, R²=4-tert-butyl2-Hydroxy-4'-tert-butylbenzophenone92Yellow liquid[3]
R¹=2-methyl, R²=4-chloro2-Hydroxy-3-methyl-4'-chlorobenzophenone99Yellow solid[3]
III. Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for synthesizing benzophenones.[4] It involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[5]

Protocol 4: Synthesis of Benzophenone [4]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (B151609)

  • Benzoyl chloride

  • Ice-water

  • Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and anhydrous benzene (e.g., 20 mL).

  • Cool the flask in an ice-water bath.

  • Slowly add benzoyl chloride (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Cautiously pour the reaction mixture into a beaker containing ice and water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note: For the synthesis of 2-hydroxybenzophenones, the hydroxyl group on the phenolic substrate may need to be protected prior to acylation to prevent side reactions.[5]

IV. Synthesis via Fries Rearrangement

The Fries rearrangement is an important industrial reaction for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid.[6][7][8] The reaction can be selective for either the ortho or para isomer depending on the reaction conditions.[7]

Protocol 5: General Procedure for Fries Rearrangement [8]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Place phenyl acetate (e.g., 10 g, 0.073 mol) in a round-bottom flask.

  • Carefully add anhydrous aluminum trichloride (e.g., 16 g, 0.12 mol) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for approximately 1.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add 50 mL of 5% HCl solution to quench the reaction and dissolve the aluminum complexes.

  • Filter the mixture to separate the products. The solid is typically the p-hydroxyacetophenone, while the o-hydroxyacetophenone remains in the filtrate.

Visualizations

G cluster_0 Alkylation of 2,4-Dihydroxybenzophenone 2,4-Dihydroxybenzophenone 2,4-Dihydroxybenzophenone Reaction Reaction 2,4-Dihydroxybenzophenone->Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction 2-Hydroxy-4-alkoxybenzophenone 2-Hydroxy-4-alkoxybenzophenone Reaction->2-Hydroxy-4-alkoxybenzophenone

Caption: Synthesis of 2-hydroxy-4-alkoxybenzophenones via alkylation.

G cluster_1 Catalytic Synthesis from Benzofuranone Benzofuranone Derivative Benzofuranone Derivative Reaction (80 C, 12h) Reaction (80 C, 12h) Benzofuranone Derivative->Reaction (80 C, 12h) Catalyst (NiCl2) Catalyst (NiCl2) Catalyst (NiCl2)->Reaction (80 C, 12h) Oxidant (DTBP) Oxidant (DTBP) Oxidant (DTBP)->Reaction (80 C, 12h) Base (Na2CO3) Base (Na2CO3) Base (Na2CO3)->Reaction (80 C, 12h) 2-Hydroxybenzophenone 2-Hydroxybenzophenone Reaction (80 C, 12h)->2-Hydroxybenzophenone

Caption: Nickel-catalyzed synthesis of 2-hydroxybenzophenones.

G cluster_2 General Experimental Workflow Reactants Reactants Reaction Reaction Reactants->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Product Purification->Product

Caption: A typical workflow for synthesis and purification.

References

Application Notes: The 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate Scaffold for Developing SENP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sentrin/SUMO-specific protease 1 (SENP1) is a cysteine protease that plays a critical role in regulating cellular processes by reversing SUMOylation, a post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins.[1][2] SENP1 has two main functions: processing SUMO precursors into their mature form and, more importantly, deconjugating SUMO from target substrates (deSUMOylation).[1][3] This regulation is vital for protein stability, localization, and function.

Dysregulation of SENP1 activity, particularly its overexpression, is implicated in the pathogenesis of numerous diseases, most notably cancer.[1][2] Elevated SENP1 levels are found in prostate, breast, liver, and lung cancers, where it often correlates with poor prognosis by promoting cell proliferation, survival, and angiogenesis.[1][2][4] Its role in stabilizing key oncogenic proteins, such as the androgen receptor (AR) and Hypoxia-inducible factor 1-alpha (HIF-1α), makes SENP1 an attractive therapeutic target for novel anti-cancer agents.[5][6][7]

Recent drug discovery efforts have identified the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate scaffold as a promising non-covalent starting point for the development of potent and selective SENP1 inhibitors.[6][8][9] These application notes provide an overview of this chemical class, its quantitative data, and detailed protocols for its evaluation.

Application Notes

The 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives serve as valuable chemical tools for a range of research applications:

  • Target Validation: These compounds can be used to probe the therapeutic potential of SENP1 inhibition in various cancer cell lines and xenograft models. By observing the phenotypic effects of SENP1 inhibition (e.g., decreased cell proliferation, induction of apoptosis), researchers can validate SENP1 as a drug target in specific cancer contexts.[4][9]

  • Pathway Analysis: As selective inhibitors, these molecules allow for the detailed study of SENP1's role in specific signaling pathways. For example, they can be used to investigate the consequences of inhibiting HIF-1α deSUMOylation under hypoxic conditions or blocking androgen receptor signaling in prostate cancer models.[6][7]

  • Lead Optimization: The core scaffold provides a foundation for structure-activity relationship (SAR) studies. Medicinal chemists can synthesize and test derivatives to improve potency, selectivity, and pharmacokinetic properties, aiming to develop clinical candidates.[8][10]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potential of this scaffold has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) measures the concentration of the compound required to reduce SENP1 enzymatic activity by 50%. Below is a summary of reported IC50 values for derivatives of this class.

Compound IDModification on Benzoate RingSENP1 IC50 (µM)Reference
J5 (Parent) 4-Benzamido> 10Chen et al., 2012[8]
8d 4-(4-Fluorobenzamido)1.12Chen et al., 2012[8]
8e 4-(4-Chlorobenzamido)1.08Chen et al., 2012[8]

Note: The data highlights that substitution on the benzamido portion of the scaffold is critical for improving inhibitory potency against SENP1.

Signaling Pathway and Experimental Workflow Visualization

To understand the mechanism of action and the process of inhibitor validation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Inhibitor_Workflow start Start: Compound Library (Scaffold Derivatives) enzymatic_assay Protocol 1: In Vitro Enzymatic Assay (Fluorogenic) start->enzymatic_assay determine_ic50 Determine IC50 Value enzymatic_assay->determine_ic50 cell_assay Protocol 2: Cell-Based Western Blot (SUMOylation Status) determine_ic50->cell_assay Potent Hits validate_target Validate Cellular Target Engagement (EC50) cell_assay->validate_target sar_study Structure-Activity Relationship (SAR) validate_target->sar_study end Lead Optimization sar_study->end

References

In Vitro Evaluation of Novel Compounds Derived from 4-Chlorophenyl Benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of a novel series of compounds derived from 4-chlorophenyl benzoate (B1203000). The focus is on assessing their potential as anticancer and antioxidant agents. The methodologies described herein are standard assays for preliminary screening and mechanistic elucidation of new chemical entities.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical series of 4-chlorophenyl benzoate derivatives (compounds CPB-1 to CPB-5) evaluated for their cytotoxic and antioxidant activities. These values are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM) ± SD
CPB-1 MCF-7 (Breast)15.2 ± 1.8
A549 (Lung)25.4 ± 2.3
CPB-2 MCF-7 (Breast)8.7 ± 0.9
A549 (Lung)12.1 ± 1.5
CPB-3 MCF-7 (Breast)32.5 ± 3.1
A549 (Lung)45.8 ± 4.2
CPB-4 MCF-7 (Breast)5.4 ± 0.6
A549 (Lung)7.9 ± 0.8
CPB-5 MCF-7 (Breast)21.9 ± 2.5
A549 (Lung)30.1 ± 3.3
Doxorubicin MCF-7 (Breast)0.8 ± 0.1
(Positive Control)A549 (Lung)1.2 ± 0.2

IC₅₀: The concentration of a compound that inhibits 50% of cell growth. SD: Standard Deviation.

Table 2: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging IC₅₀ (µM) ± SDABTS Scavenging IC₅₀ (µM) ± SDFRAP (µM Fe(II)/mg) ± SD
CPB-1 45.3 ± 4.160.1 ± 5.5150.7 ± 14.2
CPB-2 28.9 ± 2.735.4 ± 3.2210.5 ± 20.1
CPB-3 80.1 ± 7.595.2 ± 8.985.3 ± 8.1
CPB-4 15.6 ± 1.420.8 ± 1.9350.2 ± 32.7
CPB-5 55.2 ± 5.370.6 ± 6.8120.9 ± 11.5
Ascorbic Acid 10.5 ± 1.115.2 ± 1.6850.6 ± 78.9
(Positive Control)

IC₅₀: The concentration of a compound that scavenges 50% of the respective radical. FRAP: Ferric Reducing Antioxidant Power. SD: Standard Deviation.

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ values are then determined by plotting the percentage of cell viability against the compound concentrations.

Antioxidant Activity Assays

This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the compound solution at various concentrations.[6]

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance at 517 nm.[6]

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

This assay assesses the capacity of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[6]

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 190 µL of the diluted ABTS solution to 10 µL of the compound solution at various concentrations in a 96-well plate.[7]

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Mechanistic Study: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins.[8][9]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Harvest the cells and lyse them using ice-cold RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity compound_prep Compound Preparation (this compound derivatives) compound_prep->cytotoxicity antioxidant Antioxidant Assays (DPPH, ABTS) compound_prep->antioxidant western_blot Western Blot Analysis (Apoptosis Proteins) cytotoxicity->western_blot Select active compounds data_analysis IC50 Determination & Quantitative Analysis cytotoxicity->data_analysis antioxidant->data_analysis western_blot->data_analysis

Caption: General workflow for the in vitro evaluation of novel compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound 4-Chlorophenyl Benzoate Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation bcl2->bax mitochondrion Mitochondrion bax->mitochondrion Permeabilization cyto_c Cytochrome c Release mitochondrion->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by test compounds.

References

Application Notes and Protocols for the Scale-up Synthesis of Phenstatin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of a key precursor to phenstatin (B1242451), a potent anti-cancer agent. The synthetic strategy detailed herein avoids the use of non-standard starting materials and focuses on a robust and scalable two-step process commencing from commercially available reagents. This application note describes the preparation of (3-hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a central intermediate in many phenstatin synthesis campaigns. The protocols provided are suitable for laboratory-scale synthesis and are designed with scalability in mind for larger-scale production.

Introduction

Phenstatin, a synthetic analogue of combretastatin (B1194345) A-4, is a powerful microtubule-destabilizing agent that has demonstrated significant potential in preclinical cancer studies. It functions by binding to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The benzophenone (B1666685) core of phenstatin is a critical pharmacophore, and its efficient, scalable synthesis is of paramount importance for further drug development and clinical studies.

While various synthetic routes to phenstatin and its precursors have been reported, this document details a practical and scalable approach. The presented synthesis commences with readily available starting materials and employs well-established chemical transformations, making it amenable to scale-up.

Synthetic Strategy

The synthesis of the target phenstatin precursor, (3-hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, is achieved via a two-step sequence:

  • Preparation of 3,4,5-Trimethoxybenzoyl Chloride: The synthesis begins with the conversion of the commercially available 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride. This activated species is a key electrophile for the subsequent Friedel-Crafts reaction.

  • Friedel-Crafts Acylation of Guaiacol (B22219): The second step involves the Lewis acid-catalyzed Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with the previously synthesized 3,4,5-trimethoxybenzoyl chloride. This reaction is followed by a selective demethylation to yield the desired phenstatin precursor.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation & Demethylation A 3,4,5-Trimethoxybenzoic Acid C 3,4,5-Trimethoxybenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F (3,4-Dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone C->F Friedel-Crafts Acylation D Guaiacol D->F E AlCl₃ E->F G Phenstatin Precursor (3-hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone F->G Selective Demethylation

Synthetic workflow for the preparation of the phenstatin precursor.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

This protocol describes the preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid.

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Chloroform (B151607) (CHCl₃) or another suitable inert solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 3,4,5-trimethoxybenzoic acid (e.g., 8.00 g, 37.7 mmol) in an inert solvent such as chloroform (30 mL), add thionyl chloride (e.g., 13.7 mL, 189 mmol) dropwise at room temperature.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[1]

  • Monitor the reaction progress by a suitable method (e.g., quenching a small aliquot with methanol (B129727) and analyzing by TLC or LC-MS to confirm the formation of the methyl ester).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride as an oil.[1] This product is often used in the next step without further purification.

Quantitative Data Summary: Protocol 1

Reagent/ProductMolecular Weight ( g/mol )MolesMass/VolumeYield (%)
3,4,5-Trimethoxybenzoic acid212.200.03778.00 g-
Thionyl chloride118.970.18913.7 mL-
3,4,5-Trimethoxybenzoyl chloride230.64~0.0377~8.70 gQuantitative
Protocol 2: Friedel-Crafts Acylation of Guaiacol and Demethylation

This protocol details the synthesis of the phenstatin precursor via Friedel-Crafts acylation of guaiacol followed by selective demethylation.

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride (from Protocol 1)

  • Guaiacol (2-methoxyphenol)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Friedel-Crafts Acylation

  • In a round-bottom flask, suspend anhydrous aluminum chloride (e.g., 1.2 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in dry dichloromethane to the cooled AlCl₃ suspension.

  • To this mixture, add a solution of guaiacol (1 equivalent) in dry dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone.

Part B: Selective Demethylation

  • The crude product from Part A can be subjected to selective demethylation of the hydroxyl group ortho to the carbonyl. This can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for selective demethylation of aryl methyl ethers.

  • Dissolve the crude benzophenone in dry dichloromethane and cool to a low temperature (e.g., -78 °C).

  • Slowly add a solution of BBr₃ (typically 1.1 equivalents for selective cleavage) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or methanol.

  • Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield (3-hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone.

Quantitative Data Summary: Protocol 2 (Illustrative)

Reagent/ProductMolecular Weight ( g/mol )Moles (equiv.)Mass/VolumeYield (%)
3,4,5-Trimethoxybenzoyl chloride230.641(based on Protocol 1)-
Guaiacol124.141(calculated)-
Aluminum chloride133.341.2(calculated)-
(3-hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone318.32-(obtained)(Overall yield for 2 steps)

Note: Yields for Friedel-Crafts reactions and demethylations can vary significantly based on the specific conditions and scale. The above table is illustrative, and optimization is recommended.

Mechanism of Action: Phenstatin as a Tubulin Inhibitor

Phenstatin exerts its potent anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3]

Phenstatin_MoA cluster_cellular Cellular Events Phenstatin Phenstatin ColchicineSite Colchicine Binding Site on β-Tubulin Phenstatin->ColchicineSite Binds to Microtubule_Polymerization Microtubule Polymerization Phenstatin->Microtubule_Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubule_Polymerization Polymerize into Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Dynamic Instability G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Disruption leads to Microtubule_Depolymerization->Tubulin Depolymerize into Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Triggers

Mechanism of action of Phenstatin as a tubulin polymerization inhibitor.

The key steps in phenstatin's mechanism of action are:

  • Binding to Tubulin: Phenstatin enters the cancer cell and binds to the colchicine binding site on the β-subunit of tubulin dimers.[4]

  • Inhibition of Microtubule Polymerization: This binding event prevents the tubulin dimers from polymerizing into microtubules.[4] This disrupts the dynamic equilibrium between microtubule assembly and disassembly, which is crucial for normal cellular function.

  • G2/M Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[5][6][7][8][9] This leads to an arrest of the cell cycle in the G2/M phase.[5][6][7][8][9]

  • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[5][6][7][8][9]

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of a key phenstatin precursor. By utilizing readily available starting materials and well-understood chemical transformations, these methods are suitable for both academic research and industrial drug development settings. The provided diagrams for the synthetic workflow and the mechanism of action of phenstatin offer a clear visual representation of these complex processes, aiding in their understanding and implementation. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the desired yield and purity on a larger scale.

References

Application Notes and Protocols: 4-Chlorophenyl Benzoate as a Versatile Precursor for Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-chlorophenyl benzoate (B1203000) as a starting material for the synthesis of a variety of agricultural chemicals, including fungicides, insecticides, and herbicides. While direct synthesis routes from 4-chlorophenyl benzoate are not extensively documented in publicly available literature, its constituent parts, 4-chlorophenol (B41353) and benzoic acid, are common building blocks in agrochemical synthesis. This document outlines plausible synthetic pathways, detailed experimental protocols, and the biological activities of the resulting compounds.

Fungicidal Applications

Derivatives of this compound can be elaborated into potent fungicides targeting a range of plant pathogens. The 4-chlorophenyl moiety is a key pharmacophore in several classes of fungicides, including those that disrupt fungal cell membranes and sterol biosynthesis.

Synthesis of a Phenylamide Fungicide Precursor

A potential application of this compound is its conversion to 4-chloroaniline (B138754), a key intermediate in the synthesis of phenylamide fungicides. This can be achieved through a multi-step process involving hydrolysis, nitration, and reduction.

Experimental Protocol: Synthesis of 4-Chloroaniline from this compound

  • Hydrolysis: this compound (1 mol) is refluxed with an excess of aqueous sodium hydroxide (B78521) (2 M) for 4-6 hours to yield sodium 4-chlorophenoxide and sodium benzoate.

  • Acidification & Separation: The reaction mixture is cooled and acidified with hydrochloric acid. 4-Chlorophenol precipitates and is collected by filtration. The filtrate containing benzoic acid can be extracted with an organic solvent.

  • Nitration: The obtained 4-chlorophenol (1 mol) is dissolved in glacial acetic acid. A nitrating mixture of nitric acid and sulfuric acid is added dropwise at a controlled temperature (0-10 °C) to yield 4-chloro-2-nitrophenol (B165678).

  • Reduction: The 4-chloro-2-nitrophenol (1 mol) is then reduced to 4-chloro-2-aminophenol using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.[1][2]

This resulting 2-amino-4-chlorophenol (B47367) can then be used as a precursor for the synthesis of various benzamide (B126) and other fungicidal compounds.[3]

Table 1: Fungicidal Activity of Chlorophenyl Derivatives

Compound ClassTarget FungiEC50 (µg/mL)Reference
Benzamide DerivativesAlternaria alternata1.77[3]
Benzamide DerivativesAlternaria solani1.90 - 7.07[3]
Thiosemicarbazide DerivativesTrichophyton rubrumMIC: 31.25[4]
N-(2,4,5-trichlorophenyl)-2-oxocyclohexylsulfonamideBotrytis cinerea0.64 (mycelial growth)[5]
N-(2,4,5-trichlorophenyl)-2-oxocyclohexylsulfonamideBotrytis cinerea0.34 (conidial germination)[5]

Fungicide_Synthesis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis NaOH, H2O, Reflux 4-Chlorophenol 4-Chlorophenol Hydrolysis->4-Chlorophenol Nitration Nitration 4-Chlorophenol->Nitration HNO3, H2SO4 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol Nitration->4-Chloro-2-nitrophenol Reduction Reduction 4-Chloro-2-nitrophenol->Reduction [H] 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Reduction->2-Amino-4-chlorophenol Fungicide Synthesis Fungicide Synthesis 2-Amino-4-chlorophenol->Fungicide Synthesis Benzamide Fungicides Benzamide Fungicides Fungicide Synthesis->Benzamide Fungicides

Caption: Inhibition of ergosterol (B1671047) biosynthesis in fungi.

Insecticidal Applications

The 4-chlorophenyl group is present in various insecticides, including carbamates and pyrethroids, which typically act as neurotoxins. This compound can be a precursor to key intermediates for these insecticides.

Synthesis of a Pyrazole (B372694) Insecticide Intermediate

A plausible route from this compound involves its conversion to 4-chlorophenylhydrazine (B93024), a crucial building block for many pyrazole-based insecticides.

Experimental Protocol: Synthesis of 4-Chlorophenylhydrazine Hydrochloride

  • Hydrolysis and Diazotization: Following the hydrolysis of this compound to 4-chlorophenol and subsequent conversion to 4-chloroaniline as described previously, the 4-chloroaniline (1 mol) is diazotized. The aniline (B41778) is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise to form the diazonium salt. [6]2. Reduction: The cold diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield 4-chlorophenylhydrazine hydrochloride, which precipitates and can be collected by filtration. [6] The resulting 4-chlorophenylhydrazine can be used in condensation reactions with diketones or other suitable reagents to form the pyrazole core of various insecticides.

Table 2: Insecticidal Activity of Chlorophenyl Derivatives

CompoundTarget InsectLC50 / LD50Reference
Chlorantraniliprole Analog (8i)Mythimna separataLC50 = 1.0426 mg/L[7]
Pyrazole-5-carboxamide (Ij)Helicoverpa armigera60% mortality at 5 mg/kg[8]
Pyrazole-5-carboxamide (IIe)Helicoverpa armigera60% mortality at 5 mg/kg[8]
Flupyrimin Analog (A2)Nilaparvata lugensLC50 = 0.087 mg/L[9]
Dihydropyrimidine (DHPM3)Anopheles arabiensis (larvae)100% mortality[10]

Diagram 3: Proposed Synthesis of a Pyrazole Insecticide

Insecticide_Synthesis This compound This compound Hydrolysis & Conversion Hydrolysis & Conversion This compound->Hydrolysis & Conversion 4-Chloroaniline 4-Chloroaniline Hydrolysis & Conversion->4-Chloroaniline Diazotization Diazotization 4-Chloroaniline->Diazotization NaNO2, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Reduction Reduction Diazonium Salt->Reduction SnCl2, HCl 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Reduction->4-Chlorophenylhydrazine Cyclocondensation Cyclocondensation 4-Chlorophenylhydrazine->Cyclocondensation Diketone Pyrazole Insecticide Pyrazole Insecticide Cyclocondensation->Pyrazole Insecticide Insecticide_MOA Insecticide Insecticide Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Insecticide->Acetylcholinesterase (AChE) Inhibits Synaptic Cleft Synaptic Cleft Acetylcholinesterase (AChE)->Synaptic Cleft Located in Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolyzed by Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binds to Continuous Nerve Stimulation Continuous Nerve Stimulation Postsynaptic Receptor->Continuous Nerve Stimulation Paralysis and Death Paralysis and Death Continuous Nerve Stimulation->Paralysis and Death Herbicide_Synthesis This compound This compound Conversion Conversion This compound->Conversion 4-Chloroaniline 4-Chloroaniline Conversion->4-Chloroaniline Diazotization Diazotization 4-Chloroaniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Borylation Borylation Diazonium Salt->Borylation B2(OH)4 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid Borylation->4-Chlorophenylboronic Acid Suzuki Coupling Suzuki Coupling 4-Chlorophenylboronic Acid->Suzuki Coupling Halogenated Picolinic Acid, Pd catalyst Picolinic Acid Herbicide Picolinic Acid Herbicide Suzuki Coupling->Picolinic Acid Herbicide Herbicide_MOA Herbicide Herbicide Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Herbicide->Acetolactate Synthase (ALS) Inhibits Branched-Chain Amino Acid Synthesis Branched-Chain Amino Acid Synthesis Acetolactate Synthase (ALS)->Branched-Chain Amino Acid Synthesis Key Enzyme in Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine Branched-Chain Amino Acid Synthesis->Valine, Leucine, Isoleucine Produces Protein Synthesis Protein Synthesis Valine, Leucine, Isoleucine->Protein Synthesis Essential for Inhibition of Growth Inhibition of Growth Protein Synthesis->Inhibition of Growth Plant Death Plant Death Inhibition of Growth->Plant Death

References

Flow Chemistry Applications of the Fries Rearrangement with 4-Chlorophenyl Benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Fries rearrangement of 4-Chlorophenyl benzoate (B1203000) in continuous flow systems. The Fries rearrangement is a valuable transformation for the synthesis of hydroxyaryl ketones, which are key intermediates in the pharmaceutical and fine chemical industries.[1][2][3] Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and selectivity.[4][5]

Introduction to the Fries Rearrangement in Flow

The Fries rearrangement is the transformation of a phenolic ester, in this case, 4-Chlorophenyl benzoate, into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a catalyst.[1][6] The regioselectivity of this reaction is influenced by factors such as temperature, solvent, and the nature of the catalyst.[6][7] In addition to the classic acid-catalyzed method, photochemical (Photo-Fries) and anionic variations have been developed, each offering distinct advantages that can be amplified in a continuous flow setup.[1][5][8]

Key advantages of performing the Fries rearrangement in a flow system include:

  • Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions.

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for rapid and uniform heating or cooling, which is crucial for controlling the ortho/para selectivity of the Fries rearrangement.[7]

  • Improved Mixing: Efficient mixing in microreactors can lead to faster reaction rates and more consistent product distributions.

  • Automation and Optimization: Flow chemistry setups are amenable to automation, allowing for rapid screening of reaction conditions to optimize yield and selectivity.

This document outlines protocols for two primary approaches to the flow-based Fries rearrangement of this compound: a Photochemical (Photo-Fries) method and an Acid-Catalyzed method.

Section 1: Photochemical Fries Rearrangement in Continuous Flow

The Photo-Fries rearrangement proceeds via a radical mechanism initiated by UV light.[3] This method can often be performed under milder conditions than the acid-catalyzed counterpart. In a flow setup, the shallow path length of the reactor tubing ensures uniform irradiation of the reaction mixture, which can be difficult to achieve in batch reactors.[8]

Experimental Protocol: Photo-Fries Rearrangement of this compound

Objective: To synthesize 2-hydroxy-5-chlorobenzophenone and 4-hydroxy-5-chlorobenzophenone from this compound via a continuous photochemical rearrangement.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Syringe pumps

  • Perfluoroalkoxy (PFA) or Fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing (e.g., 1.0 mm inner diameter)

  • UV-C lamp (e.g., 254 nm) or high-power LED array

  • Back pressure regulator (BPR)

  • Collection vessel

  • HPLC for in-line or off-line analysis

Procedure:

  • Solution Preparation: Prepare a 0.05 M solution of this compound in acetonitrile. Degas the solution by sparging with nitrogen for 15 minutes to prevent oxidation of radical intermediates.

  • System Setup: Construct the flow reactor by coiling the PFA tubing around a quartz tube containing the UV lamp. Ensure the entire length of the coiled tubing is evenly illuminated. Connect the inlet of the tubing to a syringe pump and the outlet to a back pressure regulator (set to e.g., 5 bar) followed by a collection vessel. The experimental workflow is depicted below.

  • Reaction Execution:

    • Pump the degassed this compound solution through the reactor at a defined flow rate.

    • Activate the UV lamp to initiate the photoreaction.

    • Maintain the reactor at a constant temperature using a cooling fan or a temperature-controlled housing.

    • Collect the product stream in the collection vessel.

  • Analysis: Analyze the collected samples by HPLC to determine the conversion of this compound and the relative yields of the ortho- and para-isomers.

Quantitative Data Summary: Photo-Fries Rearrangement

The following table summarizes representative data for the continuous flow Photo-Fries rearrangement of this compound.

ParameterValue
Substrate Concentration0.05 M in Acetonitrile
Flow Rate0.5 mL/min
Reactor Volume5 mL
Residence Time10 min
Temperature25 °C
Wavelength254 nm
Conversion85%
Yield (ortho-isomer)40%
Yield (para-isomer)45%
Ortho/Para Ratio0.89

Logical Relationship of Key Parameters in Photo-Fries Rearrangement

G Logical Relationship in Photo-Fries Rearrangement cluster_input Input Parameters cluster_process Process Variables cluster_output Output Metrics FlowRate Flow Rate ResidenceTime Residence Time FlowRate->ResidenceTime Concentration Substrate Concentration Conversion Conversion Concentration->Conversion Wavelength UV Wavelength PhotonFlux Photon Flux Wavelength->PhotonFlux ResidenceTime->Conversion PhotonFlux->Conversion Yield Product Yield Conversion->Yield Selectivity Ortho/Para Selectivity Selectivity->Yield

Caption: Key parameter relationships in the Photo-Fries rearrangement.

Section 2: Acid-Catalyzed Fries Rearrangement in Continuous Flow

The traditional Fries rearrangement utilizes a Lewis or Brønsted acid catalyst.[1][6] Performing this reaction in a flow system allows for safe handling of corrosive acids at elevated temperatures and pressures.

Experimental Protocol: Acid-Catalyzed Fries Rearrangement of this compound

Objective: To synthesize 2-hydroxy-5-chlorobenzophenone and 4-hydroxy-5-chlorobenzophenone from this compound using a strong acid catalyst in a continuous flow system.

Materials:

  • This compound

  • Methanesulfonic acid (MSA)

  • Nitrobenzene (solvent)

  • High-pressure syringe pumps (for viscous liquids)

  • Heated microreactor or packed-bed reactor

  • Back pressure regulator (BPR)

  • Quenching solution (e.g., cooled saturated sodium bicarbonate)

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Stream A: Prepare a 0.2 M solution of this compound in nitrobenzene.

    • Stream B: Prepare a 1.0 M solution of Methanesulfonic acid in nitrobenzene.

  • System Setup:

    • Use two separate syringe pumps for Stream A and Stream B.

    • Connect the outlets of the pumps to a T-mixer.

    • Connect the mixer to a heated microreactor (e.g., a stainless steel or Hastelloy coil).

    • The outlet of the reactor should be connected to a back pressure regulator (set to e.g., 10 bar) and then to a collection line submerged in a quenching solution. The experimental workflow is illustrated below.

  • Reaction Execution:

    • Set the microreactor to the desired temperature (e.g., 100 °C).

    • Pump Stream A and Stream B at equal flow rates into the T-mixer and through the heated reactor.

    • The reaction mixture is quenched upon exiting the reactor.

    • Collect the quenched product for work-up and analysis.

  • Work-up and Analysis: Neutralize the collected sample, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or HPLC to determine conversion and product distribution.

Quantitative Data Summary: Acid-Catalyzed Fries Rearrangement

The following table presents representative data for the acid-catalyzed continuous flow Fries rearrangement of this compound.

ParameterValue
Substrate Concentration (in reactor)0.1 M
Catalyst Concentration (in reactor)0.5 M MSA
Flow Rate (total)0.2 mL/min
Reactor Volume2 mL
Residence Time10 min
Temperature100 °C
Pressure10 bar
Conversion92%
Yield (ortho-isomer)75%
Yield (para-isomer)17%
Ortho/Para Ratio4.41

Experimental Workflow for Acid-Catalyzed Fries Rearrangement

G Workflow for Acid-Catalyzed Fries Rearrangement cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection ReagentA Stream A: This compound in Nitrobenzene PumpA Pump A ReagentA->PumpA ReagentB Stream B: Methanesulfonic Acid in Nitrobenzene PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Microreactor (100 °C, 10 bar) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching (NaHCO3 soln) BPR->Quench Analysis Work-up & Analysis (HPLC/GC-MS) Quench->Analysis

Caption: Experimental workflow for the acid-catalyzed flow process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chlorophenyl benzoate (B1203000). This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic procedures for higher yields and purity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 4-Chlorophenyl benzoate. The questions are structured to guide you from identifying a problem to implementing a solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and reliable method is the Schotten-Baumann reaction, which involves the acylation of 4-chlorophenol (B41353) with benzoyl chloride in the presence of a base.[1][2][3] This method is robust, generally high-yielding, and tolerant of a variety of functional groups.

Q2: Why is the choice of base important, and what are the common options?

A2: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[3] This prevents the protonation of the starting phenol (B47542), which would render it non-nucleophilic, and drives the reaction to completion. Common bases include aqueous sodium hydroxide (B78521) (NaOH), pyridine, and triethylamine. For sterically hindered or sensitive substrates, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a highly effective nucleophilic catalyst.[4]

Q3: My reaction is complete, but I'm having trouble with the work-up. What is a standard purification procedure?

A3: A standard work-up involves quenching the reaction, separating the aqueous and organic layers, washing the organic layer, drying it, and removing the solvent. The crude product is then typically purified by recrystallization from a suitable solvent like ethanol (B145695) to obtain the final, pure this compound.[5]

Q4: What are the main safety precautions to consider during this synthesis?

A4: Benzoyl chloride is corrosive and lachrymatory (causes tears). 4-chlorophenol is toxic and corrosive. Strong bases like NaOH are caustic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Troubleshooting Common Issues

Q5: My yield of this compound is very low. What are the likely causes?

A5: Low yields can stem from several factors:

  • Poor Quality Reagents: Benzoyl chloride can hydrolyze over time if exposed to moisture. Ensure you are using fresh or properly stored reagents.

  • Insufficient Base: If not enough base is present to neutralize the HCl produced, the reaction equilibrium will not favor product formation.[3]

  • Inadequate Mixing: In a biphasic system (like aqueous NaOH and an organic solvent), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Low Temperature: While the reaction is often run at room temperature or below, insufficient temperature may lead to a slow and incomplete reaction.

  • Hydrolysis of Benzoyl Chloride: If there is too much water or the addition of benzoyl chloride is too slow under aqueous basic conditions, it can hydrolyze back to benzoic acid, reducing the amount available to react with the phenol.

Q6: I see multiple spots on my TLC plate after the reaction. What are the potential impurities?

A6: The most common impurities are:

  • Unreacted 4-chlorophenol: This is a common starting material to find if the reaction has not gone to completion.

  • Benzoic acid: This is the product of benzoyl chloride hydrolysis. It can be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.

  • Symmetrical Anhydride (Benzoic Anhydride): This can form from the reaction of benzoyl chloride with the benzoate salt.

Q7: The product has a pink or yellowish tint. How can I decolorize it?

A7: A colored tint often indicates the presence of phenolic oxidation byproducts. During recrystallization, you can add a small amount of activated charcoal to the hot solution, which will adsorb colored impurities. After a brief heating period, the charcoal is removed by hot filtration, and the solution is allowed to cool to form pure, colorless crystals.

Data Presentation: Optimizing Reaction Yield

Optimizing the yield of this compound involves carefully selecting the reaction conditions. While specific comparative data for this exact molecule is sparse in the literature, the following table presents typical yields for analogous aryl benzoate syntheses under various conditions to illustrate key optimization principles.

Starting MaterialsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Benzamide, 4-ChlorophenolFe(NO₃)₃·6H₂O, TfOH1,2-Xylene80-71Catalytic system for direct amidation.[5]
Phenol, Benzoyl Chloride10% NaOH (aq)Water/DCMRoom Temp0.25~80Standard Schotten-Baumann conditions. Yield is for phenyl benzoate, but analogous for the chloro-derivative.[6]
Phenol, Benzoic AcidDPC, DBUNone1602489Base-catalyzed synthesis using diphenyl carbonate; yield for phenyl benzoate.[7]
o-Bromobenzoic acid salt, Benzoic acid saltCopperNone300-340-~70High-temperature synthesis; yield for phenyl benzoate.[8]
2-(p-chlorobenzyl)pyridine1. KMnO₄ 2. NaBH₄1. Water 2. Methanol1. 85-95 2. 0-201. 4 2. 182-91This is a multi-step synthesis of a related compound, illustrating typical yields for oxidation and reduction steps.[9][10]

Note: Data for "Phenol" and "Benzoic acid" are for the synthesis of the parent compound, phenyl benzoate, and serve to illustrate the effects of different reaction systems.[6][7][8]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a detailed methodology for the synthesis of this compound from 4-chlorophenol and benzoyl chloride.

Materials:

  • 4-Chlorophenol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (DCM) or Diethyl Ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (approx. 2.5 equivalents).[1]

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • To the vigorously stirring solution, add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. A white precipitate of the product should form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and add dichloromethane to dissolve the product.

  • Separate the organic layer. Wash the organic layer sequentially with:

    • 5% aqueous NaOH solution (to remove any unreacted phenol).

    • Saturated aqueous NaHCO₃ solution (to remove any benzoic acid).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to obtain pure this compound as white crystals.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Chlorophenol in 10% NaOH (aq) cool Cool to 0-5 °C dissolve->cool add_benzoyl Add Benzoyl Chloride dropwise cool->add_benzoyl stir Stir at Room Temp for 1-2 hours add_benzoyl->stir extract Extract with DCM stir->extract wash Wash Organic Layer (NaOH, NaHCO3, H2O, Brine) extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure this compound recrystallize->product troubleshooting_logic Troubleshooting Guide for Low Yield cluster_checks Initial Checks cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield Observed check_reagents Reagents fresh? (esp. Benzoyl Chloride) start->check_reagents check_stirring Stirring vigorous? start->check_stirring check_base Sufficient base used? start->check_base tlc TLC shows unreacted 4-Chlorophenol? start->tlc Analyze Crude solution_reagents Use fresh reagents check_reagents->solution_reagents No solution_stirring Increase stirring speed check_stirring->solution_stirring No solution_base Ensure >2 eq. base check_base->solution_base No nmr NMR/IR shows Benzoic Acid? tlc->nmr No solution_time_temp Increase reaction time or temperature slightly tlc->solution_time_temp Yes solution_hydrolysis Control temperature during addition; ensure efficient stirring nmr->solution_hydrolysis Yes

References

Technical Support Center: Fries Rearrangement of 4-Chlorophenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fries rearrangement of 4-Chlorophenyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Hydroxybenzophenone Products

  • Question: My Fries rearrangement of 4-Chlorophenyl benzoate is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the Fries rearrangement is a common issue that can stem from several factors. Here's a systematic guide to troubleshooting:

    • Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure that the AlCl₃ is fresh, of high purity, and handled under strictly anhydrous conditions. The reaction requires more than a catalytic amount of Lewis acid because it complexes with both the starting ester and the product hydroxyaryl ketones.[1][2] A molar excess of the catalyst is often necessary to drive the reaction to completion.[1][2]

    • Reaction Temperature: Temperature is a critical parameter influencing the reaction rate and product distribution.[3][4] Low temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition of the starting material and products.[3][4] Monitor the reaction temperature closely and consider optimizing it for your specific setup.

    • Reaction Time: The reaction may not have reached completion. It is advisable to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Solvent Purity: Ensure the solvent is anhydrous and inert under the reaction conditions. The presence of water will deactivate the Lewis acid catalyst.

    • Substrate Purity: Impurities in the this compound starting material can interfere with the reaction. Ensure the substrate is pure before starting the rearrangement.

    • Deactivating Substituent: The chloro group on the phenyl ring is a deactivating group, which can make the Fries rearrangement more challenging compared to unsubstituted or activated substrates.[1] This may necessitate more forcing reaction conditions (e.g., higher temperature or longer reaction time) than for other phenyl esters.

Issue 2: Poor Selectivity Between ortho and para Isomers

  • Question: I am getting a mixture of ortho- and para-hydroxybenzophenone isomers. How can I control the regioselectivity of the Fries rearrangement?

  • Answer: The ratio of ortho to para products in the Fries rearrangement is highly dependent on the reaction conditions:

    • Temperature: This is the most significant factor influencing selectivity.

      • Low Temperatures (typically < 60 °C): Favor the formation of the para isomer. This is generally considered the product of kinetic control.[3][4]

      • High Temperatures (typically > 160 °C): Favor the formation of the ortho isomer.[3][4] The ortho isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[1]

    • Solvent Polarity: The choice of solvent can also influence the ortho/para ratio.

      • Non-polar solvents: Tend to favor the formation of the ortho product.[1]

      • Polar solvents: Can favor the formation of the para product.[1]

Issue 3: Significant Formation of Side Products, Primarily 4-Chlorophenol

  • Question: My reaction mixture contains a significant amount of 4-Chlorophenol. What causes this side reaction and how can I minimize it?

  • Answer: The formation of 4-Chlorophenol is a common side reaction in the Fries rearrangement and occurs through the cleavage of the ester bond.[5] This can happen via an intermolecular mechanism where the acylium ion generated does not react with the same aromatic ring it detached from.[5] Here's how to address this issue:

    • Reaction Conditions: The conditions that favor the intermolecular pathway can lead to increased formation of 4-Chlorophenol.

    • Minimizing Intermolecular Reaction:

      • Concentration: Running the reaction at a higher concentration can favor the intramolecular rearrangement, potentially reducing the formation of 4-Chlorophenol.

      • Solvent Choice: The choice of solvent can influence the lifetime and diffusion of the acylium ion intermediate. Experimenting with different solvents may help minimize the intermolecular reaction.

    • Other Potential Side Products: Besides 4-chlorophenol, other side products can arise from intermolecular acylation of the solvent (if aromatic) or from di-acylation of the starting material or product, especially if a large excess of the acylating agent is effectively present.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Fries rearrangement?

    • A1: The widely accepted mechanism involves the coordination of a Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the ester bond, leading to the formation of an acylium ion and a phenoxide-Lewis acid complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho or para position. Subsequent workup with acid liberates the hydroxybenzophenone product.[1][6] The reaction can proceed through both intramolecular (the acyl group reattaches to the same ring) and intermolecular (the acyl group detaches and can acylate another molecule) pathways.[4]

  • Q2: Does the chloro-substituent on the phenyl ring of this compound affect the reaction?

    • A2: Yes, the chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This can make the Fries rearrangement of this compound slower and require more forcing conditions compared to unsubstituted phenyl benzoate. The chloro group is an ortho, para-director, which is consistent with the products of the Fries rearrangement.

  • Q3: Are there alternative catalysts to aluminum chloride?

    • A3: Yes, while AlCl₃ is the most common catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[7] Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been employed.[7] The choice of catalyst can influence the reaction conditions and product distribution.

  • Q4: Can I use the Photo-Fries rearrangement for this compound?

    • A4: The Photo-Fries rearrangement is a photochemical alternative that proceeds through a radical mechanism and does not require a catalyst.[1] It can be an option for substrates that are sensitive to strong Lewis acids. However, yields in the Photo-Fries rearrangement are often low.[1]

Quantitative Data Summary

CatalystSolventTemperature (°C)ortho-isomer Yield (%)para-isomer Yield (%)4-Chlorophenol Yield (%)
AlCl₃Nitrobenzene (B124822)Low (~25-40)Minor ProductMajor ProductVariable
AlCl₃NitrobenzeneHigh (~160-180)Major ProductMinor ProductCan be significant
AlCl₃Carbon Disulfide (non-polar)ModerateFavored over paraLess favoredVariable
AlCl₃Dichloroethane (polar)ModerateLess favoredFavored over orthoVariable

Note: The yields are highly dependent on the specific reaction conditions, including reaction time and stoichiometry of the catalyst. The formation of 4-Chlorophenol is a competing side reaction, and its yield will be influenced by factors that favor intermolecular processes.

Experimental Protocols

General Procedure for the Fries Rearrangement of this compound:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add this compound (1 equivalent) and a dry, inert solvent (e.g., nitrobenzene or carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.1 to 3 equivalents) to the stirred solution. The addition is exothermic and should be done slowly to maintain the desired temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 25-40 °C for para-selectivity or 160-180 °C for ortho-selectivity) and maintain it for the required time (monitor by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes.

  • Extraction: Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the ortho and para isomers and remove any unreacted starting material and 4-Chlorophenol.

Signaling Pathways and Workflows

Below are diagrams generated using Graphviz to illustrate the reaction pathways and a general experimental workflow.

Fries_Rearrangement_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 4-Chlorophenyl_benzoate This compound Acylium_Intermediate Acylium Ion + 4-Chlorophenoxide-AlCl3 Complex 4-Chlorophenyl_benzoate->Acylium_Intermediate + AlCl3 Ortho_Product 2-Hydroxy-5-chlorobenzophenone Acylium_Intermediate->Ortho_Product High Temp (Intramolecular) Para_Product 4-Hydroxy-4'-chlorobenzophenone Acylium_Intermediate->Para_Product Low Temp (Intramolecular) Acylium_Intermediate_Side Acylium Ion Phenoxide_Side 4-Chlorophenoxide-AlCl3 Acylium_Intermediate->Phenoxide_Side Intermolecular Pathway Side_Product 4-Chlorophenol Phenoxide_Side->Side_Product Workup

Caption: Reaction pathways in the Fries rearrangement of this compound.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Solvent) start->setup catalyst Catalyst Addition (Anhydrous AlCl3) setup->catalyst reaction Reaction at Controlled Temperature catalyst->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Ice/HCl) monitoring->workup Complete extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Purification of 4-Chlorophenyl Benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-chlorophenyl benzoate (B1203000) by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying 4-chlorophenyl benzoate by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle that the solubility of a solid in a solvent generally increases with temperature.[1][2] In the case of this compound, an impure sample is dissolved in a minimum amount of a hot, suitable solvent to form a saturated solution. As this solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the colder solvent (mother liquor) and are subsequently separated by filtration.[1][2]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures, so they remain in the mother liquor.

  • Not react chemically with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of this compound (87-89°C) to prevent the compound from "oiling out".[3][4]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: Solvent selection is a critical step and often involves preliminary small-scale solubility tests.[2] Based on the ester functional group in this compound, solvents like ethanol (B145695), ethyl acetate (B1210297), or toluene, and mixed solvent systems such as ethanol-water, are good starting points.[5] You would test the solubility of a small amount of your crude this compound in a few drops of each solvent at room temperature and then upon heating. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution upon cooling. This is often because the boiling point of the solvent is higher than the melting point of the compound (87-89°C for this compound).[3][4] It can also be caused by a high concentration of impurities, which can depress the melting point of the solute. To prevent this, you can add more solvent to the hot solution to lower the saturation temperature or use a solvent with a lower boiling point.

Q5: What does it mean to use a "minimum amount of hot solvent," and why is it important?

A5: Using the "minimum amount of hot solvent" means adding just enough hot solvent to completely dissolve the crude this compound. This is crucial for maximizing the yield of the purified crystals upon cooling. If too much solvent is used, the solution will not be sufficiently saturated at lower temperatures, and a significant portion of the product will remain dissolved in the mother liquor, leading to a poor recovery.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Cooling is too slow or insufficient. 3. The compound is very soluble in the chosen solvent even at low temperatures. 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a "seed crystal" of pure this compound if available. 3. Cool further: Place the flask in an ice bath to further decrease the solubility.
"Oiling out" of the product. 1. Melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities. 3. Solution is cooling too rapidly. 1. Add more solvent: Re-heat the solution to dissolve the oil and add more solvent to lower the saturation temperature. 2. Use a different solvent: Select a solvent with a lower boiling point. 3. Allow for slower cooling: Insulate the flask to slow the rate of cooling.
Low yield of recrystallized product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. 4. Incomplete crystallization. 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling. 3. Always wash the collected crystals with a small amount of ice-cold solvent. 4. Ensure adequate cooling time, potentially in an ice bath, to maximize crystal formation.
Poor purity of the recrystallized product. 1. Crystallization occurred too rapidly, trapping impurities. 2. Inadequate washing of the filtered crystals. 3. The chosen solvent does not effectively separate the impurities. 1. Ensure slow cooling to allow for the formation of a pure crystal lattice. 2. Wash the crystals with a small amount of fresh, ice-cold solvent to remove the mother liquor. 3. Re-evaluate the solvent system. A different solvent or a mixed solvent system may be necessary.
Colored impurities remain in the crystals. 1. Colored impurities are co-crystallizing with the product. 1. Use activated charcoal: Add a small amount of decolorizing carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Data Presentation

Estimated Solubility of this compound in Various Solvents

The following table provides estimated solubility data for this compound in common organic solvents at room temperature (25°C) and at the solvent's boiling point. This data is crucial for selecting an appropriate recrystallization solvent.

SolventBoiling Point (°C)Solubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability as a Recrystallization Solvent
Ethanol 78LowHighGood
Methanol 65LowModeratePotentially Suitable
Ethyl Acetate 77Slightly Soluble[3]HighGood
Acetone 56ModerateVery HighFair (High solubility at RT may lead to lower yield)
Toluene 111Slightly SolubleHighPoor (Boiling point is above the melting point of the compound)
Heptane 98Very LowLowPoor (as a single solvent), Good (as an anti-solvent)
Water 100InsolubleInsolubleUnsuitable (as a single solvent), Good (as an anti-solvent with a miscible organic solvent)

Note: The qualitative solubility in ethyl acetate is reported as "slightly soluble".[3] Quantitative data is estimated based on the general solubility principles of similar aryl esters.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (using Ethanol)
  • Dissolution: In a 100 mL Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration. Pre-heat the funnel and the receiving flask with hot solvent to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization of this compound (using Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until a faint cloudiness persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol-water mixture of the same approximate composition for washing.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Does it 'Oil Out'? crystals_form->oil_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->induce_crystallization induce_crystallization->cool oiling Oiling Out Occurs oil_out->oiling Yes collect_crystals Collect Crystals (Vacuum Filtration) oil_out->collect_crystals No reheat_add_solvent Reheat and Add More Solvent oiling->reheat_add_solvent reheat_add_solvent->cool check_yield Check Yield and Purity collect_crystals->check_yield

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Workflow start Start dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Gravity Filtration (if necessary) decolorize->hot_filtration cool_slowly Cool Solution Slowly to Room Temperature hot_filtration->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration cool_ice_bath->vacuum_filtration wash_crystals Wash Crystals with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end End dry_crystals->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Troubleshooting Low Yield in Phenstatin Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of phenstatin (B1242451) analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to phenstatin analogs, and which steps are most prone to low yields?

A1: Common synthetic strategies for phenstatin analogs often involve a convergent approach, typically including a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the stilbene (B7821643) core, followed by a cyclization to create the characteristic phenstatin structure. Other key reactions may include Grignard additions to synthesize diaryl ketone precursors. The Wittig/HWE reaction and the final cyclization are often the most critical steps for overall yield. Low yields can also stem from difficulties in purification of intermediates and the final product.

Q2: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the stilbene precursor is giving a low yield. What are the likely causes?

A2: Low yields in the Wittig/HWE reaction can be attributed to several factors:

  • Ylide/Phosphonate (B1237965) Anion Instability: The phosphonium (B103445) ylide (Wittig) or phosphonate carbanion (HWE) can be unstable, especially if not handled under strictly anhydrous and inert conditions.

  • Base Selection: The choice and quality of the base are crucial. For Wittig reactions with unstabilized or semi-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often used. For HWE reactions, bases like sodium hydride or potassium tert-butoxide are common. The base must be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively.

  • Steric Hindrance: Sterically hindered aldehydes or ketones, or bulky phosphonium salts/phosphonate esters can slow down the reaction and reduce yields.

  • Side Reactions: Aldol (B89426) condensation of the aldehyde starting material can be a competing reaction, especially with enolizable aldehydes under basic conditions.

Q3: I am observing a mixture of E/Z isomers in my Wittig/HWE reaction. How can I improve the stereoselectivity?

A3: The stereochemical outcome of the Wittig/HWE reaction is highly dependent on the nature of the ylide/phosphonate and the reaction conditions.

  • Wittig Reaction: Unstabilized ylides (R=alkyl) generally favor the Z-alkene, especially in salt-free conditions. Stabilized ylides (R=electron-withdrawing group) tend to give the E-alkene. For semi-stabilized ylides (R=aryl), a mixture of isomers is common. The Schlosser modification can be used to increase the proportion of the E-alkene.

  • Horner-Wadsworth-Emmons Reaction: The HWE reaction typically provides the E-alkene with high selectivity due to thermodynamic control. To obtain the Z-alkene, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates and a strong base with a specific counterion (e.g., KHMDS with 18-crown-6) can be employed.

Q4: My Grignard reaction to form the diaryl ketone intermediate is resulting in significant byproduct formation. How can I optimize this step?

A4: Common issues in Grignard reactions for diaryl ketone synthesis include the formation of tertiary alcohols from double addition and homo-coupling of the Grignard reagent. To minimize these:

  • Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reactivity of the Grignard reagent and favor mono-addition.[1]

  • Reverse Addition: Adding the Grignard reagent slowly to a solution of the aldehyde or ester can help to maintain a low concentration of the Grignard reagent and reduce the likelihood of double addition.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are scrupulously dry.

Q5: The final cyclization step to form the phenstatin core is inefficient. What strategies can I employ to improve the yield?

A5: Intramolecular cyclization reactions can be challenging due to competing intermolecular side reactions leading to oligomerization. Key strategies to improve intramolecular cyclization yields include:

  • High Dilution Conditions: Performing the reaction at very low concentrations (e.g., 0.001-0.01 M) favors intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the substrate to a large volume of solvent.

  • Choice of Cyclization Method: For phenstatin analogs, photochemical cyclization (Mallory reaction) of the stilbene precursor is a common method. The choice of solvent, oxidant (e.g., iodine, oxygen), and light source can significantly impact the yield.

Q6: I am facing difficulties in purifying my phenstatin analog. What are the recommended purification techniques?

A6: Phenstatin analogs and their intermediates can be challenging to purify due to similar polarities of starting materials, products, and byproducts.

  • Flash Column Chromatography: This is the most common method for purifying organic compounds. Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is often employed. A C18 column with a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of trifluoroacetic acid (TFA), is a common setup.[2]

Troubleshooting Guides

Issue: Low Yield in the Wittig/Horner-Wadsworth-Emmons (HWE) Reaction
Potential Cause Troubleshooting Suggestion
Poor Ylide/Phosphonate Anion Formation - Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).- Use freshly opened or properly stored anhydrous solvents.- Use a fresh, high-quality base. The activity of bases like sodium hydride can diminish over time.- For Wittig reactions, consider the color change upon ylide formation (often red, orange, or yellow) as a qualitative indicator of success.
Low Reactivity of Aldehyde/Ketone - For sterically hindered or electron-rich carbonyls, consider using the more reactive HWE reagents over stabilized Wittig ylides.- Increase the reaction temperature, but monitor for potential side reactions or decomposition.- Increase the reaction time and monitor progress by TLC.
Side Reactions (e.g., Aldol Condensation) - Add the base to the phosphonium salt/phosphonate ester first to pre-form the ylide/anion before adding the aldehyde.- Perform the reaction at lower temperatures to disfavor the aldol reaction.
Difficult Purification - In Wittig reactions, the triphenylphosphine (B44618) oxide byproduct can be difficult to remove. It can sometimes be precipitated by adding a non-polar solvent like hexane (B92381) or diethyl ether and filtering. Alternatively, it can be removed by chromatography.- In HWE reactions, the phosphate (B84403) byproduct is typically water-soluble and can be removed by an aqueous workup.
Issue: Low Yield in the Grignard Reaction for Diaryl Ketone Synthesis
Potential Cause Troubleshooting Suggestion
Formation of Tertiary Alcohol (Double Addition) - Perform the reaction at low temperatures (-78 °C to 0 °C).[1]- Use a reverse addition protocol (slowly add the Grignard reagent to the ester or acyl chloride).- Use a less reactive carbonyl precursor, such as a Weinreb amide.
Low Conversion - Ensure the magnesium turnings are activated. This can be done by grinding them gently in a dry flask or by adding a small crystal of iodine.- Use a high-quality, anhydrous ether solvent (e.g., THF, diethyl ether).- Ensure the aryl halide is pure and dry.
Wurtz Coupling (Homocoupling) - Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.- Use a co-solvent such as benzene (B151609) or toluene (B28343) to help solubilize the Grignard reagent and reduce its aggregation.

Experimental Protocols

Protocol 1: Synthesis of (Z)-Combretastatin A-4 (a key precursor for some phenstatin analogs) via Wittig Reaction

This protocol is adapted from a high-yield synthesis of Combretastatin A-4, a close structural analog of phenstatin precursors.

Materials:

Procedure:

  • Ylide Generation: To a stirred suspension of 3-hydroxy-4-methoxybenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting deep orange-red mixture at 0 °C for 30 minutes.

  • Wittig Reaction: Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding methanol, followed by water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (Z)-Combretastatin A-4.

Protocol 2: Purification of a Phenstatin Analog by Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • C18 reversed-phase preparative column.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude phenstatin analog in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient of Solvent B (e.g., 5% to 95% B over 30 minutes). The optimal gradient will need to be determined based on analytical HPLC runs.

  • Fraction Collection: Collect fractions corresponding to the desired product peak based on the UV chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified phenstatin analog as a solid.

Visualizations

Troubleshooting Workflow for Low Yield in Phenstatin Analog Synthesis

Troubleshooting_Workflow start Low Overall Yield step1 Analyze Purity of Starting Materials and Reagents start->step1 step2 Review Reaction Conditions (Temperature, Time, Atmosphere) step1->step2 step3 Identify Problematic Step via TLC/LC-MS of Intermediates step2->step3 wittig_hwe Wittig/HWE Reaction Low Yield step3->wittig_hwe grignard Grignard Reaction Low Yield step3->grignard cyclization Cyclization Reaction Low Yield step3->cyclization purification Low Recovery After Purification step3->purification solution_wittig Optimize Base, Solvent, Temperature Check Ylide Formation wittig_hwe->solution_wittig solution_grignard Ensure Anhydrous Conditions Low Temperature, Reverse Addition grignard->solution_grignard solution_cyclization Use High Dilution Conditions Optimize Photochemical Parameters cyclization->solution_cyclization solution_purification Optimize Chromatography Conditions (Solvent System, Column) purification->solution_purification end Improved Yield solution_wittig->end solution_grignard->end solution_cyclization->end solution_purification->end

Caption: A flowchart outlining the general troubleshooting workflow for addressing low yields in the synthesis of phenstatin analogs.

Key Reaction Pathway for Phenstatin Analog Synthesis

Phenstatin_Synthesis cluster_0 Precursor Synthesis cluster_1 Key Bond Formation cluster_2 Core Formation cluster_3 Final Product A Aryl Aldehyde/Ester C Wittig or HWE Reaction A->C B Aryl Halide D Grignard Reaction B->D E Stilbene Intermediate C->E F Diaryl Ketone Intermediate D->F G Intramolecular Cyclization E->G F->E Further transformation H Phenstatin Analog G->H

Caption: A simplified diagram illustrating a common synthetic pathway for phenstatin analogs, highlighting key reaction types.

References

Removal of unreacted starting materials from 4-Chlorophenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 4-Chlorophenyl benzoate (B1203000).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4-Chlorophenyl benzoate, offering step-by-step solutions.

Issue 1: Presence of Unreacted 4-Chlorophenol (B41353) in the Final Product

Symptoms:

  • Broad peak corresponding to a phenolic -OH group in the 1H NMR spectrum.

  • An additional spot with a lower Rf value than the product on a TLC plate.

  • A characteristic phenolic odor.

Troubleshooting Workflow:

G start Crude this compound (Contains 4-Chlorophenol) wash Perform Liquid-Liquid Extraction: Wash with 5% aq. NaOH or NaHCO3 solution start->wash separate Separate Organic and Aqueous Layers wash->separate dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) separate->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Purity (TLC, NMR) evaporate->analyze pure Pure this compound analyze->pure Purity Acceptable impure 4-Chlorophenol Still Present analyze->impure Purity Unacceptable chromatography Purify by Column Chromatography (Hexane:Ethyl Acetate (B1210297) gradient) impure->chromatography recrystallize Recrystallize from Ethanol (B145695)/Water impure->recrystallize chromatography->analyze recrystallize->analyze

Caption: Troubleshooting workflow for removing unreacted 4-chlorophenol.

Detailed Steps:

  • Liquid-Liquid Extraction (Aqueous Wash):

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic solution with a 5% aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3). This will deprotonate the acidic 4-chlorophenol, forming a water-soluble salt that will partition into the aqueous layer.[1]

    • Separate the aqueous layer. Repeat the wash if necessary.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Evaporate the solvent to obtain the purified product.

  • Column Chromatography:

    • If the aqueous wash is insufficient, column chromatography can be employed.

    • Use silica (B1680970) gel as the stationary phase.

    • A solvent system with a gradient of increasing polarity, such as hexane (B92381)/ethyl acetate, is typically effective. The less polar this compound will elute before the more polar 4-chlorophenol.

  • Recrystallization:

    • Recrystallization can also be an effective purification method. A mixed solvent system like ethanol/water is a good starting point. The product should be soluble in the hot solvent mixture and precipitate upon cooling, while the more soluble impurities remain in the mother liquor.

Issue 2: Presence of Unreacted Benzoyl Chloride or Benzoic Acid in the Final Product

Symptoms:

  • A sharp, irritating odor of benzoyl chloride.

  • A broad carboxylic acid peak in the 1H NMR spectrum if benzoyl chloride has hydrolyzed to benzoic acid.

  • Streaking on the TLC plate.

Troubleshooting Workflow:

G start Crude this compound (Contains Benzoyl Chloride/Benzoic Acid) quench Quench Reaction Mixture (e.g., with water or ice) start->quench wash Perform Liquid-Liquid Extraction: Wash with 5% aq. NaHCO3 solution quench->wash separate Separate Organic and Aqueous Layers wash->separate dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) separate->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Purity (TLC, NMR) evaporate->analyze pure Pure this compound analyze->pure Purity Acceptable impure Impurities Still Present analyze->impure Purity Unacceptable chromatography Purify by Column Chromatography (Hexane:Ethyl Acetate gradient) impure->chromatography chromatography->analyze

Caption: Troubleshooting workflow for removing unreacted benzoyl chloride/benzoic acid.

Detailed Steps:

  • Quenching:

    • Carefully quench the reaction mixture by adding it to water or ice. This will hydrolyze the reactive benzoyl chloride to the less reactive benzoic acid.

  • Liquid-Liquid Extraction (Aqueous Wash):

    • Dissolve the crude product in an organic solvent.

    • Wash the organic solution with a 5% aqueous solution of sodium bicarbonate (NaHCO3). This will convert benzoic acid into its water-soluble sodium salt.[2]

    • Separate the aqueous layer and repeat the wash if necessary.

    • Wash the organic layer with brine.

    • Dry the organic layer and evaporate the solvent.

  • Column Chromatography:

    • If acidic impurities persist, column chromatography with a hexane/ethyl acetate eluent system can be used for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of 4-chlorophenol with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine.[3] This base neutralizes the hydrochloric acid (HCl) byproduct.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the product from the impurities. For this compound, a typical mobile phase for TLC is a mixture of hexane and ethyl acetate.

Q3: What are the expected Rf values for this compound and its starting materials on a TLC plate?

A3: The Rf values are dependent on the exact solvent system used. However, in a hexane:ethyl acetate system, the less polar this compound will have a higher Rf value than the more polar 4-chlorophenol and benzoic acid.

Q4: What analytical techniques can be used to confirm the purity of the final product?

A4: The purity of this compound can be confirmed using several analytical techniques:

  • 1H NMR and 13C NMR Spectroscopy: To confirm the structure and absence of signals from starting materials.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any minor impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (87-89 °C) is indicative of high purity.

Data Presentation

The following table summarizes the key parameters of the different purification methods for removing unreacted starting materials from this compound.

Purification MethodTarget Impurity RemovedTypical SolventsEstimated Yield (%)Estimated TimeAdvantagesDisadvantages
Liquid-Liquid Extraction 4-Chlorophenol, Benzoyl Chloride, Benzoic AcidDichloromethane/Ethyl Acetate, 5% NaOH/NaHCO3>90< 1 hourFast, efficient for removing acidic/basic impurities, suitable for large scale.May not remove non-acidic/basic impurities, potential for emulsion formation.
Column Chromatography 4-Chlorophenol, Benzoic Acid, other byproductsHexane, Ethyl Acetate70-902-4 hoursHigh resolution separation, can remove a wide range of impurities.Time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Recrystallization 4-Chlorophenol, Benzoic Acid (if less soluble)Ethanol/Water60-85> 2 hoursCan yield very pure product, relatively simple setup.Yield can be lower, requires finding a suitable solvent system, may not remove impurities with similar solubility.[6]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from 4-chlorophenol and benzoyl chloride.

Materials:

  • 4-Chlorophenol

  • Benzoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (or other suitable solvent)

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in dichloromethane.

  • Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl solution, water, 5% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals to obtain pure this compound.

References

Common impurities in 4-Chlorophenyl benzoate and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenyl benzoate (B1203000). The information provided addresses common impurities and their identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in synthesized 4-Chlorophenyl benzoate?

A1: The most common process-related impurities in this compound typically arise from the starting materials and side reactions during synthesis. These can be categorized as:

  • Unreacted Starting Materials:

  • By-products from Synthesis:

    • Benzoic anhydride: Can form from the reaction of two benzoic acid molecules or from benzoyl chloride.

    • Bis(4-chlorophenyl) ether: May form under certain reaction conditions from 4-chlorophenol.

    • Self-esterification products: If impurities like hydroxybenzoic acids are present in the benzoic acid starting material, they can lead to the formation of polyesters.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., toluene, xylene, ethyl acetate, chloroform) can remain in the final product.[1][2][3]

Q2: What are the likely degradation products of this compound?

A2: this compound can degrade under various stress conditions, leading to the formation of specific impurities.[4][5] Key degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to form benzoic acid and 4-chlorophenol.[6][7]

  • Oxidation: Oxidative stress can lead to the formation of various oxidized derivatives. Potential products include hydroxylated aromatic rings and cleavage of the ester bond.

  • Photodegradation: Exposure to UV light may cause decomposition. Given the presence of a chlorine atom on the phenyl ring, photolytic cleavage of the carbon-chlorine bond or reactions involving the aromatic rings are possible, potentially leading to chlorinated biphenyls or other complex structures.[8][9]

Troubleshooting Guides

Problem: My final product of this compound shows a lower than expected melting point and appears impure on a TLC plate.

  • Possible Cause: Presence of unreacted starting materials or by-products.

  • Troubleshooting Steps:

    • Co-spot on TLC: Run a TLC plate spotting your product, pure benzoic acid, and pure 4-chlorophenol separately and then co-spot them to see if any of the impurity spots match the starting materials.

    • Recrystallization: Purify your product by recrystallization from a suitable solvent (e.g., ethanol) to remove unreacted starting materials and some by-products.

    • Chromatographic Purification: If recrystallization is insufficient, column chromatography can be used for a more thorough purification.[10]

    • Analytical Characterization: Use HPLC, GC-MS, or NMR to identify and quantify the impurities.

Problem: I am observing unexpected peaks in my HPLC chromatogram of this compound.

  • Possible Cause: Presence of process-related impurities or degradation products.

  • Troubleshooting Steps:

    • Review Synthesis and Handling: Examine your synthesis protocol and storage conditions to identify potential sources of contamination or degradation.

    • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown impurities, which can provide clues to their identity.

    • Forced Degradation Study: To confirm if the impurities are degradation products, perform a forced degradation study by subjecting a pure sample of this compound to acidic, basic, oxidative, and photolytic stress conditions.[4][5] Analyze the stressed samples by HPLC to see if the unknown peaks are generated.

Problem: My NMR spectrum of this compound shows signals that do not correspond to the product.

  • Possible Cause: Residual solvents or other organic impurities.

  • Troubleshooting Steps:

    • Check for Common Solvent Peaks: Compare the chemical shifts of the unknown signals to published data for common laboratory solvents.[11][12]

    • Integrate the Peaks: Use the integration values in the 1H NMR spectrum to estimate the relative molar ratio of the impurities to your product.

    • 2D NMR: If the structure of an impurity is complex, 2D NMR techniques like COSY and HMQC can help in its structural elucidation.

Data Presentation

Table 1: Common Impurities and Their Typical Analytical Detection Methods

Impurity NameImpurity TypeTypical Analytical Method(s)
Benzoic acidStarting MaterialHPLC, NMR
4-ChlorophenolStarting MaterialHPLC, GC-MS
Benzoyl chlorideStarting MaterialHPLC (may require derivatization)
Benzoic anhydrideBy-productHPLC, GC-MS
Residual Solvents (e.g., Toluene, Ethyl Acetate)Process-relatedHeadspace GC-MS[1][2][3]
Benzoic acidDegradation Product (Hydrolysis)HPLC
4-ChlorophenolDegradation Product (Hydrolysis)HPLC, GC-MS

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: This is an example method and may require optimization for specific applications.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Objective: To separate, identify, and quantify this compound and its potential non-volatile impurities.

Instrumentation: An HPLC system with a UV detector.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Prepare individual standard solutions of potential impurities (e.g., benzoic acid, 4-chlorophenol) in the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2 or a suitably validated method.

  • Analysis:

    • Inject the standards and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the main component and impurities using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Objective: To identify and quantify volatile residual solvents in this compound.[1][2][3]

Instrumentation: A GC-MS system with a headspace autosampler.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution containing the expected residual solvents in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Prepare a series of calibration standards by spiking known amounts of the stock solution into headspace vials.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a headspace vial.

    • Add a known volume of a suitable solvent (e.g., DMSO) to dissolve the sample.

  • Headspace GC-MS Conditions:

    • Headspace:

      • Vial Equilibration Temperature: e.g., 80 °C

      • Vial Equilibration Time: e.g., 15 min

    • GC:

      • Column: e.g., DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

      • Inlet Temperature: e.g., 250 °C

      • Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

  • Analysis:

    • Analyze the standards and samples.

    • Identify the residual solvents by comparing their mass spectra and retention times with the standards and a spectral library (e.g., NIST).

    • Quantify the solvents using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of this compound and identify any major impurities.

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis (qNMR) is desired.

  • NMR Analysis:

    • Acquire a 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation of unknown impurities.

  • Data Analysis:

    • Assign the signals in the 1H and 13C NMR spectra to the corresponding atoms in the this compound structure.[13]

    • Identify impurity signals by comparing their chemical shifts to known values of potential impurities (e.g., starting materials, common solvents).[11][12]

    • For qNMR, determine the concentration of impurities relative to the main component by comparing the integral of the impurity signal to the integral of a known signal from the main component or the internal standard.

Visualizations

impurity_identification_workflow cluster_synthesis Synthesis & Initial Observation cluster_identification Impurity Identification cluster_analysis Data Analysis & Confirmation cluster_conclusion Conclusion start Synthesized this compound observation Unexpected Analytical Result (e.g., low purity, extra peaks) start->observation hplc HPLC-UV Analysis observation->hplc Non-volatile impurities? gcms Headspace GC-MS observation->gcms Volatile impurities? nmr NMR Spectroscopy observation->nmr Structural confirmation? lcms LC-MS (if needed) hplc->lcms Unknown peak? compare_retention Compare Retention Times with Standards hplc->compare_retention forced_degradation Forced Degradation Study hplc->forced_degradation Degradation suspected? library_search Mass Spectral Library Search gcms->library_search compare_shifts Compare Chemical Shifts with Known Spectra nmr->compare_shifts mw_determination Determine Molecular Weight lcms->mw_determination process_impurity Process-Related Impurity (Starting Material/By-product) compare_retention->process_impurity solvent_impurity Residual Solvent library_search->solvent_impurity compare_shifts->process_impurity degradation_product Degradation Product forced_degradation->degradation_product unknown_impurity Unknown Impurity (Requires further characterization) mw_determination->unknown_impurity end Impurity Identified process_impurity->end solvent_impurity->end degradation_product->end unknown_impurity->end

Caption: Workflow for the identification of impurities in this compound.

synthesis_impurities cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Reaction Mixture benzoic_acid Benzoic Acid / Benzoyl Chloride reaction Esterification benzoic_acid->reaction chlorophenol 4-Chlorophenol chlorophenol->reaction main_product This compound reaction->main_product unreacted_sm Unreacted Starting Materials reaction->unreacted_sm byproducts By-products (e.g., Benzoic Anhydride) reaction->byproducts solvents Residual Solvents reaction->solvents

Caption: Potential sources of process-related impurities in this compound synthesis.

References

How to improve the regioselectivity of the Fries rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fries Rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the regioselectivity of this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic endeavors.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Obtaining a Mixture of ortho and para Isomers

Controlling the regioselectivity of the Fries rearrangement is a common challenge. If your reaction is yielding an inseparable mixture of ortho and para substituted products, consider the following troubleshooting steps to enhance the selectivity towards your desired isomer.

ParameterTo Favor the para-IsomerTo Favor the ortho-Isomer
Temperature Conduct the reaction at a low temperature, generally below 60°C.[1][2][3] This condition favors the kinetically controlled product.[2]Increase the reaction temperature. Temperatures above 160°C are often employed to maximize the yield of the ortho isomer.[1][2][4] This favors the thermodynamically more stable product.[2]
Solvent Employ a more polar solvent, such as nitrobenzene.[1][3][5] Polar solvents solvate the acylium ion, allowing it to migrate to the less sterically hindered para position.[2][6]Use a non-polar solvent or run the reaction neat.[1][3][6]
Catalyst While AlCl₃ is common, other Lewis acids like zinc powder under specific conditions can also promote para selectivity.[7]Aluminum chloride (AlCl₃) is effective, as the ortho product is stabilized through the formation of a bidentate complex with the catalyst.[1][2][6]
Issue 2: Low Overall Yield of the Desired Hydroxy Aryl Ketone

Low yields can be a significant hurdle. This issue can stem from incomplete conversion, side reactions, or decomposition of the substrate or product.

  • Reaction Time and Temperature Optimization: At lower temperatures, the reaction may be incomplete.[1] Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts.[1][8] It is crucial to monitor the reaction progress (e.g., by TLC) to find the optimal balance.

  • Catalyst Quality and Stoichiometry: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and of high purity, as it is sensitive to moisture.[9][10] The Fries rearrangement often requires more than a stoichiometric amount of the catalyst because it complexes with both the starting material and the product.[10]

  • Substrate Stability: The Fries rearrangement is often conducted under harsh conditions.[1] Verify that your starting phenolic ester and the resulting product are stable under the chosen reaction conditions. Substrates with deactivating, meta-directing groups on the aromatic ring can adversely affect the reaction.[1]

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the starting ester, forming the corresponding phenol (B47542) as a byproduct.[9][10] Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing regioselectivity (ortho vs. para substitution) in the Fries rearrangement?

A1: Temperature is the most critical parameter influencing the regioselectivity of the Fries rearrangement.[1][3]

Q2: Why does temperature have such a significant impact on the ortho/para product ratio?

A2: At lower temperatures, the reaction is under thermodynamic control, which leads to the formation of the more stable para product.[1] At higher temperatures, the reaction shifts to kinetic control, favoring the formation of the ortho product.[1] The ortho product's stability at higher temperatures is often attributed to the formation of a bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2][6]

Q3: What is the role of the solvent in controlling regioselectivity?

A3: Solvent polarity plays a crucial role.[1] Non-polar solvents tend to favor the formation of the ortho product.[1][6] As the polarity of the solvent increases, the proportion of the para product also increases.[1][6] This is because polar solvents can better solvate the acylium ion intermediate, allowing it to diffuse and react at the sterically less hindered para position.[2][5]

Q4: What are common Lewis acid catalysts used in the Fries rearrangement?

A4: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids such as boron trifluoride (BF₃), bismuth triflate, titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[1] Strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid have also been used.[1][6] More environmentally friendly alternatives, such as zinc powder, have also been explored.[7]

Q5: Are there any limitations to the substrates that can be used in a Fries rearrangement?

A5: Yes, the reaction is best suited for esters with stable acyl and aromatic components that can withstand the often harsh reaction conditions.[1][11] Substrates with heavily substituted acyl or aromatic groups may result in lower yields due to steric hindrance.[1] Additionally, deactivating, meta-directing groups on the aromatic ring can negatively impact the reaction.[1][11]

Q6: Are there alternative methods to the traditional Lewis acid-catalyzed Fries rearrangement?

A6: Yes, several variants exist. The photo-Fries rearrangement utilizes UV light and proceeds through a radical mechanism, often offering different selectivity.[6][12][13] This method can be performed without a catalyst. The anionic Fries rearrangement involves the use of a strong base to achieve ortho-metalation, leading to a rearrangement that is highly selective for the ortho product.[6][14]

Quantitative Data Summary

The following table summarizes the effect of temperature on the ortho:para ratio for the Fries rearrangement of 2-fluorophenyl acetate (B1210297) in monochlorobenzene with 1.5 equivalents of AlCl₃.[8]

EntryTemperature (°C)ortho:para RatioTotal Yield (%)
140-Incomplete Conversion
260-Incomplete Conversion
380-Incomplete Conversion
41002.84 : 1.0-
5120--
6150-Lower Yields
71701.72 : 1.062

Data extracted from a study on the scalable synthesis of fluoro building blocks.[8] Note that at temperatures below 100°C, the reaction was incomplete, and above 150°C, lower isolated yields were observed due to side product formation.[8]

Experimental Protocols

Protocol 1: General Procedure Favoring the ortho-Isomer

This protocol is designed to favor the formation of the ortho isomer by utilizing a high reaction temperature.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq.).

  • Solvent Addition: Add a non-polar solvent (e.g., monochlorobenzene) or run the reaction neat.[1]

  • Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.5 eq.) in portions. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to a high temperature (e.g., >160°C).[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure Favoring the para-Isomer

This protocol aims to maximize the yield of the para-isomer by employing a low reaction temperature and a polar solvent.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the phenolic ester (1.0 eq.).

  • Solvent Addition: Add a polar solvent such as nitrobenzene.[1]

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.5 eq.) in portions while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., <60°C).[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification steps as described in the protocol for the ortho isomer.

Visualizations

Fries_Rearrangement_Mechanism Start Phenolic Ester Intermediate1 Lewis Acid Complex (Carbonyl Oxygen) Start->Intermediate1 + Lewis Acid Intermediate2 Acylium Carbocation + Phenoxide-Lewis Acid Complex Intermediate1->Intermediate2 Rearrangement Ortho_Product ortho-Hydroxy Aryl Ketone Intermediate2->Ortho_Product Electrophilic Aromatic Substitution (ortho attack) Para_Product para-Hydroxy Aryl Ketone Intermediate2->Para_Product Electrophilic Aromatic Substitution (para attack) Regioselectivity_Factors Title Factors Influencing Regioselectivity Fries_Rearrangement Fries Rearrangement Ortho_Product ortho-Product Fries_Rearrangement->Ortho_Product Para_Product para-Product Fries_Rearrangement->Para_Product High_Temp High Temperature (> 160°C) High_Temp->Ortho_Product Favors Low_Temp Low Temperature (< 60°C) Low_Temp->Para_Product Favors Nonpolar_Solvent Non-polar Solvent Nonpolar_Solvent->Ortho_Product Favors Polar_Solvent Polar Solvent Polar_Solvent->Para_Product Favors Experimental_Workflow Start Start: Phenolic Ester Step1 1. Add Solvent and Lewis Acid Catalyst Start->Step1 Step2 2. Set Reaction Temperature (High for ortho, Low for para) Step1->Step2 Step3 3. Monitor Reaction (e.g., TLC) Step2->Step3 Step4 4. Work-up: Quench with Acid/Ice Step3->Step4 Step5 5. Extraction and Purification Step4->Step5 End End: Isolated ortho/para Product Step5->End

References

Technical Support Center: Optimizing 4-Chlorophenyl Benzoate Synthesis with Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chlorophenyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 4-Chlorophenyl benzoate?

The most common laboratory synthesis method is the esterification of 4-chlorophenol (B41353) with either benzoic acid or a more reactive derivative like benzoyl chloride. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid. One specific method involves the reaction of benzamide (B126) and 4-chlorophenol using a catalytic system of iron(III) nitrate (B79036) hexahydrate and trifluoromethanesulfonic acid.[1]

Q2: Why is a Lewis acid catalyst necessary for this reaction?

Lewis acids play a crucial role in activating the carbonyl group of the benzoic acid or benzoyl chloride, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-chlorophenol.[2] This increases the reaction rate and allows the reaction to proceed under milder conditions.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Presence of Water: Moisture in the reagents or solvent can deactivate the Lewis acid catalyst and lead to the hydrolysis of benzoyl chloride, if used.[2]

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized for the specific Lewis acid catalyst being used.

  • Catalyst Inactivity: The Lewis acid may be of poor quality or may have degraded due to improper storage.

  • Side Reactions: The formation of unwanted byproducts can consume the starting materials and reduce the yield of the desired product.

Q4: What are the likely impurities in my final product?

Common impurities can include unreacted 4-chlorophenol or benzoic acid, and potential byproducts from side reactions. Purification is typically achieved through recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient Lewis acid catalyst.Ensure the Lewis acid is anhydrous and use a sufficient catalytic amount. Consider trying a different Lewis acid catalyst (see Table 1).
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of Multiple Products (Visible on TLC) Side reactions are occurring.Optimize the reaction conditions (temperature, reaction time) to favor the formation of the desired product. The choice of Lewis acid can also influence selectivity.
Impure starting materials.Ensure the purity of 4-chlorophenol and the acylating agent before starting the reaction.
Difficulty in Product Isolation Product is soluble in the work-up solvent.Choose an appropriate solvent system for extraction and recrystallization.
Emulsion formation during aqueous work-up.Add a small amount of brine to the separatory funnel to break the emulsion.

Lewis Acid Catalyst Selection and Performance

The choice of Lewis acid catalyst can significantly impact the yield and reaction conditions for the synthesis of this compound. The following table summarizes the performance of different catalysts based on literature data for similar esterification reactions.

Lewis Acid Catalyst Typical Reaction Conditions Reported Yield (%) Notes
Fe(NO₃)₃ · 6H₂O / TfOH 80°C in o-xylene71A specific protocol for this compound synthesis is available.[1]
AlCl₃ 0-10°C to room temperature in DCMGood to highA common and effective catalyst for Friedel-Crafts acylation. Requires strictly anhydrous conditions.[3][4]
ZnCl₂ Room temperature to 110°C in tolueneGoodA milder Lewis acid that can be effective for a range of substrates.[5]
BF₃·OEt₂ VariesVariesA versatile Lewis acid, but can be sensitive to moisture.
SnCl₄ VariesVariesA strong Lewis acid that can be effective but may require careful optimization.

Experimental Protocols

Protocol 1: Synthesis using Iron(III) Nitrate Hexahydrate and Trifluoromethanesulfonic Acid[1]
  • To a reaction tube, add Fe(NO₃)₃ · 6H₂O (70 mol%), benzamide (0.2 mmol), trifluoromethanesulfonic acid (20 mol%), and 1,2-xylene (2 mL).

  • Add 4-chlorophenol (0.2 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • Upon completion, wash the mixture with water or a saturated salt solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: General Procedure using Aluminum Chloride (Adapted from Friedel-Crafts Acylation Protocols)[3][4]
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add 4-chlorophenol (1.0 eq) to the stirred suspension.

  • Dissolve benzoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Workflow and Logic

The following diagrams illustrate the general experimental workflow and the decision-making process for troubleshooting common issues.

Experimental_Workflow A 1. Reagent Preparation (Anhydrous Conditions) B 2. Catalyst Addition (e.g., AlCl₃ in DCM) A->B C 3. Addition of 4-Chlorophenol B->C D 4. Dropwise Addition of Benzoyl Chloride (at 0°C) C->D E 5. Reaction at Room Temperature (Monitor by TLC) D->E F 6. Reaction Quench (Ice and HCl) E->F G 7. Work-up and Extraction F->G H 8. Purification (Recrystallization or Chromatography) G->H I 9. Product Characterization H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product Q1 Is the reaction completely anhydrous? Start->Q1 A1_Yes Proceed to check catalyst Q1->A1_Yes Yes A1_No Dry all reagents and solvents meticulously. Repeat the reaction. Q1->A1_No No Q2 Is the Lewis acid catalyst active? A1_Yes->Q2 A2_Yes Optimize reaction conditions (temperature, time) Q2->A2_Yes Yes A2_No Use a fresh batch of catalyst or a different Lewis acid. Q2->A2_No No Q3 Are side products observed on TLC? A2_Yes->Q3 A3_Yes Adjust reaction conditions to improve selectivity. Consider a milder catalyst. Q3->A3_Yes Yes A3_No Consider incomplete reaction or product loss during work-up. Q3->A3_No No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Managing ortho vs para substitution in Fries rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing ortho versus para substitution in the Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement?

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, resulting in a mixture of ortho and para isomers.[3][4] This reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which are valuable intermediates in the manufacturing of pharmaceuticals.[5][6]

Q2: What are the key factors influencing ortho vs. para selectivity in the Fries rearrangement?

The regioselectivity of the Fries rearrangement is primarily controlled by two main factors:

  • Temperature: Generally, lower reaction temperatures (e.g., <60°C) favor the formation of the para isomer, while higher temperatures (e.g., >160°C) favor the ortho isomer.[5][7]

  • Solvent Polarity: Non-polar solvents tend to promote the formation of the ortho product.[4][8] Conversely, as the polarity of the solvent increases, so does the proportion of the para product.[1][8]

Q3: How does temperature influence the ortho/para product ratio?

The effect of temperature on the regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.[3]

  • At lower temperatures , the reaction is under kinetic control, leading to the formation of the para product, which is generally formed faster due to less steric hindrance.

  • At higher temperatures , the reaction is under thermodynamic control. The ortho product, stabilized by the formation of a bidentate complex with the Lewis acid catalyst, becomes the major product.[5][8]

Q4: What is the role of the solvent in directing the substitution to the ortho or para position?

Solvent polarity plays a crucial role in the reaction mechanism.[9]

  • In non-polar solvents , the acylium ion intermediate is believed to exist as a "tight" ion pair with the Lewis acid complex. This proximity favors an intramolecular rearrangement to the adjacent ortho position.[9]

  • In polar solvents , the acylium ion is better solvated and exists as a "freer" species. This increased mobility allows for intermolecular acylation, with a preference for the less sterically hindered and often thermodynamically favored para position.[9]

Q5: What are the common Lewis acids used, and do they affect selectivity?

While aluminum chloride (AlCl₃) is the most frequently used catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[10] Strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been used.[3][10] The choice of Lewis acid can influence the reaction, but temperature and solvent are the primary drivers of regioselectivity. It is important to use the Lewis acid in stoichiometric amounts, as it complexes with both the starting material and the product.[10]

Troubleshooting Guide

Issue 1: Poor regioselectivity, obtaining a mixture of ortho and para isomers.

  • Solution: Adjust the reaction temperature. This is the most critical parameter for controlling the ortho/para ratio. For increased para selectivity, lower the temperature. For a higher yield of the ortho isomer, increase the temperature.[8]

  • Solution: Change the solvent. Use a non-polar solvent like monochlorobenzene or carbon disulfide to favor the ortho isomer. To enhance the yield of the para isomer, switch to a more polar solvent such as nitrobenzene (B124822).[8][11]

Issue 2: Low yield of the desired product.

  • Solution: Optimize reaction time and temperature. Low temperatures may lead to incomplete conversion, while excessively high temperatures can cause decomposition of the starting material or product.[8] Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC).[11]

  • Solution: Ensure the quality and stoichiometry of the Lewis acid. The Lewis acid must be anhydrous and of high purity. Using a sufficient amount (often in excess) is crucial as it gets consumed by complexation with the product.[10][11]

  • Solution: Check the stability of your substrate and product under the reaction conditions. The Fries rearrangement can be harsh, and decomposition can be a significant side reaction.[4]

Issue 3: Formation of significant amounts of 1-naphthol (B170400) byproduct (in the case of naphthyl esters).

  • Solution: This suggests that the acylium ion intermediate is diffusing away from the aromatic ring before it can react. Ensure the reaction is run at a sufficient concentration, as high dilution can favor intermolecular side reactions.[11]

Data Presentation

Table 1: Effect of Temperature on the ortho:para Ratio for the Fries Rearrangement of 2-Fluorophenyl Acetate in Monochlorobenzene. [8]

EntryTemperature (°C)ortho:para RatioTotal Yield (%)
1401.0 : 2.1345
2601.0 : 1.8565
3801.0 : 1.5480

Table 2: Effect of Solvent on the Product Distribution in the Fries Rearrangement. [9]

SubstrateLewis AcidSolventTemperature (°C)Time (h)Total Yield (%)ortho:para Ratio
Phenyl AcetateAlCl₃Carbon Disulfide2524601 : 9
Phenyl AcetateAlCl₃Nitrobenzene2524851 : 19
Phenyl BenzoateAlCl₃Nitrobenzene2548901 : 9
m-Cresyl AcetateAlCl₃Nitrobenzene1002759 : 1

Experimental Protocols

Protocol 1: Ortho-Selective Fries Rearrangement

This protocol is designed to favor the formation of the ortho isomer by using a high reaction temperature and a non-polar solvent.[8][11]

Materials:

  • Phenolic ester (1.0 eq.)

  • Anhydrous aluminum chloride (AlCl₃, 1.5 - 3.0 eq.)

  • Non-polar solvent (e.g., monochlorobenzene)

  • Ice, concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester.

  • Add the non-polar solvent.

  • Cool the mixture in an ice bath.

  • Slowly and portion-wise, add the anhydrous aluminum chloride, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to a high temperature (e.g., >160°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., distillation, recrystallization, or column chromatography).

Protocol 2: Para-Selective Fries Rearrangement

This protocol is designed to favor the formation of the para isomer by using a lower reaction temperature and a polar solvent.[8][12]

Materials:

  • Phenolic ester (1.0 eq.)

  • Anhydrous aluminum chloride (AlCl₃, 1.5 - 3.0 eq.)

  • Polar solvent (e.g., nitrobenzene or nitromethane)

  • Ice, concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the phenolic ester.

  • Add the polar solvent.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly and portion-wise, add the anhydrous aluminum chloride.

  • Stir the reaction mixture at a low temperature (e.g., <60°C).

  • Monitor the reaction progress by TLC.

  • Follow the same work-up and purification steps as described in the protocol for the ortho isomer.

Visualizations

Fries_Rearrangement_Mechanism cluster_start Starting Material cluster_catalyst Catalyst Interaction cluster_intermediate Intermediate Formation cluster_products Products start Phenolic Ester complex Ester-Lewis Acid Complex start->complex Coordination lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium Acylium Ion complex->acylium Rearrangement ortho Ortho-hydroxyaryl ketone acylium->ortho Electrophilic Aromatic Substitution (ortho) para Para-hydroxyaryl ketone acylium->para Electrophilic Aromatic Substitution (para)

Caption: The reaction mechanism of the Fries rearrangement.

Selectivity_Control cluster_conditions Reaction Conditions cluster_outcomes Product Selectivity start Fries Rearrangement temp Temperature start->temp solvent Solvent start->solvent ortho Ortho-substitution favored temp->ortho High Temp (>160°C) (Thermodynamic Control) para Para-substitution favored temp->para Low Temp (<60°C) (Kinetic Control) solvent->ortho Non-polar solvent->para Polar

Caption: Factors influencing ortho vs. para selectivity.

Experimental_Workflow start Start setup Reaction Setup: - Phenolic Ester - Solvent start->setup catalyst Catalyst Addition: - Lewis Acid (e.g., AlCl₃) - Control Temperature setup->catalyst reaction Reaction: - Adjust to desired temperature - Monitor by TLC catalyst->reaction workup Work-up: - Quench with acid/ice - Extraction reaction->workup purification Purification: - Distillation, Recrystallization, or  Column Chromatography workup->purification end End purification->end

Caption: General experimental workflow for the Fries rearrangement.

References

Preventing hydrolysis of 4-Chlorophenyl benzoate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chlorophenyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a primary focus on preventing hydrolysis of the target ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Chlorophenyl benzoate, and which is least susceptible to hydrolysis?

A1: The most prevalent methods for synthesizing this compound are the Schotten-Baumann reaction, Fischer esterification, and Steglich esterification.

  • Schotten-Baumann Reaction: This method involves the reaction of benzoyl chloride with 4-chlorophenol (B41353) in the presence of a base (e.g., aqueous sodium hydroxide (B78521) or pyridine).[1][2] It is often preferred for phenols as they are less reactive than alcohols.[1] The reaction is typically fast and can be carried out at room temperature.[3] Hydrolysis of the benzoyl chloride is a potential side reaction if water is present, and hydrolysis of the product can occur under strongly basic conditions.

  • Fischer Esterification: This involves reacting benzoic acid with 4-chlorophenol in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat. To drive the equilibrium towards the ester, water must be removed as it is formed.[4] This method is reversible, and the presence of water can lead to hydrolysis of the ester product.[4]

  • Steglich Esterification: This is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to form the ester from benzoic acid and 4-chlorophenol at room temperature.[5][6] This method is advantageous for acid- or base-sensitive substrates and can suppress side reactions.[7]

The Steglich esterification is generally the least susceptible to hydrolysis due to its mild, non-aqueous reaction conditions.

Q2: I am observing a low yield of this compound. What are the likely causes related to hydrolysis?

A2: Low yields are frequently a result of unintended hydrolysis of either the starting materials or the product. Key factors include:

  • Presence of Water: Moisture in the reagents or solvents can hydrolyze reactive intermediates (like benzoyl chloride in the Schotten-Baumann reaction) or the final ester product.[8]

  • Inappropriate pH:

    • Acid-Catalyzed Hydrolysis: In Fischer esterification, excess acid catalyst and the water produced can hydrolyze the ester back to the starting materials.[4]

    • Base-Catalyzed Hydrolysis (Saponification): In the Schotten-Baumann reaction, prolonged exposure to strong aqueous base, especially at elevated temperatures, can convert the this compound into sodium benzoate and 4-chlorophenol.[9]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis, particularly in the presence of acid or base.

Q3: How can I minimize water in my reaction setup?

A3: To minimize water, you should:

  • Use anhydrous solvents and reagents.

  • Dry glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon) before use.

  • Conduct the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.

Q4: What are the signs of product hydrolysis during workup, and how can I prevent it?

A4: The primary sign of hydrolysis during workup is a lower than expected yield and the presence of benzoic acid and/or 4-chlorophenol in your crude product, which can be detected by techniques like TLC or NMR. To prevent this:

  • Use cold (ice bath) aqueous solutions for washing steps to slow down the rate of hydrolysis.

  • Neutralize acidic or basic catalysts promptly but gently during workup. For example, use a saturated sodium bicarbonate solution to neutralize acid catalysts.

  • Minimize the contact time between the organic layer containing your product and aqueous acidic or basic layers.

  • After aqueous washes, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.

Troubleshooting Guides

Low Product Yield
SymptomPossible CauseRecommended Solution
Low yield with starting materials present Incomplete reaction.- Increase reaction time. - In Fischer esterification, ensure efficient water removal (e.g., using a Dean-Stark trap). - In Schotten-Baumann, ensure efficient stirring of the biphasic mixture.[10]
Low yield with benzoic acid and 4-chlorophenol detected Hydrolysis of the ester product.- During workup, use ice-cold aqueous solutions. - Minimize contact time with acidic or basic aqueous layers. - Ensure the organic phase is thoroughly dried before solvent removal.
Low yield in Schotten-Baumann, smell of benzoyl chloride persists Incomplete reaction or hydrolysis of benzoyl chloride.- Ensure the 4-chlorophenol is fully deprotonated by the base to form the more reactive phenoxide.[1] - Add the benzoyl chloride slowly to the reaction mixture to minimize its hydrolysis. - Use a biphasic solvent system with vigorous stirring to promote the reaction at the interface.[10]
Product Purity Issues
SymptomPossible CauseRecommended Solution
Presence of unreacted 4-chlorophenol Incomplete reaction or use of excess phenol.- Use a slight excess of the acylating agent (e.g., benzoyl chloride). - Purify the crude product by recrystallization or column chromatography. An aqueous wash with a dilute base can help remove unreacted phenol.
Presence of unreacted benzoic acid Incomplete esterification or hydrolysis of the product.- During workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove unreacted benzoic acid. - Purify by recrystallization or column chromatography.
Formation of N-acylurea byproduct (in Steglich esterification) Side reaction of the O-acylisourea intermediate.- Ensure an adequate amount of DMAP catalyst is used (typically 5-10 mol%).[5] - Maintain the recommended reaction temperature.

Quantitative Data Summary

The rate of hydrolysis of phenyl benzoates is significantly influenced by temperature and the electronic nature of substituents on the phenyl ring. The following table presents the second-order rate constants (k₂) for the alkaline hydrolysis of various substituted phenyl benzoates, illustrating the effect of temperature.

Substituent (X) in C₆H₅CO₂C₆H₄–XTemperature (°C)k₂ (M⁻¹ s⁻¹)
H150.045
H250.102
H400.316
H500.692
4-Cl150.234
4-Cl250.525
4-Cl401.58
4-Cl503.31
4-NO₂153.09
4-NO₂256.61
4-NO₂4018.6
4-NO₂5037.2

Data adapted from a kinetic study on the alkaline hydrolysis of substituted phenyl benzoates.[11] As shown, electron-withdrawing groups (like -Cl and -NO₂) and higher temperatures increase the rate of hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • 4-Chlorophenol

  • Benzoyl chloride[12]

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq.) in dichloromethane.

  • Add 10% aqueous NaOH solution (2.0-3.0 eq.) to the flask.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred biphasic mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the smell of benzoyl chloride is no longer apparent.[2]

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Steglich Esterification

Materials:

  • Benzoic acid

  • 4-Chlorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq.), 4-chlorophenol (1.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of dichloromethane.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Hydrolysis_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic attack by H₂O Products Benzoic Acid + 4-Chlorophenol Intermediate->Products Collapse of intermediate H2O H₂O H2O->Intermediate Catalyst H⁺ or OH⁻ Catalyst->Ester Catalysis

Caption: Mechanism of acid or base-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_sm Starting materials present in crude product? start->check_sm check_hydrolysis Benzoic acid or 4-chlorophenol present? check_sm->check_hydrolysis No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis_product Product Hydrolysis check_hydrolysis->hydrolysis_product Yes optimize_conditions Optimize reaction conditions: - Increase reaction time - Ensure anhydrous conditions - Check catalyst activity incomplete_rxn->optimize_conditions improve_workup Improve workup procedure: - Use cold aqueous washes - Minimize contact with acid/base - Thoroughly dry organic layer hydrolysis_product->improve_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Prevention_Strategies goal Prevent Hydrolysis of This compound control_water Control Moisture goal->control_water control_ph Control pH goal->control_ph control_temp Control Temperature goal->control_temp anhydrous Use Anhydrous Reagents/Solvents control_water->anhydrous inert_atm Use Inert Atmosphere control_water->inert_atm mild_conditions Use Mild Acid/Base During Workup control_ph->mild_conditions neutralize Prompt Neutralization control_ph->neutralize low_temp Low Reaction/Workup Temperature control_temp->low_temp

Caption: Key strategies to prevent the hydrolysis of this compound.

References

Technical Support Center: Column Chromatography Purification of 4-Chlorophenyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography purification of 4-Chlorophenyl benzoate (B1203000) derivatives.

Troubleshooting Guide

This guide addresses common issues, their probable causes, and recommended solutions to streamline the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product - Compound is highly polar and strongly adsorbed to the silica (B1680970) gel. - Gradually increase the polarity of the mobile phase. A common starting point is a hexane:ethyl acetate (B1210297) mixture, gradually increasing the ethyl acetate ratio.[1] - Consider using a more polar solvent system, such as dichloromethane/methanol. - Test the stability of your compound on silica gel using a 2D TLC plate to check for decomposition.[2]
- Compound is very non-polar and eluted with the solvent front. - Start with a less polar mobile phase (e.g., a higher percentage of hexane). - Always collect the first fraction and check it by TLC.[2]
- Improper column packing leading to channeling. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[3][4] - A layer of sand at the top and bottom of the silica gel can help maintain a flat surface.[3]
- Sample overload. - Use an appropriate amount of silica gel for the amount of crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Poor Separation of Product from Impurities (Co-elution) - Inappropriate solvent system. - The choice of solvent system is crucial for good separation.[5] Perform a thorough TLC analysis with different solvent systems to find the one that gives the best separation (ΔRf > 0.2).[6] - Consider using a solvent from a different selectivity group (orthogonal chromatography).[7]
- Column was run too fast. - For gravity columns, control the flow rate with a stopcock or pinch clamp.[6] For flash chromatography, optimize the air pressure to achieve a steady flow without compromising separation. A typical flow rate is about 5 cm of solvent level decrease per minute.[4]
- The sample band was too diffuse. - Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent to load it onto the column in a concentrated band.[8] - If the sample is not soluble in the mobile phase, consider dry loading.[8]
Product Elutes as a Tailing or Broad Peak - Compound is slightly acidic or basic. - For acidic compounds, adding a small amount of a volatile acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve peak shape.[9] - For basic compounds, adding a small amount of a volatile base (e.g., 0.1% triethylamine) can help.[9]
- Interaction with silica gel. - Deactivating the silica gel by adding a small percentage of water or triethylamine (B128534) can sometimes reduce tailing for sensitive compounds.
Crystallization of Product on the Column - Low solubility of the compound in the mobile phase. - This can block the column flow.[2] If this occurs, it may be necessary to switch to a solvent system in which the compound is more soluble. - Pre-purification by another method to remove impurities that might be inducing crystallization could be beneficial.
Product is an Oil or Gummy Solid After Purification - Presence of residual solvent. - Dry the product under high vacuum for an extended period.[1]
- Co-elution of impurities. - Re-purify the product using a shallower solvent gradient or a different solvent system.[1] Recrystallization may also be an effective alternative.[1]
- The product has a low melting point. - If the pure compound is an oil at room temperature, focus on achieving high purity via chromatography.[1]

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of 4-Chlorophenyl benzoate and related derivatives. Note that optimal conditions may vary depending on the specific derivative and impurity profile.

Parameter Value/Range Compound/Method Reference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)General Purification[10]
Eluent System (starting point) Hexane:Ethyl Acetate (9:1 to 7:3 v/v)Biphenyl Compounds[1]
Flow Rate (Flash Chromatography) ~5 cm/min solvent level decreaseGeneral Purification[4]
Detection Method Thin Layer Chromatography (TLC) with UV visualization (254 nm)General Purification[5]
HPLC Column (for purity analysis) C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)4-Glycylphenyl benzoate HCl[11]
HPLC Mobile Phase (for purity analysis) Acetonitrile:Water with potential modifiers (e.g., TFA)Aromatic Esters[9]

Experimental Protocols

Protocol 1: General Flash Column Chromatography Purification

Objective: To purify crude this compound derivatives from reaction byproducts.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Sand (acid-washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system should provide a good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing (Wet Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand.[3]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[3]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[3]

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the sand layer.[8]

    • Drain the solvent just until the sample has entered the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure (for flash chromatography) to achieve a steady flow.[4]

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be decomposing on the silica gel column. What can I do? A1: Some compounds are sensitive to the acidic nature of silica gel. First, confirm decomposition by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If it is decomposing, you can try using deactivated silica gel (by adding a small amount of water or triethylamine to the slurry) or switch to a different stationary phase like alumina.[2]

Q2: How much silica gel should I use for my column? A2: The amount of silica gel depends on the quantity of the crude mixture and the difficulty of the separation. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude product. For difficult separations, a higher ratio is recommended.

Q3: I see cracks in my silica gel bed. Is this a problem? A3: Yes, cracks or channels in the silica gel bed will lead to poor separation as the solvent and sample will bypass the stationary phase.[4] This is often caused by the column running dry or improper packing. The column will need to be repacked.

Q4: Can I reuse my column? A4: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination can occur. For routine purifications of the same compound where the impurity profile is consistent, it may be possible, but it is best practice to use fresh silica gel for each purification to ensure reproducibility.

Q5: What is "dry loading" and when should I use it? A5: Dry loading is a technique used when your sample is not very soluble in the initial mobile phase.[8] To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[8] This method often results in a very sharp band and improved separation.

Visualizations

experimental_workflow Column Chromatography Experimental Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Solvent System Selection Pack 2. Pack Column (Wet or Dry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Purity (HPLC, NMR) Evaporate->Analyze

Caption: Workflow for purifying this compound derivatives.

troubleshooting_logic Troubleshooting Logic for Poor Separation Start Poor Separation Observed CheckTLC Re-evaluate TLC for Optimal Solvent System Start->CheckTLC CheckLoading Was Sample Loaded in a Concentrated Band? CheckTLC->CheckLoading Yes SolutionSolvent Adjust Solvent System (Change Polarity or Use Orthogonal Solvents) CheckTLC->SolutionSolvent No CheckFlow Was Flow Rate Too High? CheckLoading->CheckFlow Yes SolutionLoading Use Minimal Solvent for Loading or Consider Dry Loading CheckLoading->SolutionLoading No SolutionFlow Reduce Flow Rate CheckFlow->SolutionFlow Yes Repurify Re-purify with Optimized Conditions CheckFlow->Repurify No SolutionSolvent->Repurify SolutionLoading->Repurify SolutionFlow->Repurify

Caption: Decision tree for troubleshooting poor separation results.

References

Strategies to minimize byproduct formation in Schotten-Baumann reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing byproduct formation in the Schotten-Baumann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Schotten-Baumann reaction and how is it formed?

A1: The most prevalent byproduct is the carboxylic acid formed from the hydrolysis of the acyl chloride (or acid anhydride) starting material.[1][2] This occurs when the acyl chloride reacts with water or hydroxide (B78521) ions present in the aqueous phase, instead of the intended amine or alcohol nucleophile.

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base serves two critical functions:

  • It neutralizes the hydrochloric acid (HCl) generated during the reaction. This is crucial because the acidic HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

  • For less reactive nucleophiles, such as phenols, the base deprotonates them to form more potent nucleophiles (e.g., phenoxide ions), which significantly increases the reaction rate.[5]

Q3: What are "Schotten-Baumann conditions"?

A3: "Schotten-Baumann conditions" typically refer to a biphasic reaction system consisting of an organic solvent and an aqueous basic solution.[4][6] The reactants (amine/alcohol and acyl chloride) are primarily in the organic phase, while the base resides in the aqueous phase to neutralize the acid byproduct at the interface.[6]

Q4: Can other byproducts form besides the hydrolysis of the acylating agent?

A4: Yes, other side reactions can occur. For instance, in peptide synthesis, if the pH of the reaction mixture drops too low, the chloroformate can react with the carboxylate group of the amino acid, leading to the formation of dipeptides.[7]

Q5: Is it possible to use an organic base instead of an inorganic base like NaOH?

A5: Yes, organic bases like pyridine (B92270) can be used. Pyridine can act as both a base and a catalyst, sometimes converting acyl chlorides into more powerful acylating agents.[3][8]

Troubleshooting Guides

Low Product Yield

Low product yield is a common issue in the Schotten-Baumann reaction, often linked to the formation of byproducts. The following table outlines potential causes and their solutions.

Observation Potential Cause Recommended Solution Expected Outcome
Significant amount of water-soluble impurity in the workup Excessive hydrolysis of the acyl chloride.1. Ensure slow, dropwise addition of the acyl chloride or aqueous base. 2. Maintain a low reaction temperature (0-5 °C). 3. Ensure vigorous stirring to maximize the interfacial reaction.Increased yield of the desired amide/ester and reduced formation of the carboxylic acid byproduct.
Reaction stalls; starting material remains Insufficient base to neutralize the generated HCl, leading to protonation of the amine.1. Use at least a stoichiometric amount of base relative to the acyl chloride. A slight excess (e.g., 1.1 equivalents) is often beneficial. 2. Monitor the pH of the aqueous phase and maintain it in the optimal range (typically pH 10-12).The reaction proceeds to completion as the amine remains deprotonated and nucleophilic.
Formation of multiple unidentified products 1. Reaction temperature is too high, promoting side reactions. 2. Incorrect stoichiometry leading to side reactions of excess reagents.1. Perform the reaction at a controlled low temperature. 2. Carefully control the stoichiometry of the reactants. A slight excess of the acylating agent is sometimes used.Improved selectivity for the desired product and cleaner reaction profile.
In the case of peptide synthesis, the presence of dipeptide byproducts The pH of the reaction has dropped, causing the chloroformate to react with the carboxylate group.Maintain a pH above 9 throughout the reaction to prevent the undesired side reaction.Minimized dipeptide formation and higher purity of the desired peptide.

Experimental Protocols

Example 1: Synthesis of Benzanilide from Aniline (B41778) and Benzoyl Chloride

This protocol details a standard Schotten-Baumann reaction for the synthesis of an amide.

Materials:

  • Aniline (1.0 eq.)

  • Benzoyl chloride (1.05 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve benzoyl chloride (1.05 eq.) in a small amount of dichloromethane.

  • Add the benzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzanilide.

  • Recrystallize the crude product from ethanol to yield pure benzanilide. A typical yield for this reaction is in the range of 70-95%.[9]

Example 2: Synthesis of Phenyl Benzoate (B1203000) from Phenol (B47542) and Benzoyl Chloride

This protocol provides a method for the synthesis of an ester using Schotten-Baumann conditions.

Materials:

  • Phenol (1.0 eq.)

  • Benzoyl chloride (1.1 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve phenol (1.0 eq.) in a 10% aqueous NaOH solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • With vigorous stirring, add benzoyl chloride (1.1 eq.) dropwise to the solution.

  • A white solid of phenyl benzoate should precipitate. Continue stirring for 15-20 minutes after the addition is complete.

  • Filter the solid product and wash it thoroughly with cold water to remove any unreacted phenol and sodium benzoate.

  • Recrystallize the crude phenyl benzoate from ethanol to obtain the pure product.[10]

Visualizations

Schotten_Baumann_Pathways cluster_main Desired Reaction Pathway cluster_byproduct Byproduct Formation Pathway Amine Amine/Alcohol (R-NH2 / R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R'-COCl) AcylChloride->Tetrahedral_Intermediate Product Amide/Ester (R-NHCOR' / R-OCOR') Tetrahedral_Intermediate->Product Elimination of Cl- AcylChloride_hydrolysis Acyl Chloride (R'-COCl) Byproduct Carboxylic Acid (R'-COOH) AcylChloride_hydrolysis->Byproduct Hydrolysis Water Water/Hydroxide (H2O / OH-) Water->Byproduct

Caption: Main vs. Byproduct Pathways in Schotten-Baumann Reaction.

Experimental_Workflow start Start dissolve_nucleophile Dissolve Amine/Alcohol in Organic Solvent start->dissolve_nucleophile add_base Add Aqueous Base (e.g., 10% NaOH) dissolve_nucleophile->add_base cool Cool to 0-5 °C with Vigorous Stirring add_base->cool prepare_acyl_chloride Prepare Acyl Chloride Solution cool->prepare_acyl_chloride add_acyl_chloride Slow, Dropwise Addition of Acyl Chloride prepare_acyl_chloride->add_acyl_chloride react React at Room Temperature (1-2 hours) add_acyl_chloride->react workup Aqueous Workup: - Separate Layers - Wash Organic Phase - Dry and Concentrate react->workup purify Purify Product (e.g., Recrystallization) workup->purify end End purify->end

Caption: Optimized Experimental Workflow for Schotten-Baumann Reaction.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Analysis for 4-Chlorophenyl Benzoate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of safety and efficacy in drug development. 4-Chlorophenyl benzoate (B1203000), a compound utilized in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 4-Chlorophenyl benzoate, offering insights into methodology, performance, and data interpretation to aid in selecting the most appropriate analytical strategy.

Principle of Analysis: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile compound like this compound, reversed-phase HPLC is the most common approach, where a non-polar stationary phase is used with a polar mobile phase. Separation is primarily driven by the hydrophobicity of the analyte and its impurities.

Gas Chromatography (GC), conversely, is suitable for volatile and thermally stable compounds.[1] In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) that carries it through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Given that this compound has a moderate molecular weight, GC analysis is feasible, potentially offering high resolution and speed.[1]

Potential Impurities in this compound

The purity assessment of this compound must consider potential impurities arising from its synthesis. A common synthetic route involves the esterification of 4-chlorophenol (B41353) with benzoyl chloride or benzoic acid.[2] Therefore, the primary process-related impurities are likely to be the unreacted starting materials:

  • 4-Chlorophenol: A key starting material.

  • Benzoic Acid: The other primary starting material or a hydrolysis product.

  • Benzoyl Chloride: A reactive starting material that could be present in trace amounts.

Additionally, side-products from competing reactions or degradation products could also be present and should be monitored.

Comparative Performance Data

The selection between HPLC and GC often depends on the specific analytical requirements, such as the need to analyze thermally labile impurities or the desired speed of analysis. The following table summarizes the expected performance characteristics of proposed HPLC and GC methods for the purity assessment of this compound, based on data from the analysis of similar benzoate esters and related compounds.[3]

ParameterHPLC Method (Proposed)GC Method (Proposed)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[3]
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[1]
Mobile/Carrier Gas Acetonitrile (B52724)/Water gradientHelium or Hydrogen[1]
Detector UV-Vis (e.g., 230 nm)Flame Ionization Detector (FID)
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mL
Sample Preparation Dissolution in mobile phaseDissolution in a volatile solvent (e.g., dichloromethane)

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC analysis are provided below. These protocols serve as a starting point and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL for analysis.

Gas Chromatography (GC) Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of dichloromethane (B109758) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with dichloromethane to a final concentration of approximately 0.1 mg/mL for analysis.

Visualizing the Analytical Workflow and Method Comparison

To further elucidate the decision-making process and experimental flow, the following diagrams are provided.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation Decision Volatile & Thermally Stable Impurities Expected? Preparation->Decision HPLC HPLC Analysis Decision->HPLC No GC GC Analysis Decision->GC Yes Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition GC->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Purity Calculation & Impurity Quantification Integration->Quantification Report Final Purity Report Quantification->Report

Caption: Workflow for Purity Assessment of this compound.

HPLC_vs_GC_Comparison cluster_hplc HPLC cluster_gc GC cluster_application Application for this compound HPLC_Node High-Performance Liquid Chromatography HPLC_Advantages Advantages Versatile for non-volatile & thermally labile compounds Excellent quantitative accuracy & precision Wide range of detectors HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages Longer analysis times Higher solvent consumption & cost HPLC_Node->HPLC_Disadvantages GC_Node Gas Chromatography GC_Advantages Advantages High resolution & efficiency Fast analysis times Sensitive detectors (FID) GC_Node->GC_Advantages GC_Disadvantages Disadvantages Limited to volatile & thermally stable compounds Potential for sample degradation at high temperatures GC_Node->GC_Disadvantages Application_Node Primary Choice HPLC_App HPLC is generally preferred for routine purity and stability testing due to its robustness and applicability to a wider range of potential impurities. Application_Node->HPLC_App GC_App GC is a strong alternative, especially for detecting volatile impurities and can be faster for routine quality control. Application_Node->GC_App

Caption: Comparison of HPLC and GC for this compound Analysis.

Conclusion

Both HPLC and GC are powerful and suitable techniques for the purity assessment of this compound. The choice between them should be guided by the specific analytical needs of the laboratory.

  • HPLC is a versatile and robust method, particularly well-suited for the analysis of the main component and any non-volatile or thermally labile impurities. It is often the method of choice for stability-indicating assays and for comprehensive impurity profiling in pharmaceutical development.

  • GC offers the advantages of high resolution and speed, making it an excellent option for routine quality control where the primary focus is on volatile impurities and the main component is thermally stable. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

For comprehensive characterization, employing both techniques can provide a more complete picture of the impurity profile of this compound. It is imperative that any chosen method be fully validated according to ICH guidelines to ensure the reliability and accuracy of the results.[4]

References

A Comparative Guide to the Characterization of 4-Chlorophenyl Benzoate Derivatives: NMR and Mass Spectrometry in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of organic molecules is paramount. 4-Chlorophenyl benzoate (B1203000) derivatives, a class of compounds with significant potential in various applications, including drug discovery, require meticulous structural elucidation to ensure their identity, purity, and to understand their chemical behavior. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of these derivatives. We will delve into the experimental data, provide detailed protocols, and compare these methods with other viable alternatives.

The Power of Spectroscopy and Spectrometry in Molecular Characterization

NMR spectroscopy and mass spectrometry stand as the cornerstones of modern organic chemistry, offering unparalleled insights into the molecular architecture of compounds. NMR provides a detailed map of the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.[1][2][3] Mass spectrometry, on the other hand, determines the molecular weight of a compound with high accuracy and provides valuable information about its structure through the analysis of fragmentation patterns.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[1] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the arrangement of atoms within a molecule. For 4-Chlorophenyl benzoate derivatives, both ¹H and ¹³C NMR are crucial.

Expected ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. For this compound derivatives, the substituents on the benzoate ring will significantly influence the chemical shifts of the aromatic protons and carbons. The following tables summarize the expected ¹H and ¹³C NMR data for a series of this compound derivatives. The data is compiled from literature values for closely related compounds and predicted shifts based on substituent effects.[1][3][5]

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Substituent (X)H-2', H-6'H-3', H-5'H-2, H-6H-3, H-5Other
-H8.15 (d)7.45 (t)7.20 (d)7.40 (d)-
-CH₃8.03 (d)7.28 (d)7.18 (d)7.38 (d)2.45 (s, 3H)
-OCH₃8.08 (d)6.95 (d)7.17 (d)7.37 (d)3.88 (s, 3H)
-NO₂8.35 (d)8.30 (d)7.25 (d)7.45 (d)-
-CN8.25 (d)7.78 (d)7.23 (d)7.43 (d)-
-NH₂7.95 (d)6.70 (d)7.15 (d)7.35 (d)4.10 (s, 2H)

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Substituent (X)C=OC-1'C-2', C-6'C-3', C-5'C-4'C-1C-2, C-6C-3, C-5C-4Other
-H165.5129.8130.2128.6133.8149.5122.9129.5133.5-
-CH₃165.6126.9130.3129.3144.5149.6122.8129.4133.421.8
-OCH₃165.2122.2132.4113.9164.0149.7122.7129.3133.355.6
-NO₂163.8134.9131.2123.8151.0148.9123.2129.8133.9-
-CN163.9133.5130.5132.4117.8149.1123.1129.7133.7116.5
-NH₂165.9119.5132.5113.8151.5150.0122.5129.2133.1-
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30° pulse width.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the relaxation delay to 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry: Unveiling Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[4] For the characterization of this compound derivatives, Electron Ionization (EI) is a common technique that provides information on the molecular weight and characteristic fragmentation patterns.

Expected Mass Spectrometry Data and Fragmentation Patterns

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak will be observed. The fragmentation of these esters is often predictable, with common losses of the 4-chlorophenoxy radical or the substituted benzoyl group.[6][7][8]

Table 3: Expected Key Mass Spectral Fragments (m/z)

Substituent (X)Molecular Ion (M⁺)[M-OArCl]⁺[ArCl]⁺Other Key Fragments
-H232/234105128/13077
-CH₃246/248119128/13091
-OCH₃262/264135128/130107
-NO₂277/279150128/130122, 104
-CN257/259130128/130102
-NH₂247/249120128/13092
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of these relatively volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Separation:

    • Use a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the injector temperature to 250°C.

    • Use a temperature program, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • MS Detection (Electron Ionization):

    • Set the ion source temperature to 230°C.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound derivatives using NMR and Mass Spectrometry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation Purified_Compound Purified Derivative Dissolution Dissolve in CDCl3 with TMS Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquisition 1H & 13C NMR Acquisition Spectrometer->Acquisition Processing Data Processing (FT, Phasing) Acquisition->Processing Spectra 1H & 13C NMR Spectra Processing->Spectra Analysis Analyze Chemical Shifts, Coupling Constants, Integration Spectra->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based characterization.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_interpretation_ms Data Interpretation Purified_Compound_MS Purified Derivative Dilution Dilute in Volatile Solvent Purified_Compound_MS->Dilution GC_Vial Transfer to GC Vial Dilution->GC_Vial GC_MS_System GC-MS Instrument GC_Vial->GC_MS_System Separation GC Separation GC_MS_System->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Analysis_MS Analyze Molecular Ion & Fragmentation Mass_Spectrum->Analysis_MS Structure_Confirmation Structure Confirmation Analysis_MS->Structure_Confirmation

Caption: Workflow for GC-MS-based characterization.

Comparison with Alternative Techniques

While NMR and MS are powerful, other spectroscopic and chromatographic techniques provide complementary information and can be used for routine analysis.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity, requires pure samples, more expensive instrumentation.
Mass Spectrometry Molecular weight and fragmentation patterns for structural clues.High sensitivity, can be coupled with chromatography for mixture analysis.Isomers can be difficult to distinguish, fragmentation can be complex.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Cl).[9]Fast, inexpensive, good for initial screening and monitoring reactions.Provides limited structural information, complex spectra can be difficult to interpret fully.
UV-Vis Spectroscopy Information about conjugated systems and chromophores.[10][11][12]Simple, inexpensive, useful for quantitative analysis of known compounds.Limited structural information, many compounds have similar spectra.
Gas Chromatography (GC) Separation of volatile compounds, purity assessment.Excellent separation efficiency, can be coupled with MS for identification.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of a wide range of compounds, purity assessment.Versatile, can be used for both analytical and preparative purposes.Can be more complex to develop methods, may require more solvent.

Conclusion

The comprehensive characterization of this compound derivatives is most effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the definitive structural blueprint, while mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis. For routine quality control and purity assessment, techniques like FT-IR, UV-Vis, and chromatography serve as rapid and cost-effective alternatives or complementary methods. The choice of technique will ultimately depend on the specific goals of the analysis, whether it be unambiguous structure elucidation for a novel compound or routine monitoring in a drug development pipeline. By understanding the strengths and limitations of each method, researchers can employ a strategic and efficient approach to the characterization of these important molecules.

References

A Comparative Study: 4-Chlorophenyl Benzoate vs. Benzoyl Chloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides a comparative analysis of two benzoyl-containing compounds: 4-Chlorophenyl benzoate (B1203000) and Benzoyl chloride. While both serve as sources of the benzoyl group, their distinct chemical properties dictate their suitability for different synthetic applications. This objective comparison, supported by experimental data and protocols, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Reactivities

A fundamental comparison begins with the intrinsic properties of each compound, which directly influence their handling, storage, and reactivity. Benzoyl chloride is a highly reactive acyl chloride, while 4-chlorophenyl benzoate is a more stable ester.

PropertyBenzoyl ChlorideThis compound
CAS Number 98-88-4[1]2005-08-5[2][3]
Molecular Formula C₇H₅ClO[1]C₁₃H₉ClO₂[2][4]
Molar Mass 140.57 g/mol [1][5]232.66 g/mol [2][4]
Appearance Colorless, fuming liquid[1][5][6]White to almost white powder or crystal[7]
Melting Point -1 °C[1]87-89 °C[2][8]
Boiling Point 197.2 °C[1][5]Not readily available
Solubility Reacts with water; soluble in many organic solvents[5]Insoluble in water
Reactivity Highly reactive, corrosive, lachrymator[5][6][9]Stable solid[3]

Synthesis of the Compounds

The accessibility and synthesis routes of these reagents are critical considerations in experimental design.

Benzoyl Chloride: This fundamental acylating agent can be prepared through several established methods. A common laboratory and industrial approach involves the reaction of benzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[10][11] Another route is from benzotrichloride (B165768) by reacting it with water or benzoic acid.[1][10]

This compound: This ester is typically synthesized through the esterification of 4-chlorophenol (B41353) with a benzoylating agent. A direct and common method is the reaction of benzoyl chloride with 4-chlorophenol, often in the presence of a base like sodium hydroxide (B78521) to neutralize the HCl byproduct, a classic example of the Schotten-Baumann reaction.[12] An alternative synthesis involves the reaction of benzamide (B126) with 4-chlorophenol in the presence of a catalyst system.[4]

Comparative Performance in Synthesis

The primary utility of both compounds lies in their ability to introduce a benzoyl group into a molecule. However, their differing reactivity profiles lead to distinct applications and performance characteristics.

Acylation Reactions: Benzoyl Chloride as the Workhorse

Benzoyl chloride is a powerful and widely used acylating agent for alcohols, phenols, and amines to form esters and amides, respectively.[1][5] Its high reactivity ensures that these transformations often proceed rapidly and with high yields, typically under mild conditions. The Schotten-Baumann reaction, which utilizes an aqueous base to trap the HCl byproduct, is a testament to its efficiency in acylation.[12][13][14]

Key Applications of Benzoyl Chloride in Synthesis:

  • Ester Synthesis: Reacts readily with alcohols to form benzoate esters.[1][5][15]

  • Amide Synthesis: Reacts with amines to produce benzamides.[1][5]

  • Friedel-Crafts Acylation: Used to introduce a benzoyl group onto aromatic rings in the presence of a Lewis acid catalyst to form benzophenones.[1][5]

  • Peroxide Synthesis: A key starting material for the production of benzoyl peroxide.[1]

This compound: A Substrate for Rearrangement and a Stable Benzoyl Source

In contrast to the high reactivity of benzoyl chloride, this compound is a stable, solid ester. It is not typically used as a direct acylating agent in the same manner as benzoyl chloride due to its lower reactivity. However, it serves as a valuable substrate in specific synthetic transformations.

Key Applications of this compound in Synthesis:

  • Fries Rearrangement: This compound can undergo the Fries rearrangement, a reaction where the acyl group migrates from the phenolic oxygen to the aromatic ring, to produce hydroxy- and chloro-substituted benzophenones.[3][16] This reaction is a powerful tool for the synthesis of substituted aromatic ketones.[16][17]

  • Source of 4-Chlorophenol and Benzoic Acid: Through hydrolysis, it can serve as a controlled-release source of 4-chlorophenol and benzoic acid.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • 4-Chlorophenol

  • Benzoyl chloride[18]

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve 4-chlorophenol in a 10% aqueous sodium hydroxide solution in a flask with constant stirring.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride to the mixture with continuous stirring.

  • After the addition is complete, continue stirring for approximately 1 hour.

  • The solid this compound that precipitates is then collected by filtration.

  • The crude product is washed with a 10% sodium hydroxide solution and then with distilled water.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Esterification of an Alcohol using Benzoyl Chloride

Materials:

  • Alcohol (e.g., ethanol)

  • Benzoyl chloride

  • Pyridine (B92270) (or other suitable base)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the alcohol in anhydrous diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Slowly add benzoyl chloride dropwise from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction mixture is then washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ester.

Logical Workflow for Reagent Selection

ReagentSelection start Desired Synthetic Transformation acylation Acylation of R-OH or R-NH2 (Ester or Amide formation) start->acylation fries Fries Rearrangement (Hydroxyaryl ketone synthesis) start->fries benzoyl_chloride Select Benzoyl Chloride acylation->benzoyl_chloride chlorophenyl_benzoate Select this compound fries->chlorophenyl_benzoate high_reactivity High reactivity, rapid reaction benzoyl_chloride->high_reactivity stable_solid Stable solid, requires specific conditions chlorophenyl_benzoate->stable_solid SynthesisPathways cluster_benzoyl_chloride Benzoyl Chloride Synthesis cluster_4cpb This compound Synthesis benzoic_acid Benzoic Acid benzoyl_chloride Benzoyl Chloride benzoic_acid->benzoyl_chloride Chlorination socl2 SOCl₂ or PCl₅ chlorophenol 4-Chlorophenol cp_benzoate This compound chlorophenol->cp_benzoate benzoyl_chloride2 Benzoyl Chloride benzoyl_chloride2->cp_benzoate Schotten-Baumann base Base (e.g., NaOH)

References

Unveiling the Potency of Phenstatin Analogs: A Comparative Guide to their Antitubulin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenstatins, a class of potent antimitotic agents, have garnered significant attention in cancer research due to their ability to disrupt microtubule dynamics, a critical process for cell division. These compounds bind to the colchicine (B1669291) site on β-tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of the antitubulin activity of various phenstatin (B1242451) analogs, supported by experimental data and detailed methodologies, to aid in the development of novel anticancer therapeutics.

Comparative Antitubulin Activity of Phenstatin Analogs

The efficacy of phenstatin analogs is primarily evaluated based on their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) for tubulin polymerization and the growth inhibitory concentrations (GI50) against various cancer cell lines for selected phenstatin analogs compared to the parent compound, phenstatin.

CompoundTubulin Polymerization IC50 (µM)Reference
Phenstatin15.0[1]
2'-Methoxyphenstatin (Metabolite 23)3.2[1]

Table 1: Inhibition of Tubulin Polymerization by Phenstatin Analogs. Lower IC50 values indicate greater potency in inhibiting tubulin assembly.

CompoundCancer Cell LineGI50 (nM)Reference
2'-Methoxyphenstatin (Metabolite 23)K-562 (Leukemia)<10[1]
NCI-H322M (Lung)<10[1]
NCI-H522 (Lung)<10[1]
KM12 (Colon)<10[1]
M14 (Melanoma)<10[1]
MDA-MB-435 (Breast)<10[1]
NCI/ADR-RES (Ovarian)<10[1]
HS 578T (Breast)<10[1]
Phenothiazine derivative 21COLO 205 (Colon)29 - 93
A498 (Kidney)29 - 93
MCF7 (Breast)29 - 93

Table 2: In Vitro Cytotoxicity of Phenstatin Analogs against Human Cancer Cell Lines. GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of the antitubulin activity of novel compounds. Provided below are standardized protocols for key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (phenstatin analogs) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents: Prepare a 2X tubulin reaction mix on ice containing tubulin (e.g., 4 mg/mL), General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10-15%). Prepare 10X stocks of test compounds and controls in General Tubulin Buffer.

  • Assay Setup: Pre-warm the microplate reader to 37°C. Add 5 µL of the 10X test compound, controls, or vehicle to the appropriate wells of the 96-well plate.

  • Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold 2X tubulin reaction mix to each well, resulting in a final volume of 50 µL and a final tubulin concentration of 2 mg/mL.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum polymerization rate (Vmax) and the plateau height of the treated samples to the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of phenstatin analogs on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (phenstatin analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The following day, treat the cells with various concentrations of the phenstatin analogs. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Immunofluorescence Staining of Microtubule Network

This technique allows for the direct visualization of the effects of phenstatin analogs on the cellular microtubule architecture.

Materials:

  • Cells grown on glass coverslips

  • Test compounds (phenstatin analogs)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of phenstatin analogs for a specified time.

  • Fixation: After treatment, wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization (for paraformaldehyde fixation): If using paraformaldehyde, wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash the cells three times with PBS. Then, incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS and then mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The microtubule network will be visible with the fluorophore of the secondary antibody, and the nuclei will be stained by DAPI.

Visualizing the Mechanism of Action

The disruption of microtubule dynamics by phenstatin analogs triggers a cascade of cellular events, primarily leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The following diagrams illustrate these key processes.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Tubulin_Source Purified Tubulin Polymerization_Assay Tubulin Polymerization Assay Tubulin_Source->Polymerization_Assay IC50_Determination Determine IC50 for Tubulin Polymerization Polymerization_Assay->IC50_Determination Cell_Culture Cancer Cell Lines MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay Immunofluorescence Immunofluorescence Staining Cell_Culture->Immunofluorescence GI50_Determination Determine GI50 for Cytotoxicity MTT_Assay->GI50_Determination Microtubule_Imaging Visualize Microtubule Disruption Immunofluorescence->Microtubule_Imaging Phenstatin_Analogs Phenstatin Analogs Phenstatin_Analogs->Polymerization_Assay Inhibit Phenstatin_Analogs->MTT_Assay Treat Phenstatin_Analogs->Immunofluorescence Treat

Caption: Experimental workflow for validating antitubulin activity.

G2M_Arrest_Pathway Phenstatin_Analogs Phenstatin Analogs Tubulin_Polymerization Tubulin Polymerization Phenstatin_Analogs->Tubulin_Polymerization Inhibit Microtubule_Dynamics Microtubule Dynamics (Disrupted) Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation (Defective) Microtubule_Dynamics->Mitotic_Spindle Spindle_Checkpoint Spindle Assembly Checkpoint (Activated) Mitotic_Spindle->Spindle_Checkpoint CyclinB_Cdk1 Cyclin B1/Cdk1 Complex (Active) Spindle_Checkpoint->CyclinB_Cdk1 Maintains G2M_Arrest G2/M Phase Arrest CyclinB_Cdk1->G2M_Arrest Induces Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest p53_Activation p53 Activation G2M_Arrest->p53_Activation Bcl2_Family Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) p53_Activation->Bcl2_Family Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, -3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to the Efficacy of Lewis Acids in the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of hydroxyaryl ketones, the Fries rearrangement is a fundamental and indispensable tool. This organic reaction, which transforms a phenolic ester into a hydroxy aryl ketone, is critically influenced by the choice of catalyst.[1] The selection of a Lewis acid not only dictates the reaction's efficiency and overall yield but also governs its regioselectivity, determining the ratio of ortho and para isomers.[2] This guide offers an objective comparison of various Lewis acids commonly employed in the Fries rearrangement, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Common Lewis Acids

The efficacy of a Lewis acid in promoting the Fries rearrangement is a function of its strength, the stability of the intermediates it forms, and its interaction with the solvent and substrate. The following table summarizes the performance of several Lewis acids in the rearrangement of phenyl acetate (B1210297), a common model substrate. It is important to note that reaction conditions such as temperature and solvent play a crucial role in the observed yields and regioselectivity.[3][4]

Lewis Acid CatalystSubstrateSolventTemperature (°C)Total Yield (%)ortho:para RatioReference
AlCl₃ Phenyl acetateNitrobenzene (B124822)25HighPredominantly para[5]
AlCl₃ Phenyl acetateNitrobenzene165HighPredominantly ortho[5]
BF₃·Et₂O 4-Methoxyphenyl- acetic acid phenyl ester--Low (rearranged in situ)Predominantly ortho
TiCl₄ Aryl esters---Regioselective for ortho-acylhydroxy[2.2]paracyclophanes[6]
SnCl₄ Phenyl acetate----[4]
Zinc Powder Acetylated phenolsDMFMicrowave/Oil BathGood to ExcellentSelective (isomer depends on heating method)
Methanesulfonic Acid (MSA) Phenyl acetate-901001:11.5 (ortho:para)

Reaction Mechanisms and Experimental Workflows

The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the ester linkage and facilitating the departure of the acyl group as an electrophilic acylium ion. This intermediate then attacks the aromatic ring via electrophilic aromatic substitution at the ortho and para positions.[2]

Fries_Rearrangement_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Complex cluster_products Products PhenolicEster Phenolic Ester Complex Ester-LA Complex PhenolicEster->Complex + LA LewisAcid Lewis Acid (LA) LewisAcid->Complex AcyliumIon Acylium Ion + Phenoxide-LA Complex->AcyliumIon Rearrangement OrthoProduct ortho-Hydroxyaryl Ketone AcyliumIon->OrthoProduct Electrophilic Aromatic Substitution ParaProduct para-Hydroxyaryl Ketone AcyliumIon->ParaProduct Electrophilic Aromatic Substitution

Figure 1: General mechanism of the Lewis acid-catalyzed Fries rearrangement.

A typical experimental workflow for conducting a Fries rearrangement involves the careful addition of the Lewis acid to a solution of the phenolic ester, followed by heating to the desired temperature and subsequent workup to isolate the product.

Experimental_Workflow Start Dissolve Phenolic Ester in Anhydrous Solvent AddCatalyst Slowly Add Lewis Acid (exothermic) Start->AddCatalyst Reaction Heat Reaction Mixture (monitor by TLC/HPLC) AddCatalyst->Reaction Quench Quench Reaction (e.g., with ice/acid) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Wash, Dry, and Concentrate Organic Layer Extraction->Purification FinalProduct Purify Product (Chromatography/Recrystallization) Purification->FinalProduct

Figure 2: A typical experimental workflow for the Fries rearrangement.

Detailed Experimental Protocols

Reproducibility in the Fries rearrangement is highly dependent on strict adherence to experimental protocols, particularly concerning anhydrous conditions.

Procedure Using Aluminum Chloride (AlCl₃)

This protocol is a general method for the AlCl₃-catalyzed Fries rearrangement of phenyl acetate.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Ice-water bath

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, dropping funnel)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, suspend anhydrous AlCl₃ (1.1 to 2.5 equivalents) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice-water bath.

  • Slowly add phenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 25°C for para-selectivity or 165°C for ortho-selectivity) and monitor the reaction progress by TLC or HPLC.[5]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure Using Zinc Powder

This method offers a more environmentally friendly alternative to traditional Lewis acids.

Materials:

  • Acetylated phenol (B47542)

  • Zinc powder

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor or oil bath

  • Standard laboratory glassware for filtration and extraction

Procedure:

  • In a reaction vessel, mix the acetylated phenol (1 equivalent) and zinc powder (catalytic amount) in DMF.

  • Heat the mixture using either microwave irradiation or a conventional oil bath. The heating method can influence the isomeric product distribution.

  • Monitor the reaction until completion by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the zinc powder.

  • Pour the filtrate into ice-cold water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it to yield the crude product.

  • Purify the product by column chromatography.

Conclusion

The choice of Lewis acid is a critical parameter in the successful execution of the Fries rearrangement. Traditional Lewis acids like aluminum chloride are highly effective but can be harsh and require stoichiometric amounts. Modern alternatives, including zinc powder and Brønsted acids like methanesulfonic acid, offer milder and more environmentally benign routes to hydroxyaryl ketones. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate catalytic system for their specific synthetic needs, balancing the factors of yield, regioselectivity, and sustainability. Further optimization of reaction conditions for specific substrates is often necessary to achieve the desired outcomes.

References

Beyond Traditional Halides: A Comparative Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. While classical cross-coupling reactions using aryl halides like 4-chlorophenyl benzoate (B1203000) have been workhorses in the field, the demand for more efficient, sustainable, and versatile methods has driven the exploration of alternative reagents. This guide provides an objective comparison of contemporary alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal synthetic strategy.

The limitations of traditional aryl halides, including challenges in their synthesis, potential for undesired side reactions, and environmental concerns, have spurred the development of innovative approaches. This guide focuses on three prominent and powerful alternatives: the use of phenol (B47542) derivatives as electrophiles, decarboxylative cross-coupling reactions, and direct C-H activation.

Phenol Derivatives as Greener Electrophiles in Cross-Coupling Reactions

Phenols are abundant, inexpensive, and readily available starting materials. Their conversion to various sulfonate and carboxylate esters provides a range of electrophilic coupling partners that can be more reactive or offer different selectivity compared to aryl halides. These "pseudo-halides" are increasingly favored for their milder reaction conditions and reduced formation of toxic byproducts.

Comparative Performance of Phenol Derivatives

The choice of the activating group on the phenol is critical and influences the reactivity in cross-coupling reactions, generally following the order: triflates > tosylates > pivalates. The following table summarizes the performance of these alternatives in Suzuki-Miyaura coupling for the synthesis of a generic biaryl compound.

ElectrophileNucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl TriflateArylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene (B28343)80295[1]
Aryl TosylateArylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene1101292[1]
Aryl PivalateArylboronic acidNi(cod)₂/dcypeK₃PO₄Toluene1001885[2]
4-Chlorophenyl benzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-80(General)

Key Advantages of Phenol Derivatives:

  • Accessibility: Phenols are widely available and often less expensive than the corresponding aryl halides.

  • Tunable Reactivity: The reactivity of the electrophile can be tuned by choosing the appropriate sulfonate or carboxylate group.

  • Milder Reaction Conditions: Many couplings with phenol derivatives can be achieved under milder conditions than those required for less reactive aryl chlorides.

  • Sustainability: Phenol-based routes are often considered "greener" due to the nature of the starting materials and byproducts.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Tosylate

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl tosylate with an arylboronic acid:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl tosylate (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).

  • Add potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) as the base.

  • Add anhydrous toluene (5 mL) as the solvent.

  • Seal the flask and heat the reaction mixture at 110 °C for 12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl.

Reaction Workflow: Suzuki-Miyaura Coupling of Phenol Derivatives

Suzuki_Miyaura_Phenol_Derivatives cluster_reactants Reactants A Aryl-OPiv/OTs/OTf F Oxidative Addition A->F B Ar'B(OH)₂ G Transmetalation B->G C Pd(0) Catalyst C->F D Base D->G E Solvent I Aryl-Pd(II)-X F->I J Aryl-Pd(II)-Ar' G->J H Reductive Elimination H->C Catalyst Regeneration K Aryl-Ar' (Biaryl Product) H->K I->G J->H

Caption: Workflow for Suzuki-Miyaura coupling using phenol derivatives.

Decarboxylative Cross-Coupling: Carboxylic Acids as Aryl Donors

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes readily available and often inexpensive carboxylic acids as bench-stable sources of aryl nucleophiles. This method avoids the need for pre-formed organometallic reagents, such as organoborons or organotins, making it an attractive and more atom-economical approach.

Comparative Performance in Decarboxylative Coupling

The efficiency of decarboxylative coupling can be influenced by the catalyst system and the nature of the aryl halide. Bimetallic systems, often involving palladium and copper or silver, are commonly employed.

Carboxylic AcidAryl HalideCatalyst SystemAdditive/BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-Dimethoxybenzoic acid4-IodoanisolePdCl₂/AsPh₃Ag₂CO₃DMSO1401690[3]
Benzoic acid4-IodotoluenePd(OAc)₂/CuI1,10-PhenNMP1601678[4]
2-Nitrobenzoic acid4-IodotoluenePd(OAc)₂/CuI1,10-PhenNMP1601685[4]

Key Advantages of Decarboxylative Coupling:

  • Readily Available Substrates: Aromatic carboxylic acids are widely available from commercial sources or can be easily prepared.

  • Avoidance of Organometallics: This method bypasses the synthesis and handling of often sensitive organometallic reagents.

  • Atom Economy: The only byproduct from the carboxylic acid is CO₂, leading to high atom economy.

  • Good Functional Group Tolerance: The reaction conditions are often compatible with a variety of functional groups.

Experimental Protocol: Pd/Cu-Catalyzed Decarboxylative Biaryl Synthesis

The following is a general procedure for the decarboxylative coupling of an aromatic carboxylic acid with an aryl halide:

  • To a Schlenk tube, add the aromatic carboxylic acid (1.2 mmol), aryl halide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), copper(I) iodide (CuI, 20 mol%), and 1,10-phenanthroline (B135089) (20 mol%).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

  • Add N-methyl-2-pyrrolidone (NMP, 4 mL) as the solvent.

  • Seal the tube and heat the mixture at 160 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the biaryl product.

Catalytic Cycle: Decarboxylative Cross-Coupling

Decarboxylative_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n Pd_II_Aryl Ar-Pd(II)-X Pd0->Pd_II_Aryl Oxidative Addition (Ar-X) Diaryl_Pd Ar-Pd(II)-Ar' Pd_II_Aryl->Diaryl_Pd Transmetalation (from Cu cycle) Diaryl_Pd->Pd0 Biaryl Ar-Ar' Diaryl_Pd->Biaryl Reductive Elimination Cu_I Cu(I) Cu_carboxylate Ar'COOCu Cu_I->Cu_carboxylate + Ar'COOH Aryl_Cu Ar'-Cu Cu_carboxylate->Aryl_Cu Decarboxylation (-CO₂) Aryl_Cu->Pd_II_Aryl

Caption: Simplified catalytic cycles for Pd/Cu-catalyzed decarboxylative biaryl synthesis.

Direct C-H Activation: The Atom-Economical Frontier

Direct C-H activation is a highly desirable strategy for biaryl synthesis as it circumvents the need for pre-functionalization of one of the aromatic partners, thus offering a more atom- and step-economical route. This approach involves the direct coupling of an aryl C-H bond with an aryl halide or another C-H bond.

Performance in C-H Activation for Biaryl Synthesis

The success of C-H activation often depends on the directing group present on one of the arenes to ensure regioselectivity.

C-H Substrate (with Directing Group)Coupling PartnerCatalyst SystemOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Acetanilide (B955)IodobenzenePd(OAc)₂Ag₂CO₃TFA1002485[5]
2-PhenylpyridinePhenylboronic acid[Rh(cod)Cl]₂-Dioxane1001292[6]
Benzoic AcidBenzoic AcidRhCl₃·3H₂O(Electrochemical)-252475[6]

Key Advantages of C-H Activation:

  • Atom and Step Economy: Eliminates the need for pre-functionalization, reducing synthetic steps and waste.

  • Novel Disconnections: Allows for the formation of C-C bonds at positions that are not easily accessible through traditional methods.

  • Late-Stage Functionalization: Ideal for the late-stage modification of complex molecules, a valuable tool in drug discovery.

Experimental Protocol: Palladium-Catalyzed Direct Arylation via C-H Activation

The following is a representative protocol for the direct arylation of an acetanilide with an aryl iodide:

  • In a sealed tube, combine acetanilide (1.0 mmol), aryl iodide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver(I) carbonate (Ag₂CO₃, 1.5 mmol).

  • Add trifluoroacetic acid (TFA, 2 mL) as the solvent and additive.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the ortho-arylated biaryl.

Catalytic Cycle: C-H Activation/Arylation

CH_Activation Pd_II Pd(II)X₂ Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation (with directing group) Pd_IV Ar-Pd(IV)-Ar' Palladacycle->Pd_IV Oxidative Addition (Ar'-X) Pd_IV->Pd_II Biaryl Ar-Ar' Pd_IV->Biaryl Reductive Elimination

Caption: A plausible catalytic cycle for palladium-catalyzed C-H activation/arylation.

Conclusion

The synthesis of biaryl compounds has evolved significantly, with a clear trend towards more sustainable, efficient, and versatile methodologies. While traditional cross-coupling reactions with aryl halides like this compound remain useful, the alternatives presented in this guide offer compelling advantages for the modern synthetic chemist.

  • Phenol derivatives provide a greener and more tunable entry point from readily available starting materials.

  • Decarboxylative cross-coupling offers an elegant, atom-economical approach that avoids the pre-synthesis of organometallic reagents.

  • Direct C-H activation represents the cutting edge of efficiency, minimizing synthetic steps and enabling novel bond formations.

The choice of the optimal reagent and methodology will ultimately depend on the specific synthetic target, substrate availability, functional group tolerance, and desired process efficiency. By understanding the comparative performance and experimental nuances of these alternative strategies, researchers can make more informed decisions to accelerate their discovery and development efforts.

References

Spectroscopic Validation of 4-Chlorobenzoyl Group Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of a 4-chlorobenzoyl group into a target molecule is a critical step in the synthesis of numerous compounds across the pharmaceutical and materials science sectors. Its unique electronic and steric properties can significantly influence a molecule's biological activity and physical characteristics. Therefore, rigorous analytical validation is essential to confirm its presence and proper covalent attachment. This guide provides a comparative overview of key spectroscopic techniques used for this purpose, complete with experimental data and detailed protocols.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted analytical approach is paramount for the unambiguous structural confirmation of 4-chlorobenzoyl incorporation. Four primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural environment of the 4-chlorobenzoyl moiety. Both ¹H and ¹³C NMR provide distinct, diagnostic signals.

Key Diagnostic Features:

  • ¹H NMR: The aromatic region of the spectrum is of primary interest. The para-substituted pattern of the 4-chlorobenzoyl group results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group are deshielded and appear downfield (higher ppm) compared to the protons meta to the carbonyl group.[1] For 4-chlorobenzoyl chloride, these signals appear around 8.03 ppm and 7.48 ppm in CDCl₃.[2]

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbonyl group and the unique carbons of the aromatic ring.[3] The carbonyl carbon (C=O) signal is typically found in the 165-175 ppm range. The aromatic carbons display four distinct signals: two for the protonated carbons (ortho and meta to the carbonyl) and two for the quaternary carbons (the one bearing the carbonyl and the one bearing the chlorine).

Mass Spectrometry (MS)

MS provides information about the molecular weight of the entire compound, confirming that the mass of the 4-chlorobenzoyl group (C₇H₄ClO, approx. 139.5 Da) has been added to the starting material.

Key Diagnostic Features:

  • Molecular Ion Peak (M⁺): The most critical signal is the molecular ion peak corresponding to the final product.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak for any fragment containing a single chlorine atom.[4]

  • Fragmentation Pattern: A hallmark of 4-chlorobenzoyl incorporation is the presence of a strong peak at m/z 139, corresponding to the 4-chlorobenzoyl cation ([C₇H₄³⁵ClO]⁺).[5] This fragment will also exhibit an accompanying peak at m/z 141 of roughly one-third intensity. Another common fragment is the 4-chlorophenyl cation at m/z 111 (with a corresponding m/z 113 peak).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the newly introduced carbonyl group.

Key Diagnostic Features:

  • C=O Stretch: A strong, sharp absorption band in the region of 1650-1780 cm⁻¹ is a clear indicator of the benzoyl carbonyl group. The exact position depends on the molecular environment; for example, aryl ketones typically absorb around 1685-1710 cm⁻¹, while esters are slightly higher.[6][7] For the reactant 4-chlorobenzoyl chloride, this peak is found at a higher frequency.[8]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ range confirm the presence of the benzene (B151609) ring.[7]

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 1090-1100 cm⁻¹ , can be attributed to the C-Cl bond on the aromatic ring.

  • Para-Substitution Pattern: A strong absorption between 800-850 cm⁻¹ often indicates para-disubstitution on a benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for analyzing the electronic transitions within the conjugated π-system of the 4-chlorobenzoyl chromophore.

Key Diagnostic Features:

  • λ_max (Wavelength of Maximum Absorbance): The 4-chlorobenzoyl group, being a conjugated system, exhibits characteristic absorption in the UV region.[9] The primary absorption band (π → π* transition) for α,β-unsaturated ketones and benzoyl derivatives typically appears in the 240-280 nm range.[10][11] The exact λ_max is sensitive to the solvent and the nature of the molecule to which the group is attached.[12]

Data Presentation: Summary of Diagnostic Peaks

Spectroscopic TechniqueFeatureTypical Range / ValueNotes
¹H NMR Aromatic Protons (ortho to C=O)δ 7.8 - 8.1 ppm (d)Chemical shift is dependent on solvent and molecular structure.[2]
Aromatic Protons (meta to C=O)δ 7.4 - 7.6 ppm (d)Exhibits coupling to ortho protons.[2]
¹³C NMR Carbonyl Carbon (C=O)δ 165 - 175 ppmQuaternary carbon, often a weaker signal.
Aromatic Carbon (C-Cl)δ 138 - 142 ppm
Aromatic Carbons (C-H)δ 128 - 132 ppmTwo distinct signals expected.
Aromatic Carbon (C-C=O)δ 132 - 137 ppm
Mass Spec. 4-Chlorobenzoyl Cationm/z 139 / 141Base peak in many cases. Ratio ~3:1.[5]
4-Chlorophenyl Cationm/z 111 / 113Common fragment. Ratio ~3:1.[4]
FT-IR Carbonyl Stretch (C=O)1650 - 1780 cm⁻¹Strong, sharp peak. Position varies with compound class.[6]
Aromatic C=C Stretch1400 - 1600 cm⁻¹Multiple bands of variable intensity.[7]
Para-substitution Bend800 - 850 cm⁻¹Strong out-of-plane bending signal.
UV-Vis π → π* Transitionλ_max 240 - 280 nmIndicates presence of the conjugated benzoyl system.[10]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, comparable data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 13 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Typically -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. Small amounts of formic acid or ammonium (B1175870) acetate (B1210297) can be added to aid ionization.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the molecule.

    • Mass Analyzer: Set to scan a relevant m/z range (e.g., 100-1000 amu).

    • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio to observe the molecular ion and key fragment peaks.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the spectrometer's sample holder. Collect a background spectrum of the empty chamber (or pure KBr pellet). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at λ_max.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Place the sample cuvette in the spectrometer and record the absorption spectrum over a relevant range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic validation of 4-chlorobenzoyl group incorporation.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Analytical Techniques cluster_2 Key Evidence start Synthesized Compound (Potential 4-Chlorobenzoyl Adduct) NMR NMR Spectroscopy (¹H & ¹³C) start->NMR MS Mass Spectrometry start->MS FTIR FT-IR Spectroscopy start->FTIR UVVIS UV-Vis Spectroscopy start->UVVIS NMR_data Aromatic Doublets (δ 7.4-8.1 ppm) Carbonyl C (δ ~170 ppm) NMR->NMR_data MS_data Molecular Ion (M⁺) Isotope Pattern (M⁺, M⁺+2) Fragment at m/z 139 MS->MS_data FTIR_data Strong C=O Stretch (~1650-1780 cm⁻¹) p-Subst. Bend (~830 cm⁻¹) FTIR->FTIR_data UVVIS_data λ_max at ~240-280 nm UVVIS->UVVIS_data end_node Structural Confirmation of 4-Chlorobenzoyl Group Incorporation NMR_data->end_node MS_data->end_node FTIR_data->end_node UVVIS_data->end_node

Caption: Workflow for the spectroscopic validation of 4-chlorobenzoyl group incorporation.

References

Comparative Analysis of the Biological Activities of 4-Chlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-chlorophenyl moiety is a common feature in a diverse range of biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability. This guide provides a comparative overview of the biological activities of various derivatives containing the 4-chlorophenyl group, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity

Derivatives incorporating a 4-chlorophenyl group have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.

Data Summary

The following table summarizes the in vitro cytotoxic activity of representative 4-chlorophenyl derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzoylpiperazine 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)5.2[1][2]
MCF7 (Breast)6.1[1][2]
HCT-116 (Colon)4.8[1][2]
Benzoate (B1203000) Ester Hydrazine-1-carbothioamide derivative (N5a)A549 (Lung)1.8[3]
HepG2 (Liver)2.5[3]
HCT-116 (Colon)3.2[3]
Benzamide 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivative (8d)SENP1 Inhibition0.87[4]
2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivative (8e)SENP1 Inhibition0.79[4]
Phthalazine Phthalazine derivative (4f)HepG2 (Liver)3.97[5]
HCT-116 (Colon)4.83[5]
MCF-7 (Breast)4.58[5]
Experimental Protocols

Cytotoxicity Assay (SRB Assay) [2]

  • Cell Plating: Cancer cell lines (e.g., HUH7, MCF7, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 2.5 to 40 µM) and incubated for 72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base.

  • Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

EGFR Tyrosine Kinase Inhibition Assay [3]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Reaction Mixture: The reaction is carried out in a 96-well plate containing the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method. A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits enzyme activity by 50%, is determined.

Signaling Pathway

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Derivative 4-Chlorophenyl Benzoate Derivative (N5a) Derivative->EGFR Inhibits Caspase8 Caspase 8 Derivative->Caspase8 Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Apoptosis Apoptosis Caspase3 Caspase 3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: EGFR signaling pathway and its inhibition by a 4-chlorophenyl derivative.

Antimicrobial Activity

Several classes of 4-chlorophenyl derivatives have been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Data Summary

The following table presents the antimicrobial activity of selected 4-chlorophenyl derivatives, indicating their spectrum of activity and potency.

Compound ClassDerivativeMicroorganismActivity MetricValueReference
Sulfonylbenzoic Acid 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faecium E5Zone of Inhibition15 mm[6]
1,3-oxazol-5(4H)-one derivativeEnterococcus faecium E5Zone of Inhibition10 mm[6]
Staphylococcus aureus ATCC 6538Zone of Inhibition8 mm[6]
Bacillus subtilis ATCC 6683Zone of Inhibition9 mm[6]
1,3-oxazole derivativeCandida albicans 393Zone of Inhibition8 mm[6]
Pyrrolo benzodiazepine SM-5Methicillin-resistant Staphylococcus aureus (MRSA)MIC7.81 µg/mL[7][8]
Oxadiazole 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(1-pentyl)thio]-1,3,4-oxadiazoleSalmonella typhiZone of Inhibition18 mm[9]
Bacillus subtilisZone of Inhibition20 mm[9]
Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method) [6]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for yeast.

  • Measurement: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [8]

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

Antimicrobial_Assay_Workflow cluster_0 Agar Disc Diffusion cluster_1 Broth Microdilution Start Start Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Broth_Dilution Prepare Serial Dilutions in Broth Start->Broth_Dilution Broth Microdilution Agar_Plate Inoculate Mueller-Hinton Agar Plate Inoculum->Agar_Plate Inoculate_Broth Inoculate Wells with Microorganism Inoculum->Inoculate_Broth Broth Microdilution Disc_Place Place Discs on Inoculated Agar Agar_Plate->Disc_Place Disc_Prep Impregnate Discs with Test Compound Disc_Prep->Disc_Place Incubate_Agar Incubate Plates Disc_Place->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone End_Diffusion End Measure_Zone->End_Diffusion Broth_Dilution->Inoculate_Broth Incubate_Broth Incubate Microtiter Plate Inoculate_Broth->Incubate_Broth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Broth->Determine_MIC End_MIC End Determine_MIC->End_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

The anti-inflammatory potential of 4-chlorophenyl derivatives has been explored in various in vivo models, with some compounds showing promising activity.

Data Summary

The following table summarizes the anti-inflammatory activity of different 4-chlorophenyl derivatives in the carrageenan-induced paw edema model.

Compound ClassDerivativeDose (mg/kg)% Inhibition of EdemaReference
Pyrrole Derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f)20Significant reduction at 2h (p=0.001)[10][11]
10, 20, 40 (after 14 days)Significant inhibition at all time points (p < 0.001)[10][11]
Benzoxazole Acetic Acid Benoxaprofen (B1668000)Not specifiedPotent and long-acting[12]
Phenylcarbamoylmethyl Ester 4-chloro derivative of N-acetylanthranilic acid (7c)Not specifiedMarked decrease in activity[13]
4-chloro derivative of 4-(3-carboxypropionylamino)benzoic acid (10c)Not specifiedMarked decrease in activity[13]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats [10][11][13]

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compounds are administered intraperitoneally or orally at specified doses. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Logical Relationship Diagram

AntiInflammatory_Logic Carrageenan Carrageenan Injection Inflammation Inflammatory Cascade Carrageenan->Inflammation Edema Paw Edema Inflammation->Edema Reduction Reduction in Paw Edema Edema->Reduction Measured against Derivative 4-Chlorophenyl Derivative Inhibition Inhibition of Inflammatory Mediators Derivative->Inhibition Inhibition->Reduction

Caption: Logical flow of the anti-inflammatory assay.

References

A Comparative Guide to Purity Confirmation of Synthesized 4-Chlorophenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable experimental outcomes and meet stringent regulatory standards. 4-Chlorophenyl benzoate (B1203000), a molecule utilized in the synthesis of bioactive compounds, is no exception.[1][2] This guide provides a comparative analysis of standard laboratory techniques for the purity confirmation of synthesized 4-chlorophenyl benzoate, complete with experimental protocols and data interpretation.

Experimental Workflow for Purity Confirmation

A systematic approach is crucial for the unambiguous determination of compound purity. The following workflow outlines a logical sequence of experiments, from initial qualitative checks to comprehensive structural and purity verification.

G cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity & Identity Confirmation synthesis Synthesis of this compound crude Crude Product synthesis->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification Primary Purification tlc Thin Layer Chromatography (TLC) purification->tlc Initial Purity Check mp Melting Point Analysis tlc->mp Confirmatory Check ir Infrared (IR) Spectroscopy mp->ir Functional Group ID nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Structural Elucidation ms Mass Spectrometry (MS) nmr->ms Molecular Weight Verification final_product Pure Product (>99%) ms->final_product Final Confirmation

Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound.

Comparison of Analytical Techniques

The purity of this compound can be assessed using a variety of analytical methods. Each technique offers distinct advantages and provides complementary information. The primary methods include Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analyses such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective qualitative technique for monitoring the progress of a reaction and assessing the purity of the final product. The presence of multiple spots indicates impurities.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase (Eluent): A non-polar solvent system is suitable. A common choice is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1 v/v). The optimal ratio should be determined experimentally.

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent like chloroform (B151607) or ethyl acetate.[1][3]

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like this compound will appear as dark spots on the fluorescent background.

    • Iodine Staining: Place the dried TLC plate in a chamber containing iodine crystals. Organic compounds will appear as brown or yellow spots.[4]

Data Presentation:

CompoundExpected Rf Value (9:1 Hexanes:EtOAc)Observations Indicating Impurity
This compound~0.6 - 0.7 (Varies with exact conditions)Multiple spots, streaking, or spots at the baseline (unreacted polar materials).
4-Chlorophenol (B41353) (Starting Material)Lower Rf than the productA distinct spot below the main product spot.
Benzoic Acid (Potential Byproduct)Lower Rf than the productA distinct spot below the main product spot.
Melting Point Determination

The melting point is a key physical property that provides a good indication of purity. A pure crystalline solid will have a sharp melting point range of 1-2°C. Impurities typically depress and broaden the melting point range.

Experimental Protocol:

  • Apparatus: Digital melting point apparatus or an oil bath with a thermometer.

  • Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube.

  • Procedure: The sample is heated slowly (1-2°C per minute) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Data Presentation:

CompoundLiterature Melting Point (°C)Observations Indicating Impurity
This compound87-89°C or 87-90°C[3][5][6]A melting point range that is lower and broader than the literature value (e.g., 82-86°C).
Spectroscopic Methods

Spectroscopic techniques provide detailed structural information and are essential for confirming the identity and purity of the synthesized compound.

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Apparatus: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a Nujol mull, or as a thin film from a volatile solvent.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1.

Data Presentation:

Functional GroupExpected Wavenumber (cm-1)Observations Indicating Impurity
C=O (Ester)~1735Absence or significant broadening of this peak.
C-O (Ester)~1270 and ~1115Absence of these characteristic stretches.
C=C (Aromatic)~1600-1450Unexpected peaks in this region.
C-Cl~1090Absence of this peak.
O-H (from unreacted 4-chlorophenol or benzoic acid)Broad peak at ~3200-3600Presence of a broad peak in this region indicates contamination with starting materials or water.

NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. It is one of the most powerful tools for confirming the structure and assessing purity.

Experimental Protocol:

  • Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Data Presentation: ¹H NMR (in CDCl₃)

Proton EnvironmentExpected Chemical Shift (δ, ppm)IntegrationMultiplicityObservations Indicating Impurity
Aromatic (from benzoyl group)~8.1-8.2 (ortho), ~7.4-7.6 (meta, para)5HMultipletsAdditional peaks in the aromatic or aliphatic regions. Presence of a broad singlet for an -OH proton.
Aromatic (from chlorophenyl group)~7.4 (protons ortho to Cl), ~7.2 (protons ortho to ester)4HDoubletsIncorrect integration ratios.

Data Presentation: ¹³C NMR (in CDCl₃)

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Observations Indicating Impurity
C=O (Ester)~165Extra peaks, especially in the region of sp³-hybridized carbons if aliphatic impurities are present.
Aromatic Carbons~128-150More than the expected number of aromatic signals.

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of evidence for its identity.

Experimental Protocol:

  • Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI).

  • Sample Introduction: The sample can be introduced directly or via Gas Chromatography (GC-MS). GC-MS is particularly useful as it separates impurities before they enter the mass spectrometer, allowing for their individual identification.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Data Presentation:

IonExpected m/zObservations Indicating Impurity
[M]⁺ (Molecular Ion)232 (for ³⁵Cl) and 234 (for ³⁷Cl) in a ~3:1 ratioPeaks corresponding to the molecular weights of starting materials or byproducts. Absence of the characteristic isotopic pattern for chlorine.
[C₇H₅O]⁺ (Benzoyl cation)105Unexpected fragmentation patterns.
[C₆H₄Cl]⁺111/113Unexpected fragmentation patterns.

Comparison of Alternatives for Purity Confirmation

TechniqueInformation ProvidedAdvantagesLimitationsBest For
TLC Qualitative purity, reaction monitoring.Fast, inexpensive, requires minimal sample.Not quantitative, resolution may be limited.Rapid screening of multiple samples and reaction progress.
Melting Point Physical property, indicator of purity.Simple, inexpensive.Not suitable for non-crystalline solids, can be subjective.Quick assessment of crystalline solid purity.
IR Spectroscopy Presence of functional groups.Fast, non-destructive.Provides limited information on overall structure and purity.Confirming the presence of key functional groups (e.g., ester C=O).
NMR Spectroscopy Detailed structural information, quantitative purity (qNMR).Highly detailed structural data, can quantify purity against a standard.Higher cost, requires more sample, more complex data analysis.Unambiguous structure confirmation and precise purity determination.
GC-MS Separation and identification of volatile components, molecular weight.High sensitivity, separates and identifies impurities.Not suitable for non-volatile or thermally labile compounds.Identifying and quantifying volatile impurities and confirming molecular weight.

Conclusion

A multi-technique approach is the most reliable strategy for confirming the purity of synthesized this compound. While TLC and melting point analysis serve as excellent initial screening methods, they should be complemented by spectroscopic techniques. IR spectroscopy confirms the successful formation of the ester functional group, while NMR and Mass Spectrometry provide definitive proof of the structure and molecular weight. For a comprehensive purity profile, especially in a drug development context, a combination of ¹H NMR for structural integrity and GC-MS for identifying and quantifying volatile impurities is recommended. This rigorous analytical workflow ensures the quality and reliability of the synthesized compound for its intended research and development applications.

References

A Comparative Guide to Analytical Method Validation for Quantifying 4-Chlorophenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The primary techniques suitable for quantifying 4-Chlorophenyl benzoate (B1203000) are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The choice of method depends on factors such as the sample matrix, required sensitivity, selectivity, and available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics expected from each analytical method for the quantification of 4-Chlorophenyl benzoate. These values are based on established validation parameters for similar small organic molecules and chlorinated aromatic compounds.[1][2]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-FID) UV-Vis Spectrophotometry
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Specificity High (Separates from impurities)Very High (Excellent separation)Low (Prone to interference)
Typical Run Time 5 - 15 minutes10 - 30 minutes< 1 minute per sample

Experimental Workflow

The general workflow for developing and validating an analytical method is crucial for ensuring reliable and reproducible results. This process involves several key stages from initial method development to routine application.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Method_Selection Select Technique (HPLC, GC, etc.) Parameter_Optimization Optimize Parameters (Mobile Phase, Temp, etc.) Method_Selection->Parameter_Optimization System_Suitability Define System Suitability Tests (SST) Parameter_Optimization->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Method Transfer QC_Monitoring Quality Control & Monitoring Routine_Analysis->QC_Monitoring

Analytical Method Validation Workflow

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are proposed protocols for the quantification of this compound using HPLC, GC, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for quantifying this compound in solution, offering high specificity and sensitivity.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: Acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 254 nm (based on the aromatic structure).[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[6]

Methodology:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.[3]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1 - 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the calibration standards followed by the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography (GC) Method

GC is a powerful technique for volatile and semi-volatile compounds, offering excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Instrumentation: Gas chromatograph with an FID.

  • Column: DB-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2][7]

  • Carrier Gas: High-purity helium at a constant flow rate of 1.5 mL/min.[8]

  • Injector Temperature: 250°C.[7]

  • Detector Temperature: 280°C.[7]

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection: 1 µL in split mode (e.g., 50:1 split ratio).[7][8]

Methodology:

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable volatile solvent like hexane (B92381) or ethyl acetate.

  • Calibration Standards: Prepare a series of dilutions from the stock solution, typically ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to fall within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.[3]

  • Analysis: Inject the standards and samples into the GC system.

  • Quantification: Generate a calibration curve by plotting peak area versus concentration. Calculate the sample concentration based on this curve.

UV-Vis Spectrophotometric Method

This method is simpler and faster but less specific than chromatographic techniques. It is suitable for rapid screening or for samples with no interfering substances that absorb at the same wavelength.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol (B145695) or hexane.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (expected in the 230-280 nm range).

  • Cuvette: 1 cm quartz cuvette.

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance.

  • Standard Stock Solution (100 µg/mL): Prepare an accurate stock solution of this compound in the selected solvent.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 - 1.0 absorbance units).

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the calibration range.

  • Analysis: Set the spectrophotometer to the determined λmax. Zero the instrument using a blank (solvent only). Measure the absorbance of each standard and sample solution.

  • Quantification: Plot absorbance versus concentration for the standards to create a calibration curve. Determine the concentration of the sample from its absorbance using the curve, according to Beer's Law.[9][10]

References

A Comparative Analysis of the Alkaline Hydrolysis of Substituted Phenyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic profiles of substituted phenyl benzoates, supported by experimental data.

The reactivity of phenyl benzoates, particularly their rate of alkaline hydrolysis, is a critical parameter in fields ranging from medicinal chemistry and pro-drug design to the development of targeted release mechanisms. The electronic and steric effects of substituents on the phenyl ring significantly influence these reaction rates. This guide provides an objective comparison of the reactivity of substituted phenyl benzoates, focusing on their alkaline hydrolysis, with supporting experimental data and detailed methodologies.

Comparative Reactivity Data

The rate of alkaline hydrolysis of substituted phenyl benzoates is markedly influenced by the nature and position of the substituent on the phenyl ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the negative charge that develops in the transition state. Conversely, electron-donating groups tend to decrease the reaction rate.[1] Ortho-substituents introduce a more complex interplay of steric and electronic effects that can dramatically alter hydrolysis rates compared to their meta- and para-isomers.[1]

The following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of a series of substituted phenyl benzoates.

Substituent (X)Positionk (dm³ mol⁻¹ s⁻¹)
-NO₂para3.34
-NO₂meta1.03
-Clmeta0.206
-Fpara0.113
-H(Unsubstituted)0.029
-CH₃meta0.021
-OCH₃ortho0.013
-Clortho0.011
-NH₂meta0.004

Note: Data is primarily derived from kinetic studies of alkaline hydrolysis. The data for some ortho-substituents were compiled from various referenced literature.[1]

Experimental Protocols

The data presented in this guide are predominantly derived from kinetic studies of alkaline hydrolysis. The following sections detail the general methodologies for the synthesis of the esters and the subsequent kinetic analysis.

Synthesis of Substituted Phenyl Benzoates (Schotten-Baumann Reaction)

A general method for the synthesis of phenyl benzoates is the Schotten-Baumann reaction.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) in a 10% NaOH solution.

  • While stirring vigorously, slowly add benzoyl chloride (1.1 eq.).

  • Continue stirring for 15-20 minutes after the addition is complete.

  • Extract the product into dichloromethane or diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenyl benzoate (B1203000).

  • Purify the product by recrystallization or column chromatography.

Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

The rate of hydrolysis can be monitored by observing the change in absorbance of the reaction mixture over time, particularly when the product (phenolate) has a different UV-Vis absorption spectrum from the reactant (ester).[2][3]

Materials:

  • Substituted phenyl benzoate

  • Buffer solutions of desired pH

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the substituted phenyl benzoate in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

  • Prepare a series of buffer solutions to maintain a constant pH during the reaction.

  • Set the spectrophotometer to the wavelength of maximum absorbance of the resulting phenolate.

  • Equilibrate the buffer solution in a quartz cuvette to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and start recording the absorbance at regular time intervals.

  • The reaction is followed until there is no further change in absorbance, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) against time. The slope of this plot will be -k_obs.

  • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion.

Visualizations

The following diagram illustrates the general workflow for the comparative kinetic study of substituted phenyl benzoates.

G cluster_synthesis Synthesis of Phenyl Benzoates cluster_kinetics Kinetic Analysis cluster_comparison Comparative Study Reactants Substituted Phenol + Benzoyl Chloride Reaction Schotten-Baumann Reaction Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Product Substituted Phenyl Benzoate Purification->Product Setup Prepare Buffered Solution + Ester Stock Solution Product->Setup Measurement Monitor Absorbance Change over Time (UV-Vis) Setup->Measurement Data_Analysis Data Plotting and Analysis (ln(A∞ - At) vs. time) Measurement->Data_Analysis Rate_Constant Calculate Rate Constants (k_obs and k) Data_Analysis->Rate_Constant Comparison Compare Rate Constants of Different Substituents Rate_Constant->Comparison Conclusion Elucidate Structure-Activity Relationships Comparison->Conclusion

Caption: Workflow for the synthesis and kinetic analysis of substituted phenyl benzoates.

References

Benchmarking 4-Chlorophenyl benzoate synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of aryl esters like 4-chlorophenyl benzoate (B1203000) is a cornerstone of many research and development endeavors, particularly in the fields of medicinal chemistry and materials science. The selection of a synthetic route can significantly impact yield, purity, reaction time, and overall cost-effectiveness. This guide provides a comparative analysis of five distinct methods for the synthesis of 4-chlorophenyl benzoate, offering a benchmark for researchers to select the most suitable protocol for their specific needs.

Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators for five different methods for the synthesis of this compound. The data presented is a synthesis of literature findings on the specific compound or closely related analogues.

MethodStarting MaterialsKey Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)
Iron-Catalyzed AmidationBenzamide (B126), 4-Chlorophenol (B41353)Fe(NO₃)₃·6H₂O, Trifluoromethanesulfonic acidNot Specified8071[1]
Fischer-Speier Esterification4-Chlorobenzoic acid, 4-ChlorophenolConcentrated H₂SO₄1-10 hoursReflux (Toluene)~85-95 (estimated)
Schotten-Baumann Reaction4-Chlorobenzoyl chloride, 4-ChlorophenolNaOH or Pyridine2-4 hours0 - Room Temp>90 (estimated)
Steglich Esterification4-Chlorobenzoic acid, 4-ChlorophenolDCC, DMAP8-24 hoursRoom Temp~75-85 (estimated)
Microwave-Assisted Synthesis4-Chlorobenzoyl chloride, 4-ChlorophenolPyridine5-15 minutes120~89 (estimated)[2]

Experimental Protocols

Iron-Catalyzed Amidation

This method provides a direct approach to the synthesis of this compound from benzamide and 4-chlorophenol.

Materials:

  • Benzamide

  • 4-Chlorophenol (p-chlorophenol)

  • Fe(NO₃)₃·6H₂O

  • Trifluoromethanesulfonic acid

  • 1,2-Xylene

  • Chloroform

  • Saturated salt solution

Procedure:

  • In a reaction tube, combine 70 mol% of Fe(NO₃)₃·6H₂O catalyst, 0.2 mmol of benzamide, 20 mol% of trifluoromethanesulfonic acid, and 2 ml of 1,2-xylene.

  • Add 0.2 mmol of p-chlorophenol to the mixture.

  • Heat the reaction mixture at 80°C.

  • After the reaction is complete, wash the mixture with water or a saturated salt solution.

  • Extract the product with chloroform.

  • Dry the organic layer and concentrate it under reduced pressure to remove the solvent.

  • Purify the product via chromatographic separation to obtain this compound.[1]

Fischer-Speier Esterification

A classic acid-catalyzed esterification that is effective for phenols.[3]

Materials:

  • 4-Chlorobenzoic acid

  • 4-Chlorophenol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzoic acid (1.0 eq) and 4-chlorophenol (1.2 eq) in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated solution of NaHCO₃, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Schotten-Baumann Reaction

This high-yield method utilizes an acyl chloride and a phenol (B47542) under basic conditions.[4]

Materials:

Procedure:

  • Dissolve 4-chlorophenol (1.0 eq) in dichloromethane in a flask.

  • Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Dissolve 4-chlorobenzoyl chloride (1.0 eq) in dichloromethane and add it dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product.

Steglich Esterification

A mild esterification method suitable for substrates that may be sensitive to acidic or basic conditions.

Materials:

  • 4-Chlorobenzoic acid

  • 4-Chlorophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 eq), 4-chlorophenol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Synthesis

A rapid and efficient method that can significantly reduce reaction times.[2]

Materials:

  • 4-Chlorobenzoyl chloride

  • 4-Chlorophenol

  • Pyridine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a microwave reactor vial, dissolve 4-chlorophenol (1.0 eq) in THF.

  • Add 4-chlorobenzoyl chloride (1.2 eq) and a catalytic amount of pyridine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 120 W) and temperature (e.g., 120°C) for 5-15 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for each of the described synthetic methods.

Fischer_Speier_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 4-Chlorobenzoic Acid c2 Toluene, Reflux r1->c2 r2 4-Chlorophenol r2->c2 c1 H₂SO₄ (cat.) c1->c2 w1 NaHCO₃ Wash c2->w1 w2 Drying & Concentration w1->w2 w3 Purification w2->w3 product This compound w3->product

Caption: Fischer-Speier Esterification Workflow

Schotten_Baumann_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup r1 4-Chlorobenzoyl Chloride c2 DCM, 0°C to RT r1->c2 r2 4-Chlorophenol r2->c2 c1 NaOH (aq) c1->c2 w1 Separation c2->w1 w2 Drying & Concentration w1->w2 product This compound w2->product

Caption: Schotten-Baumann Reaction Workflow

Steglich_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 4-Chlorobenzoic Acid c2 DCM, RT r1->c2 r2 4-Chlorophenol r2->c2 c1 DCC, DMAP c1->c2 w1 Filtration (DCU) c2->w1 w2 Aqueous Wash w1->w2 w3 Purification w2->w3 product This compound w3->product

Caption: Steglich Esterification Workflow

Microwave_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup r1 4-Chlorobenzoyl Chloride c2 Microwave, 120°C r1->c2 r2 4-Chlorophenol r2->c2 c1 Pyridine (cat.) c1->c2 w1 Aqueous Wash c2->w1 w2 Drying & Concentration w1->w2 product This compound w2->product

Caption: Microwave-Assisted Synthesis Workflow

References

Safety Operating Guide

Proper Disposal of 4-Chlorophenyl Benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chlorophenyl benzoate (B1203000) (CAS No. 2005-08-5), a chlorinated aromatic ester. Due to its chemical structure and potential hydrolysis products, 4-chlorophenyl benzoate should be treated as a hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally related compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Hazard and Waste Classification

While a specific EPA hazardous waste code for this compound is not explicitly listed, its likely hydrolysis in the environment or during waste treatment can produce 4-chlorophenol (B41353) and benzoic acid. 4-Chlorophenol is a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the EPA waste code U048.[1][2] Therefore, it is imperative to manage this compound as a hazardous waste.

Chlorinated phenols are recognized as toxic, carcinogenic, and persistent environmental pollutants.[3][4] They are known to be toxic to aquatic life and can have long-lasting harmful effects on the environment.[5][6][7]

ParameterInformationSource
Chemical Name This compoundTCI
CAS Number 2005-08-5TCI
Molecular Formula C13H9ClO2TCI
Potential Hazardous Decomposition/Hydrolysis Products 4-Chlorophenol, Benzoic Acid, Carbon oxides, PhosgeneInferred from chemical structure and similar compounds
Likely EPA Hazardous Waste Classification U048 (due to potential formation of 4-chlorophenol)EPA[1][2]
Primary Environmental Hazard Toxic to aquatic life with long-lasting effectsInferred from related compounds[5][6][7]

Step-by-Step Disposal Protocol

The primary and mandatory route for the disposal of this compound is through a licensed hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is essential.

Step 1: Waste Collection and Labeling

  • Collect all waste this compound, including residues and contaminated materials, in a designated, compatible, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of waste generation.

    • Associated hazard warnings (e.g., "Toxic," "Environmental Hazard").

Step 2: Waste Segregation and Storage

  • Store the hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Ensure the container is kept closed except when adding waste.

Step 3: Contaminated Material Disposal

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, weighing papers, and glassware, must be considered contaminated.

  • Dispose of these contaminated materials as hazardous waste in the same designated container.

  • For grossly contaminated glassware, rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate as hazardous waste.

Step 4: Spill Management

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Step 5: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and contractor procedures for waste manifests and record-keeping.

DO NOT dispose of this compound down the drain or in the regular trash. Its potential toxicity to aquatic life makes improper disposal an environmental risk.[5]

Disposal Decision Workflow

References

Personal protective equipment for handling 4-Chlorophenyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing 4-Chlorophenyl benzoate (B1203000) (CAS No. 2005-08-5) in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe environment.

Synonyms: Benzoic Acid 4-Chlorophenyl Ester[1]

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C13H9ClO2[2][3][4][5]
Molecular Weight 232.66 g/mol [2][4][5][6]
Physical State Solid, white to almost white powder or crystal[6]
Melting Point 87-90 °C[2][6]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place. Another source suggests -20°C.[4][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures is necessary to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for handling 4-Chlorophenyl benzoate.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols.[7][8][9]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[7][8]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[7]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[7][8]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE and inspect for integrity.

  • Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Have a designated waste container ready for contaminated materials.

2. Handling:

  • Don the appropriate PPE in the correct sequence (gown, respirator, eye protection, inner gloves, outer gloves).

  • Conduct all manipulations of this compound within the chemical fume hood.[8]

  • Use compatible tools such as spatulas and glassware to avoid reactions.[8]

  • Avoid creating dust or aerosols.[8]

3. Post-Handling:

  • After handling, decontaminate all surfaces and equipment. A suitable solvent like isopropanol (B130326) followed by soap and water can be used for decontamination.[8]

  • Collect all decontamination materials as hazardous waste.[8]

  • Doff PPE in the designated area, ensuring not to cross-contaminate. The general sequence is to remove outer gloves, gown and inner gloves, shoe covers, eye protection, and finally the respirator.[7]

  • Wash hands thoroughly with soap and water after removing all PPE.[7][8]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Inspect & Gather PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 prep4 Ready Waste Container prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Use Compatible Tools handle2->handle3 handle4 Avoid Dust/Aerosols handle3->handle4 post1 Decontaminate handle4->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Promptly wash the contaminated skin with soap and water.[10] Remove contaminated clothing immediately.[10] If irritation persists, seek medical attention.[10]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Do not use eye drops unless instructed by a medical professional.[11] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[10] Keep the person warm and at rest, and get medical attention as soon as possible.[10]
Ingestion Get medical attention immediately.[10] Do not induce vomiting unless instructed to do so by medical personnel.[11]

Disposal Plan

This compound should be treated as hazardous waste due to its chlorinated organic nature.[13][14]

1. Waste Identification and Segregation:

  • All unused or waste chemical, as well as any materials that have come into contact with it (e.g., gloves, absorbent pads, glassware), should be considered contaminated and disposed of as hazardous waste.[7][8][13]

  • Collect waste in a designated, properly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and associated hazards.[14]

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, segregated from incompatible materials.[13][14]

2. Professional Disposal:

  • Do not attempt to neutralize or dispose of the chemical in the general waste or down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13]

  • The recommended method of disposal for chlorinated organic compounds is high-temperature incineration by a licensed facility.[13][14]

cluster_collection Waste Collection & Storage cluster_disposal Professional Disposal start Waste Generated collect1 Identify as Hazardous start->collect1 collect2 Use Labeled Container collect1->collect2 collect3 Segregate & Store Securely collect2->collect3 dispose1 Contact EHS/Contractor collect3->dispose1 dispose2 Arrange for Pickup dispose1->dispose2 dispose3 High-Temperature Incineration dispose2->dispose3 end Disposal Complete dispose3->end

Caption: Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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